L-Asparagine monohydrate
Descripción
The exact mass of the compound this compound is 150.06405680 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5794-13-8 | |
| Record name | L-Asparagine, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90973512 | |
| Record name | 4-Iminohomoserine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53844-04-5, 5794-13-8 | |
| Record name | L-Asparagine, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53844-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asparagine [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iminohomoserine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Asparagine, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPARAGINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PD79VF521 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Asparagine Monohydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-Asparagine monohydrate, a crucial amino acid in various biological processes and with significant applications in research and pharmaceutical development. This document details its chemical and physical properties, synthesis, and key roles in cellular metabolism, with a focus on its application in cell culture and as a therapeutic target. Detailed experimental protocols for its quantification and related enzymatic assays are also provided.
Core Properties of this compound
This compound is the hydrated form of the proteinogenic amino acid L-asparagine. It is classified as a non-essential amino acid in humans, as it can be synthesized endogenously. However, it plays a critical role in the nervous system and in the synthesis of proteins and glycoproteins.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 5794-13-8 | [1][2][3][4] |
| Molecular Formula | C₄H₁₀N₂O₄ | [2][3][4] |
| Molecular Weight | 150.13 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 233-235 °C (decomposes) | [2] |
| Solubility in Water | 30 g/L (at 20 °C) | [2] |
| pH | 4.0 - 5.5 (20 g/L in H₂O at 20 °C) | |
| Density | 1.543 g/cm³ | [2] |
Synthesis and Manufacturing
This compound can be obtained through several methods, including extraction from natural sources, chemical synthesis, and biotechnological processes.
A common laboratory-scale synthesis involves the crystallization of L-asparagine from an aqueous solution. A detailed protocol for the growth of this compound single crystals is as follows:
Experimental Protocol: Synthesis of this compound Crystals [5]
-
Solution Preparation: Dissolve analytical grade this compound salt (99% purity) in double-distilled water.
-
Stirring: Stir the solution continuously for 10 hours using a magnetic stirrer with a hot plate to ensure complete dissolution.
-
Filtration: Filter the solution using Whatman filter paper and pour it into a clean beaker.
-
Evaporation: Cover the beaker with a porous sheet to allow for slow evaporation at room temperature.
-
Crystal Growth: As the solvent slowly evaporates, single crystals of this compound will form.
-
Recrystallization: To improve the quality of the crystals, a recrystallization step can be performed by dissolving the obtained crystals in fresh solvent and repeating the slow evaporation process.
Role in Cellular Metabolism and Signaling
L-asparagine plays a central role in cellular metabolism. It is synthesized from L-aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS). Conversely, it is hydrolyzed back to L-aspartate and ammonia (B1221849) by the enzyme L-asparaginase. This metabolic pathway is critical for nitrogen balance and the supply of precursors for protein and nucleotide synthesis.
The interplay between asparagine synthesis and breakdown is particularly relevant in the context of certain cancers, such as acute lymphoblastic leukemia (ALL), where leukemic cells often lack sufficient ASNS activity and are therefore dependent on extracellular asparagine for survival. This dependency is exploited by the therapeutic use of L-asparaginase, which depletes circulating asparagine, leading to cancer cell death.
References
- 1. Page loading... [guidechem.com]
- 2. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Show Yourself, Asparaginase: An Enzymatic Reaction Explained through a Hands-On Interactive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth of this compound organic single crystals: An experimental and DFT computational approach for nonlinear optical applications - PMC [pmc.ncbi.nlm.nih.gov]
L-Asparagine Monohydrate: A Deep Dive into its Metabolic Crossroads
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-asparagine, a non-essential amino acid, stands at a critical juncture of cellular metabolism, intricately linking amino acid and carbohydrate pathways. Its synthesis and degradation are tightly regulated, playing pivotal roles in cellular homeostasis, particularly under conditions of nutrient stress. In the context of oncology, the metabolic pathways of L-asparagine have been a focal point for therapeutic intervention, most notably in the treatment of acute lymphoblastic leukemia (ALL). This technical guide provides an in-depth exploration of the metabolic pathways involving L-asparagine monohydrate, detailing the enzymatic reactions, regulatory signaling cascades, and key experimental methodologies used in its study. Quantitative data on enzyme kinetics and metabolite concentrations are presented for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate a comprehensive understanding of this vital amino acid's role in cellular physiology and pathology.
Core Metabolic Pathways
The metabolism of L-asparagine is primarily governed by the interplay of two key enzymes: Asparagine Synthetase (ASNS), which catalyzes its synthesis, and L-asparaginase, which is responsible for its hydrolysis.
Biosynthesis of L-Asparagine
L-asparagine is synthesized from L-aspartate and glutamine in an ATP-dependent reaction catalyzed by Asparagine Synthetase (ASNS).[1][2][3] This reaction is crucial for providing a cellular supply of asparagine, particularly in tissues with high protein synthesis demands or when exogenous asparagine is limited.
The overall reaction is as follows:
-
L-aspartate + L-glutamine + ATP → L-asparagine + L-glutamate + AMP + PPi
The reaction proceeds through a two-step mechanism. First, ASNS activates the β-carboxyl group of aspartate by reacting it with ATP to form a β-aspartyl-AMP intermediate and pyrophosphate.[2][4][5] Subsequently, the amide group from glutamine is transferred to this intermediate, forming L-asparagine and releasing AMP and glutamate.[2][4][5][6]
Catabolism of L-Asparagine
The degradation of L-asparagine is a hydrolytic reaction catalyzed by the enzyme L-asparaginase, which converts L-asparagine into L-aspartate and ammonia.[7][8][9][10]
The reaction is as follows:
-
L-asparagine + H₂O → L-aspartate + NH₃
This catabolic pathway is particularly significant in the context of cancer therapy. Certain cancer cells, especially those of hematopoietic origin like acute lymphoblastic leukemia (ALL), have low expression of ASNS and are therefore dependent on extracellular sources of asparagine for their proliferation and survival.[7][11][12] The administration of L-asparaginase depletes circulating asparagine, leading to selective starvation and apoptosis of these cancer cells.[7][8][12]
Integration with Central Carbon Metabolism
The metabolism of L-asparagine is closely integrated with the tricarboxylic acid (TCA) cycle. The precursor for asparagine synthesis, L-aspartate, is derived from the TCA cycle intermediate oxaloacetate via transamination.[9][13] Conversely, the product of asparagine catabolism, L-aspartate, can be converted back to oxaloacetate, thus serving as an anaplerotic substrate for the TCA cycle.[9][13][14] This connection highlights the role of asparagine metabolism in cellular energy and biosynthetic precursor homeostasis.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in L-asparagine metabolism.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism/Source | Substrate | Km | Vmax | Reference |
| Asparagine Synthetase (ASNS) | Escherichia coli | Aspartate | 0.53 ± 0.01 mM | - | [1] |
| Glutamine | 2.4 ± 0.04 mM | - | [1] | ||
| L-Asparaginase | Fusarium sp. | L-asparagine | 0.031 M | 454 U/mL | [4] |
| Fusarium foetens | L-asparagine | 23.82 mM | 210.3 IU/ml | [4] | |
| Pseudomonas sp. PCH199 | L-asparagine | 0.164 ± 0.009 mM | 54.78 ± 0.4 U/mg | [15] | |
| Penicillium digitatum | L-asparagine | 1 x 10⁻⁵ M | - | [16] | |
| Phaseolus vulgaris (recombinant) | L-asparagine | 7.05 mM | 1027 U/mg |
Table 2: L-Asparagine Concentrations in Biological Systems
| Sample Type | Organism | Condition | Concentration | Reference |
| Plasma | Human | Normal | 31 - 90 µmol/L | [8] |
| Plasma | Rhesus Monkey | Pre-treatment | 14 - 47 µM | [17] |
| Plasma | Mouse | Normal | ~5 mg/L | [18] |
| Intracellular | Mouse Sarcoma Cells | Wild-type | - | [18] |
| Intracellular | Human Cancer Cell Lines | Varies | - | [19] |
Regulatory Signaling Pathways
The expression and activity of enzymes in the asparagine metabolic pathway are tightly regulated by complex signaling networks, primarily in response to nutrient availability and cellular stress.
Amino Acid Stress Response: The GCN2-ATF4 Pathway
Under conditions of amino acid deprivation, a signaling cascade known as the amino acid response (AAR) is activated to promote cell survival.[3][20][21] A key player in this pathway is the kinase General Control Nonderepressible 2 (GCN2), which is activated by uncharged tRNAs that accumulate during amino acid starvation.[2]
Activated GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global reduction in protein synthesis but paradoxically promoting the translation of specific mRNAs, including that of the Activating Transcription Factor 4 (ATF4).[2][13][20] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, including ASNS.[2][13][20][22] This upregulation of ASNS allows cells to synthesize their own asparagine to cope with the nutrient-deprived environment.[2]
Nutrient Sensing: The mTORC1 Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation that senses the availability of nutrients, including amino acids. Asparagine has been shown to activate mTORC1 signaling.[6][7][12][23] This activation can occur independently of the Rag GTPases, which are key mediators of mTORC1 activation by other amino acids like leucine.[6]
Asparagine-mediated mTORC1 activation promotes anabolic processes such as protein and lipid synthesis, and glycolysis.[5][7][12][23] This positions asparagine not just as a building block for proteins, but also as a signaling molecule that communicates nutrient sufficiency to the core cellular growth machinery.
Experimental Protocols
This section details the methodologies for key experiments used to investigate L-asparagine metabolism.
L-Asparaginase Activity Assay
This protocol describes a colorimetric or fluorometric assay to measure the activity of L-asparaginase in various biological samples.
Principle: L-asparaginase hydrolyzes L-asparagine to L-aspartate and ammonia. The generated L-aspartate is then used in a coupled enzymatic reaction to produce a detectable signal (colorimetric or fluorescent), which is proportional to the asparaginase (B612624) activity.
Materials:
-
Asparaginase Assay Buffer
-
L-asparagine (Substrate)
-
Aspartate Enzyme Mix
-
Conversion Mix
-
Peroxidase Substrate (for colorimetric or fluorometric detection)
-
Aspartate Standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or cell samples in 4 volumes of ice-cold Asparaginase Assay Buffer. Centrifuge at 15,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the sample extract. Serum samples can often be used directly.
-
Standard Curve Preparation: Prepare a series of aspartate standards by diluting the Aspartate Standard solution in Asparaginase Assay Buffer.[24]
-
Reaction Mix Preparation: Prepare a reaction mix containing the Aspartate Enzyme Mix and Conversion Mix in Asparaginase Assay Buffer.
-
Assay:
-
Add 50 µL of sample or standard to the wells of a 96-well plate.
-
Add 50 µL of the Reaction Mix to each well.
-
Add the L-asparagine substrate to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).[25]
-
Measure the absorbance (e.g., at 570 nm for colorimetric assay) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assay) at multiple time points.[24]
-
-
Calculation: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the asparaginase activity based on the standard curve, expressed as units per milligram of protein or per milliliter of sample. One unit is typically defined as the amount of enzyme that generates 1.0 µmol of aspartate per minute under the specified conditions.
Asparagine Synthetase (ASNS) Activity Assay
This protocol outlines a method for measuring ASNS activity by quantifying the production of AMP, one of the reaction products.
Principle: ASNS catalyzes the conversion of L-aspartate, L-glutamine, and ATP to L-asparagine, L-glutamate, AMP, and pyrophosphate. The amount of AMP produced is measured using a commercial bioluminescent assay, which is directly proportional to the ASNS activity.
Materials:
-
Enzyme buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA)
-
Substrate solution (containing L-aspartate, L-glutamine, and ATP)
-
Purified ASNS enzyme or cell lysate
-
AMP detection reagent (e.g., AMP-Glo™ Assay)
-
96-well opaque microplate
-
Luminometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare the enzyme buffer and a concentrated substrate solution. Dilute the purified ASNS or cell lysate to the desired concentration in the enzyme buffer.[1]
-
Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the diluted enzyme solution with the substrate solution to initiate the reaction.[1] Final concentrations of substrates are typically in the millimolar range (e.g., 10 mM aspartate, 10 mM glutamine, 1 mM ATP).[1]
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[1]
-
-
AMP Detection:
-
Stop the ASNS reaction and initiate the AMP detection reaction by adding the AMP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete any remaining ATP and then convert AMP to ATP, which is then measured via a luciferase reaction.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Calculation: Generate a standard curve using known concentrations of AMP. Calculate the ASNS activity based on the amount of AMP produced, expressed as pmol of AMP per minute per microgram of protein.
Conclusion
This compound is a central metabolite with profound implications for cellular physiology, from fundamental anabolic and catabolic processes to the intricate signaling networks that govern cell growth and survival. The metabolic pathways of asparagine synthesis and degradation are not only essential for maintaining cellular homeostasis but also present a vulnerable target in certain pathological conditions, most notably in cancer. A thorough understanding of the enzymatic reactions, their regulation, and the experimental methodologies to study them is paramount for researchers and drug development professionals. The quantitative data and visualized pathways provided in this guide offer a comprehensive resource for advancing our knowledge of L-asparagine metabolism and for the development of novel therapeutic strategies targeting these critical cellular processes.
References
- 1. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asparagine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Asparagine synthetase - Enzymes | Laboratory Methodology [biocyclopedia.com]
- 10. Asparagine - NutrEval Plasma - Urine and Blood - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical characterization of extremozyme L-asparaginase from Pseudomonas sp. PCH199 for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic studies of L-asparaginase from Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of PEG-L-asparaginase and plasma and cerebrospinal fluid L-asparagine concentrations in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Asparagine synthetase: regulation by cell stress and involvement in tumor biology. | Semantic Scholar [semanticscholar.org]
- 22. Oncogenic KRAS regulates amino acid homeostasis and asparagine biosynthesis via ATF4 and alters sensitivity to L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. static.igem.wiki [static.igem.wiki]
- 25. frederick.cancer.gov [frederick.cancer.gov]
L-Asparagine Monohydrate: A Pivotal Regulator in Cellular Metabolism and Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Asparagine, a non-essential amino acid, has emerged as a critical regulator of cellular metabolism, extending far beyond its canonical role as a building block for protein synthesis. This technical guide provides a comprehensive overview of the multifaceted functions of L-asparagine monohydrate in cellular metabolism, with a particular focus on its implications for cancer biology and therapeutic development. We delve into the key metabolic pathways involving asparagine, the regulation of its synthesis by asparagine synthetase (ASNS), and its role as a signaling molecule, particularly in the context of the mTOR pathway. This document includes detailed experimental protocols for the quantification of asparagine, assessment of enzyme activity, and evaluation of cellular responses to asparagine modulation. Furthermore, quantitative data on enzyme kinetics and cellular concentrations are summarized, and key signaling and metabolic pathways are visualized to facilitate a deeper understanding of asparagine's central role in cellular physiology and pathology.
Introduction
L-Asparagine is a non-essential amino acid in humans, meaning it can be synthesized de novo by the body.[1] Its synthesis is catalyzed by the enzyme asparagine synthetase (ASNS), which transfers the amide group from glutamine to aspartate in an ATP-dependent reaction.[2][3] While dispensable under normal physiological conditions, asparagine plays a crucial role in various cellular processes, including protein synthesis, glycoprotein (B1211001) synthesis, and nitrogen transport.[1][4]
Recent research has illuminated the critical importance of asparagine in pathological states, particularly in cancer. Many cancer cells, especially those of hematopoietic origin like acute lymphoblastic leukemia (ALL), exhibit a high dependency on exogenous asparagine due to low or absent expression of ASNS.[5][6] This metabolic vulnerability is exploited by the chemotherapeutic agent L-asparaginase, which depletes circulating asparagine, leading to cancer cell starvation and apoptosis.[5][7]
Beyond its role as a nutrient, asparagine is now recognized as a signaling molecule that influences key cellular pathways, including the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and proliferation.[8][9] Understanding the intricate functions of L-asparagine in cellular metabolism is therefore paramount for the development of novel therapeutic strategies targeting metabolic dependencies in cancer and other diseases.
L-Asparagine in Core Metabolic Pathways
L-Asparagine is intricately linked to central carbon and nitrogen metabolism. Its synthesis and degradation are tightly regulated and integrated with other key metabolic pathways.
Asparagine Synthesis
The sole enzyme responsible for de novo asparagine synthesis is Asparagine Synthetase (ASNS).[10] The reaction catalyzed by ASNS is as follows:
L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi
This reaction is a critical node in cellular metabolism, linking amino acid metabolism with nucleotide metabolism (via AMP) and the tricarboxylic acid (TCA) cycle (via aspartate and glutamate). The expression and activity of ASNS are tightly regulated by cellular stress conditions, such as amino acid deprivation and endoplasmic reticulum (ER) stress, primarily through the activating transcription factor 4 (ATF4).[11][12]
Asparagine Catabolism
The primary enzyme responsible for asparagine catabolism is L-asparaginase, which hydrolyzes L-asparagine into L-aspartic acid and ammonia (B1221849).[5][13]
L-Asparagine + H₂O → L-Aspartate + Ammonia
This reaction is central to the therapeutic mechanism of L-asparaginase in cancer treatment.[6][7] The resulting aspartate can be utilized in the TCA cycle or for the synthesis of other amino acids and nucleotides.
Quantitative Data on L-Asparagine Metabolism
Quantitative understanding of the enzymes and metabolites involved in asparagine metabolism is crucial for research and drug development. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters of Key Enzymes in Asparagine Metabolism
| Enzyme | Organism/Source | Substrate | K_m_ (mM) | V_max_ or k_cat_ | Reference(s) |
| Asparagine Synthetase (ASNS) | Human | L-Aspartate | 0.53 ± 0.01 | - | [14] |
| L-Glutamine | 2.4 ± 0.04 | - | [14] | ||
| L-Asparaginase | Staphylococcus sp. | L-Asparagine | 37.1 | - | [15] |
| Pseudomonas sp. PCH182 | L-Asparagine | 0.52 ± 0.06 | 42.55 ± 4.0 U/mg | [16] | |
| Rhodospirillum rubrum | L-Asparagine | 4.5 ± 0.5 | 30 U/mg | [1] | |
| Thermococcus sibiricus | L-Asparagine | 2.8 | 1200 µmol/min | [17] |
Table 2: Cellular and Tissue Concentrations of L-Asparagine
| Cell Line / Tissue | Condition | Asparagine Concentration | Reference(s) |
| Human Plasma | Normal | < 0.1 mM | [18] |
| Brown Adipocytes | Control | Baseline | [9] |
| Brown Adipocytes | + 1 mM Asparagine | 48% increase from baseline | [9] |
| Left-sided Colon Cancer (Female) | Normal Tissue | ~1.5 (relative abundance) | [19] |
| Left-sided Colon Cancer (Female) | Stage I-III Tumor | ~2.0 - 2.5 (relative abundance) | [19] |
| Left-sided Colon Cancer (Male) | Normal Tissue | ~1.5 (relative abundance) | [19] |
| Left-sided Colon Cancer (Male) | Stage I-III Tumor | ~1.5 - 2.0 (relative abundance) | [19] |
L-Asparagine as a Signaling Molecule
Emerging evidence indicates that L-asparagine is not merely a metabolite but also a signaling molecule that can modulate critical cellular pathways.
The mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that asparagine can activate mTORC1 signaling.[8][9] This activation appears to be independent of the Rag GTPases for asparagine and glutamine, unlike other amino acids such as leucine.[20][21] Asparagine-mediated mTORC1 activation can promote the expression of thermogenic genes and key enzymes in glycolysis.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of L-asparagine metabolism.
Quantification of Intracellular L-Asparagine by HPLC
This protocol describes the extraction and quantification of intracellular amino acids, including asparagine, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
80% Methanol (B129727), ice-cold
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
o-phthaldialdehyde (OPA) derivatizing agent
-
Amino acid standards
Procedure:
-
Cell Lysis and Extraction:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold 80% methanol to the plate to lyse the cells.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes to allow for protein precipitation.[4]
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.[4]
-
Carefully collect the supernatant containing the amino acids.
-
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a C18 column with a suitable gradient of mobile phases (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer).[24]
-
Detect the derivatized amino acids using a fluorescence detector (e.g., Ex = 330 nm, Em = 418 nm).[22]
-
-
Quantification:
-
Generate a standard curve using known concentrations of amino acid standards.
-
Determine the concentration of asparagine in the samples by comparing their peak areas to the standard curve.
-
Asparagine Synthetase (ASNS) Activity Assay
This protocol measures the activity of ASNS by detecting the production of AMP, a product of the enzymatic reaction.
Materials:
-
Purified ASNS or cell lysate containing ASNS
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA)
-
Substrate solution (L-aspartate, L-glutamine, ATP)
-
AMP detection kit (e.g., AMP-Glo™ Assay)
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare the ASNS enzyme sample in the assay buffer.
-
In a microcentrifuge tube, combine the enzyme sample with the substrate solution. Final concentrations are typically in the range of 10 mM L-aspartate, 10 mM L-glutamine, and 1 mM ATP.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30 minutes).
-
-
AMP Detection:
-
Stop the reaction and measure the amount of AMP produced using a commercial AMP detection kit according to the manufacturer's instructions. This typically involves a series of enzymatic reactions that convert AMP to a luminescent signal.
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of AMP.
-
Calculate the ASNS activity based on the amount of AMP produced per unit time per amount of enzyme.
-
L-Asparaginase Activity Assay
This protocol measures the activity of L-asparaginase by quantifying the ammonia released from the hydrolysis of L-asparagine.
Materials:
-
L-asparaginase sample (e.g., serum, purified enzyme)
-
L-asparagine solution (substrate)
-
Tris buffer (e.g., 15 mM, pH 7.3)
-
Trichloroacetic acid (TCA) to stop the reaction
-
Ammonia detection reagent (e.g., Nessler's reagent or an indooxine-based method)
-
Spectrophotometer or plate reader
Procedure:
-
Reaction Setup:
-
In a microplate well or tube, combine the L-asparaginase sample with the L-asparagine substrate solution in a suitable buffer.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Ammonia Detection:
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new plate/tube and add the ammonia detection reagent.
-
Incubate for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for Nessler's reagent, 690 nm for the indooxine method).[13]
-
Create a standard curve using known concentrations of ammonium (B1175870) sulfate.
-
Calculate the L-asparaginase activity based on the amount of ammonia produced.
-
Western Blot Analysis of mTOR Signaling
This protocol outlines the steps for assessing the activation of the mTOR signaling pathway by analyzing the phosphorylation status of key downstream effectors like S6K1 and 4E-BP1.
Materials:
-
Cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the mTOR pathway.
-
Cell Proliferation Assay using Crystal Violet Staining
This is a simple and reliable method to assess cell proliferation and viability.
Materials:
-
Adherent cells in a multi-well plate
-
PBS
-
Methanol (for fixation)
-
0.1% or 0.5% Crystal Violet solution in water or methanol
-
Solubilization buffer (e.g., 10% acetic acid or a solution containing sodium citrate (B86180) and ethanol)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired experimental conditions (e.g., asparagine deprivation).
-
-
Staining:
-
Washing and Solubilization:
-
Carefully wash the plate with water to remove excess stain.[15]
-
Allow the plate to air dry completely.
-
Add a solubilization buffer to each well to dissolve the bound crystal violet.
-
-
Quantification:
-
Measure the absorbance of the solubilized dye at approximately 570-590 nm using a plate reader.[5] The absorbance is directly proportional to the number of viable, adherent cells.
-
Visualization of Key Pathways and Workflows
Visual representations of complex biological processes are essential for comprehension. The following diagrams were generated using Graphviz (DOT language).
Caption: Overview of L-Asparagine Synthesis and Catabolism.
Caption: L-Asparagine-mediated activation of the mTORC1 signaling pathway.
Caption: General experimental workflow for studying L-asparagine metabolism.
Conclusion
This compound is a central player in cellular metabolism, with functions that extend well beyond its role in protein synthesis. Its synthesis and availability are critical for cell proliferation and survival, particularly in cancer cells, making it a key therapeutic target. The intricate interplay between asparagine metabolism and major signaling pathways like mTOR underscores its importance as a regulatory molecule. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of asparagine metabolism and exploit its therapeutic potential. Continued research in this area holds the promise of developing more effective and targeted therapies for a range of diseases.
References
- 1. sketchviz.com [sketchviz.com]
- 2. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. devtoolsdaily.com [devtoolsdaily.com]
- 13. researchgate.net [researchgate.net]
- 14. Item - Kinetic parameters of L-asparaginase (ASNase), monoPEG-ASNase and own produced pegaspargase reference (polyPEG-ASNase)a. - Public Library of Science - Figshare [plos.figshare.com]
- 15. tpp.ch [tpp.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Asparagine, a critical limiting metabolite during glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of L-Asparagine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of L-asparagine monohydrate, a crucial amino acid in various biological and pharmaceutical applications. Understanding the solid-state properties of this compound is paramount for ensuring product quality, stability, and performance in drug development and manufacturing. This document details the crystallographic parameters of its known polymorphic forms, outlines experimental protocols for their characterization, and illustrates the relationship between these forms.
Introduction to L-Asparagine and its Solid-State Forms
L-asparagine is a non-essential amino acid that plays a significant role in the biosynthesis of proteins and the metabolic control of cell functions in nerve and brain tissue. In the solid state, L-asparagine is known to exist in at least two principal forms: this compound and an anhydrous form. The presence of water in the crystal lattice of the monohydrate form significantly influences its physical and chemical properties. The transition between these forms, primarily through dehydration, is a critical factor in the handling and processing of L-asparagine in pharmaceutical formulations.
Crystal Structure of L-Asparagine Polymorphs
L-asparagine exhibits polymorphism, existing in different crystal structures. The two well-characterized forms are the monohydrated orthorhombic form and the anhydrous monoclinic form.
This compound (Form I)
This compound is the most common and stable form at ambient conditions. It crystallizes in the orthorhombic space group P2₁2₁2₁. The crystal structure consists of L-asparagine molecules in their zwitterionic form and one molecule of water per molecule of asparagine. The water molecule is integral to the crystal lattice, forming a network of hydrogen bonds that stabilizes the structure.
Anhydrous L-Asparagine (Form II)
Upon heating, this compound undergoes a phase transition to an anhydrous form. This transition involves the loss of the water molecule from the crystal lattice, resulting in a change in the crystal system to monoclinic, with the space group P2₁. This transformation is irreversible.[1]
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data for the two known polymorphs of L-asparagine.
| Parameter | This compound (Form I) | Anhydrous L-Asparagine (Form II) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | 5.593 | 5.0677 |
| b (Å) | 9.827 | 6.7657 |
| c (Å) | 11.808 | 8.0742 |
| α (°) | 90 | 90 |
| β (°) | 90 | 91.276 |
| γ (°) | 90 | 90 |
| **Volume (ų) ** | 648.9 | 276.9 |
| Z | 4 | 2 |
Polymorphic Transformation
The transformation from this compound to the anhydrous form is primarily induced by thermal dehydration. Studies have shown that this irreversible phase transition occurs when the monohydrate form is heated to approximately 367 K (94 °C) or higher. This process can be monitored using various analytical techniques, as detailed in the experimental protocols below.
References
Spectroscopic Analysis of L-Asparagine Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of L-Asparagine monohydrate using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, tabulated spectral data, and visual representations of workflows and molecular characteristics.
Introduction to Spectroscopic Analysis of this compound
This compound, an essential amino acid, plays a crucial role in the metabolic functions of nerve and brain tissue.[1] Its structural and conformational properties are of significant interest in various fields, including drug development and materials science. Spectroscopic techniques such as NMR, IR, and Raman are powerful non-destructive methods for elucidating the molecular structure, functional groups, and hydrogen bonding network of this compound.[1][2] This guide presents a detailed examination of this compound through these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
Data Presentation: NMR Chemical Shifts
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for L-Asparagine in a deuterium (B1214612) oxide (D₂O) solvent.
Table 1: ¹H NMR Chemical Shift Data for L-Asparagine in D₂O
| Proton Assignment | Chemical Shift (ppm) |
| α-CH | 4.01 - 4.09 |
| β-CH₂ | 2.86 - 2.95 |
Note: The chemical shifts can vary slightly depending on the pH and concentration.
Table 2: ¹³C NMR Chemical Shift Data for L-Asparagine in D₂O
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (Carboxyl) | 174.32 - 177.17 |
| C=O (Amide) | 172.26 - 175.46 |
| α-CH | 52.45 - 53.99 |
| β-CH₂ | 34.92 - 37.28 |
Data sourced from:[3][4][5][6][7]
Experimental Protocol: Solid-State NMR (ssNMR)
For solid samples like this compound, solid-state NMR is employed to overcome the line broadening effects seen in solids.
Sample Preparation:
-
This compound is used as a crystalline powder.
-
For certain experiments, isotopic labeling (e.g., with ¹³C and ¹⁵N) can be employed to enhance sensitivity and enable specific structural studies. This is particularly useful for complex biomolecules.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer is used.
-
Magic Angle Spinning (MAS): The sample is spun at a high frequency (e.g., 100 kHz) at the magic angle (54.7°) to average out anisotropic interactions and narrow the spectral lines.[8]
-
Cross-Polarization (CP): A CP pulse sequence is often used to transfer magnetization from abundant ¹H nuclei to less abundant ¹³C or ¹⁵N nuclei, enhancing their signal.[9]
-
Decoupling: High-power radiofrequency pulses are applied at the ¹H frequency during ¹³C or ¹⁵N acquisition to remove dipolar couplings and improve resolution.[9]
-
Temperature Control: The sample temperature is regulated, for instance, at 300 K, to ensure stability during the experiment.[8]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying functional groups.
Data Presentation: IR Vibrational Frequencies
The table below lists the characteristic IR absorption bands for this compound.
Table 3: FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3378 | O-H stretch of water |
| 3102 | N-H vibration |
| 2924 | C-H bonding vibration |
| 1632 | Asymmetric NH₃⁺ deformation |
| 1522 | NH₂ bending vibration |
| 1428 | CH₂ deformation vibration |
| 1306 | CH rocking vibration |
| 1234 | NH₂ in-plane rocking |
| 1148 | NH₃⁺ rocking |
| 665 | COO⁻ bending vibration |
Experimental Protocol: KBr Pellet Method
The potassium bromide (KBr) pellet method is a common technique for preparing solid samples for transmission FTIR analysis.[12]
Procedure:
-
Grinding: Grind 1-2 mg of this compound powder in an agate mortar.[12]
-
Mixing: Add approximately 100-200 mg of dry, finely ground KBr powder to the mortar.[12] The sample concentration in KBr should be in the range of 0.2% to 1%.[13]
-
Trituration: Rapidly and thoroughly mix the sample and KBr to ensure a homogeneous mixture, taking precautions to avoid moisture absorption as KBr is hygroscopic.[12][14]
-
Pellet Formation: Place the mixture into a pellet die.
-
Pressing: Apply a force of approximately 8 tons using a hydraulic press.[15] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.[15]
-
Analysis: The resulting transparent pellet is then placed in the sample holder of the FTIR spectrometer for analysis.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on the vibrational modes of a molecule, complementing IR spectroscopy.
Data Presentation: Raman Shifts
The following table presents the characteristic Raman shifts observed for this compound.
Table 4: Raman Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3447 | ν(H₂O) |
| 3407 | ν(H₂O) |
| 3388 | νₐ(NH₂) |
| 3248 | νₛ(NH₂) |
| 2957 | ν(CH) |
| 2935 | νₛ(CH₂) |
| 1422 | δ(CH₂) |
| 520 | Torsion(NH₂) |
ν = stretching, νₐ = asymmetric stretching, νₛ = symmetric stretching, δ = deformation Data sourced from:[1][16][17]
Experimental Protocol: Raman Spectroscopy of Crystalline Powder
Sample Preparation:
-
Crystalline powder of this compound is placed in a suitable sample holder, such as a small aluminum cup.[18]
Instrumentation and Parameters:
-
Laser Source: A monochromatic laser, such as a frequency-doubled Nd:YAG laser (532 nm) or an argon-ion laser (514.5 nm), is used as the excitation source.[1][19]
-
Sample Illumination: The laser beam is focused onto the sample.
-
Scattered Light Collection: The scattered light, containing both Rayleigh and Raman scattering, is collected using lenses or a microscope objective.[20]
-
Filtering: A notch or edge filter is used to remove the intense Rayleigh scattered light.
-
Spectrometer: The remaining Raman scattered light is dispersed by a spectrometer (e.g., a Czerny-Turner or a triple-grating spectrometer) and directed to a sensitive detector, such as a charge-coupled device (CCD).[1][19]
-
Data Acquisition: The detector records the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR, IR, and Raman analysis of this compound.
Molecular Structure and Key Functional Groups
This diagram shows the molecular structure of L-Asparagine and highlights the key functional groups identified by the different spectroscopic techniques.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. DL-Asparagine | C4H8N2O3 | CID 236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dthis compound(3130-87-8) 13C NMR [m.chemicalbook.com]
- 5. bmse000030 L-Asparagine at BMRB [bmrb.io]
- 6. L-Asparagine(70-47-3) 1H NMR spectrum [chemicalbook.com]
- 7. L-Asparagine(70-47-3) 13C NMR spectrum [chemicalbook.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth of this compound organic single crystals: An experimental and DFT computational approach for nonlinear optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
- 15. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 16. researchgate.net [researchgate.net]
- 17. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 18. THE PULSAR Engineering [thepulsar.be]
- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 20. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Solubility of L-Asparagine Monohydrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-Asparagine monohydrate in various aqueous solutions. Understanding the solubility characteristics of this proteinogenic amino acid is critical for its application in cell culture media, pharmaceutical formulations, and various biotechnological processes. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents logical workflows for these methodologies.
Quantitative Solubility Data
The solubility of this compound is influenced by several factors, including temperature, the presence of co-solvents, and the pH of the aqueous solution. The following tables summarize the available quantitative data to facilitate comparison.
Solubility in Water at Various Temperatures
The solubility of this compound in pure water generally increases with temperature. This endothermic dissolution process is a key consideration for preparing concentrated solutions.
| Temperature (K) | Temperature (°C) | Molar Solubility (mol/L) | Solubility ( g/100 mL) |
| 298.15 | 25 | 0.198 | 2.97 |
| 303.15 | 30 | 0.245 | 3.68 |
| 308.15 | 35 | 0.298 | 4.47 |
| 313.15 | 40 | 0.358 | 5.37 |
| 318.15 | 45 | 0.428 | 6.43 |
| 323.15 | 50 | 0.508 | 7.63 |
| 328.15 | 55 | 0.600 | 9.01 |
| 333.15 | 60 | 0.705 | 10.58 |
Data extrapolated from various sources. Exact values may vary based on experimental conditions.
Solubility in Aqueous Organic Solvents
The addition of organic co-solvents generally decreases the solubility of this compound. This "salting-out" effect is important in crystallization and purification processes.
Table 2: Solubility in Aqueous Isopropanol at 298.15 K (25 °C) [1]
| Isopropanol (w/w %) | Molar Solubility (mol/L) | Solubility ( g/100 mL) |
| 0 | 0.198 | 2.97 |
| 10 | 0.135 | 2.03 |
| 20 | 0.088 | 1.32 |
| 30 | 0.055 | 0.83 |
| 40 | 0.033 | 0.50 |
Effect of pH on Solubility
The solubility of amino acids is significantly influenced by the pH of the solution. L-Asparagine possesses both an acidic carboxylic group (pKa₁ ≈ 2.02) and a basic amino group (pKa₂ ≈ 8.8), with an isoelectric point (pI) of approximately 5.41.[2] At the pI, the net charge of the molecule is zero, and its solubility is at a minimum. Solubility increases in both acidic and alkaline conditions due to the formation of the cationic and anionic species, respectively.
Table 3: Expected Solubility Behavior of this compound at Different pH Ranges
| pH Range | Predominant Species | Expected Solubility |
| pH < 2.02 | Cationic (protonated amino and carboxylic acid groups) | High |
| 2.02 < pH < 8.8 | Zwitterionic (protonated amino group, deprotonated carboxylic acid group) | Minimum at pI (≈5.41) |
| pH > 8.8 | Anionic (deprotonated amino and carboxylic acid groups) | High |
A specific solubility value has been reported in Phosphate-Buffered Saline (PBS) at a pH of 7.2 to be approximately 5 mg/mL.[3]
Effect of Salts on Solubility
Experimental Protocols
Accurate determination of solubility is paramount for research and development. The two most common methods employed for amino acids are the gravimetric method and Ultra-Performance Liquid Chromatography (UPLC).
Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous solution in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately weigh a pre-dried container (e.g., an evaporating dish).
-
Transfer a precise volume of the clear, saturated filtrate into the container and weigh it to determine the mass of the solution.
-
Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute) until a constant weight of the dried solute is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound and the mass of the solvent.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Ultra-Performance Liquid Chromatography (UPLC) Method
The UPLC method offers high sensitivity and is particularly useful for determining the solubility of sparingly soluble compounds or when only small sample volumes are available.
Protocol:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution and obtain a clear filtrate.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.
-
Analyze these standards using the UPLC system to generate a standard curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the standard curve.
-
Inject the diluted sample into the UPLC system.
-
-
Chromatographic Conditions (Typical):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., ~210 nm) or a more specific method like pre-column derivatization followed by fluorescence detection.
-
-
Quantification and Calculation:
-
Determine the concentration of this compound in the diluted sample from the standard curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units.
-
Signaling Pathways and Logical Relationships
While L-Asparagine is integral to numerous metabolic pathways, such as the urea (B33335) cycle and as a precursor for glycoprotein (B1211001) synthesis, there are no specific "signaling pathways" that directly govern its physical solubility. However, the logical relationship between its chemical properties and solubility behavior is crucial.
This diagram illustrates the key external factors that modulate the solubility of this compound in aqueous solutions. Understanding and controlling these factors are essential for its effective use in various scientific and industrial applications.
References
L-Asparagine Monohydrate: A Technical Guide on its Mechanism of Action in Neurological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-asparagine, a non-essential amino acid, plays a multifaceted and critical role in central nervous system (CNS) physiology. While traditionally viewed as a simple building block for protein synthesis, emerging evidence highlights its intricate involvement in neurotransmission, metabolic regulation, and neuronal homeostasis. This technical guide provides an in-depth exploration of the mechanisms of action of L-asparagine monohydrate in neurological function. It delves into its role as a precursor to excitatory neurotransmitters, its integral position in the glutamate-glutamine cycle, and its implications in excitotoxicity and neurological disorders. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.
Introduction
L-asparagine is a proteinogenic amino acid that, under normal physiological conditions, can be synthesized endogenously by the enzyme asparagine synthetase (ASNS). Despite its classification as "non-essential," the brain has a unique dependence on local asparagine synthesis due to its limited transport across the blood-brain barrier.[1][2][3] This localized production underscores its critical importance for normal brain development and function.[4][5][6] Disruptions in asparagine metabolism are linked to severe neurological pathologies, including congenital microcephaly, intellectual disability, and intractable seizures, as seen in Asparagine Synthetase Deficiency (ASNSD).[1][4] This guide will elucidate the core mechanisms by which this compound influences neurological function, focusing on its biochemical pathways and interactions with neuronal signaling systems.
Biochemical Roles of L-Asparagine in the CNS
Asparagine Synthesis and Metabolism
The primary route of L-asparagine synthesis is catalyzed by asparagine synthetase (ASNS), which facilitates the ATP-dependent amidation of L-aspartate, with L-glutamine serving as the nitrogen donor.[7][8]
L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi
This reaction is pivotal in maintaining the brain's amino acid pool. Conversely, the hydrolysis of L-asparagine back to L-aspartate and ammonia (B1221849) is catalyzed by L-asparaginase. This enzymatic degradation is a key mechanism in certain therapeutic interventions, such as the use of L-asparaginase in the treatment of acute lymphoblastic leukemia, which can also lead to neurotoxicity due to asparagine and glutamine depletion.[9][10][11]
Quantitative Data: Asparagine Synthetase Kinetics
Understanding the kinetics of ASNS is crucial for appreciating its role in maintaining asparagine homeostasis in the brain. The following table summarizes the kinetic parameters for human asparagine synthetase.
| Parameter | Substrate | Value | Reference |
| Km | L-Aspartate | 0.53 ± 0.01 mM | [12] |
| Km | L-Glutamine | 2.4 ± 0.04 mM | [12] |
L-Asparagine in Neurotransmission
Precursor to Excitatory Neurotransmitters
L-asparagine is a direct precursor to L-aspartate via deamidation by L-asparaginase. L-aspartate is recognized as an excitatory neurotransmitter that can activate N-methyl-D-aspartate (NMDA) receptors, albeit with a weaker affinity than glutamate (B1630785).[13][14] Furthermore, L-aspartate can be converted to D-aspartate by aspartate racemase, and D-aspartate is a potent endogenous agonist of the NMDA receptor.[13] L-asparagine also contributes to the synthesis of glutamate, the primary excitatory neurotransmitter in the CNS.[12][15] This positions L-asparagine as a key upstream regulator of excitatory neurotransmission.
The Aspartate/Asparagine-Glutamine Cycle
The glutamate-glutamine cycle is a fundamental process for recycling glutamate and GABA. L-asparagine and its derivative, L-aspartate, are integral to this cycle. Neuronal-derived aspartate is transported to astrocytes, where it serves as a nitrogen donor for the synthesis of glutamate, which is then converted to glutamine.[16] This glutamine is subsequently transported back to neurons to replenish glutamate and GABA stores.
Metabolic interplay of asparagine in the glutamate-glutamine cycle.
Role in Neurological Disorders and Excitotoxicity
Asparagine Synthetase Deficiency (ASNSD)
ASNSD is a rare autosomal recessive disorder caused by mutations in the ASNS gene, leading to a deficiency of asparagine synthetase.[4] The resulting lack of sufficient asparagine in the brain during development leads to severe neurological symptoms, including congenital microcephaly, progressive cerebral atrophy, intractable seizures, and profound intellectual disability.[1][4] This devastating disorder highlights the indispensable role of endogenous asparagine synthesis for proper brain development and function.
Quantitative Data: CSF Asparagine Levels in ASNSD
The measurement of asparagine levels in the cerebrospinal fluid (CSF) can be a diagnostic indicator for ASNSD, although levels can be variable.
| Patient Condition | CSF L-Asparagine Concentration (μmol/L) | Reference |
| Normal Range | 6 - 14 | [3] |
| ASNSD Patient 1 | 4 | [3] |
| ASNSD Patient 2 | Low/Undetectable | [16] |
| ASNSD Patient 3 | Within normal range | [9] |
Excitotoxicity
While essential for normal brain function, excessive activation of glutamate receptors, particularly NMDA receptors, can lead to neuronal cell death through a process known as excitotoxicity.[14] Given that L-asparagine is a precursor to the excitatory amino acids L-aspartate and L-glutamate, dysregulation of asparagine metabolism could contribute to an excitotoxic environment. An accumulation of aspartate or glutamate due to impaired metabolic pathways could lead to overstimulation of NMDA receptors, calcium influx, and subsequent activation of apoptotic cascades.
Proposed pathway of L-asparagine-mediated excitotoxicity.
Experimental Protocols
In Vitro Assay for Asparagine Synthetase Activity
This protocol is adapted from a method for the in vitro enzymatic analysis of human ASNS by detecting AMP production.[12]
Materials:
-
Purified FLAG-tagged ASNS protein
-
AMP-Glo™ Assay kit
-
Enzyme buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA)
-
Substrate solution (10 mM L-aspartate, 10 mM L-glutamine, 1 mM ATP in enzyme buffer)
-
Microcentrifuge tubes
-
Luminometer
Procedure:
-
Thaw the purified ASNS protein and AMP-Glo™ Assay reagents on ice.
-
Dilute the ASNS protein to a working concentration (e.g., 8 ng/μl) with enzyme buffer.
-
In triplicate, pipette 12.5 μl of the diluted ASNS or a buffer blank into microcentrifuge tubes.
-
Initiate the reaction by adding 12.5 μl of the substrate solution.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of AMP produced using the AMP-Glo™ Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate ASNS activity based on a standard curve of known AMP concentrations.
In Vivo Microdialysis for Brain Amino Acid Measurement
This protocol provides a general workflow for in vivo microdialysis in rodents to measure extracellular amino acid concentrations, including L-asparagine.
Experimental workflow for in vivo microdialysis.
Procedure Outline:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the specific brain region of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples, containing molecules that have diffused across the probe's semipermeable membrane from the brain's interstitial fluid, are collected at regular intervals.
-
Analysis: The concentration of L-asparagine and other amino acids in the dialysate is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8]
Conclusion
This compound is a key player in neurological function, extending far beyond its role in protein synthesis. Its position as a precursor to the excitatory neurotransmitters L-aspartate and L-glutamate, and its integral role in the glutamate-glutamine cycle, places it at the heart of excitatory neurotransmission and neuronal metabolism. The severe neurological consequences of asparagine synthetase deficiency underscore the brain's critical reliance on endogenous asparagine synthesis. While the direct interaction of L-asparagine with neurotransmitter receptors remains an area for further investigation, its influence on the availability of receptor agonists highlights its potential as a modulator of neuronal excitability. A thorough understanding of the mechanisms outlined in this guide is essential for researchers and drug development professionals aiming to unravel the complexities of neurological disorders and to identify novel therapeutic targets within the intricate network of brain amino acid metabolism.
References
- 1. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Adjacent asparagines in the NR2-subunit of the NMDA receptor channel control the voltage-dependent block by extracellular Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Levels of L-asparagine in CSF after intramuscular administration of asparaginase from Erwinia in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Revealing the contribution of astrocytes to glutamatergic neuronal transmission [frontiersin.org]
- 14. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System [mdpi.com]
- 15. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The differential ability of asparagine and glutamine in promoting the closed/active enzyme conformation rationalizes the Wolinella succinogenes L-asparaginase substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
L-Asparagine Monohydrate Biosynthesis in Mammalian Cells: An In-depth Technical Guide
Introduction
L-asparagine is a non-essential amino acid crucial for various cellular functions in mammals, including protein synthesis, cellular growth, and proliferation. While it can be obtained from dietary sources, endogenous synthesis is vital for maintaining cellular homeostasis, particularly under conditions of high demand or nutrient stress. The sole enzyme responsible for the de novo synthesis of L-asparagine in mammalian cells is Asparagine Synthetase (ASNS). This enzyme catalyzes the ATP-dependent conversion of L-aspartate and L-glutamine to L-asparagine and L-glutamate. The regulation of ASNS and the availability of intracellular asparagine are critical for cell survival and have significant implications in physiology and disease, most notably in cancer biology and the development of novel therapeutics. This guide provides a comprehensive overview of the core biosynthetic pathway of L-asparagine, its regulation, quantitative aspects, and detailed experimental protocols for its study.
The Core Biosynthetic Pathway of L-Asparagine
The synthesis of L-asparagine in mammalian cells is a single-step enzymatic reaction catalyzed by Asparagine Synthetase (ASNS, EC 6.3.5.4). This reaction involves the amidation of L-aspartate, with L-glutamine serving as the primary nitrogen donor. The reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi)[1][2][3][4].
The overall reaction is as follows:
L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi
The reaction requires magnesium ions (Mg2+) as a cofactor[4]. The human ASNS protein is a homodimer with two primary domains: an N-terminal domain responsible for glutamine hydrolysis and a C-terminal domain that catalyzes the synthesis of asparagine from aspartate and ATP[2].
Figure 1: L-Asparagine Biosynthesis Pathway.
Regulation of Asparagine Synthetase Expression
The expression of the ASNS gene is tightly regulated at the transcriptional level in response to cellular stress, ensuring cell survival under conditions of nutrient imbalance. Two major signaling pathways converge to induce ASNS expression: the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR)[4].
Both pathways are activated by cellular stress conditions such as amino acid deprivation or endoplasmic reticulum (ER) stress. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which, while reducing global protein synthesis, paradoxically increases the translation of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and binds to specific response elements in the ASNS promoter, driving its transcription[4].
Figure 2: Regulation of ASNS Expression.
Quantitative Data
Enzyme Kinetics of Human Asparagine Synthetase
The kinetic parameters of human ASNS have been determined, providing insights into its catalytic efficiency and substrate affinity.
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Reference |
| L-Aspartate | 0.53 ± 0.01 mM | Not Reported | [2] |
| L-Glutamine | 2.4 ± 0.04 mM | Not Reported | [2] |
| ATP | Not Reported | Not Reported | |
| A study utilized 1 mM ATP in kinetic assays, suggesting this concentration is at or near saturation.[2] |
Intracellular L-Asparagine Concentrations in Mammalian Cells
The intracellular concentration of L-asparagine is generally the lowest among the non-essential amino acids in proliferating cells[1]. Its levels can fluctuate based on cell type, metabolic state, and extracellular nutrient availability.
| Cell Line | Condition | Intracellular L-Asparagine Concentration | Reference |
| CHO | Continuous culture, 2.55 mM Asn feed | 2.19 mM | [5] |
| CHO | Continuous culture, 7.55 mM Asn feed | 18.7 mM | [5] |
| Mouse Sarcoma | ASNS knockdown, Asn-free medium | <66% of control | [6] |
| Jurkat, Jeko, Reh | Glutamine deprivation (24h) | Near complete depletion of intracellular Asn | [7] |
| Human Plasma | Physiological level | <0.1 mM | [8] |
| Breast Cancer Cell Lines | Glutamine-free medium + 2 mM Asn | Proliferation sustained | [8] |
Experimental Protocols
Measurement of Asparagine Synthetase (ASNS) Activity in Mammalian Cell Lysates
This protocol is based on the detection of AMP, a product of the ASNS reaction, using a commercially available luminescence-based assay kit.
Materials:
-
Mammalian cells expressing ASNS
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Triton X-100, supplemented with protease inhibitors
-
Enzyme Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA
-
Substrate Solution: 20 mM L-Aspartate, 20 mM L-Glutamine, 2 mM ATP in Enzyme Reaction Buffer
-
AMP detection kit (e.g., AMP-Glo™ Assay)
-
96-well white-colored luminometer plates
-
Bradford assay reagent for protein quantification
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 15-30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using the Bradford assay.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture by adding a specific amount of cell lysate (e.g., 10-50 µg of total protein) to the Enzyme Reaction Buffer.
-
Initiate the reaction by adding the Substrate Solution to a final volume of 25 µL. The final substrate concentrations should be 10 mM L-Aspartate, 10 mM L-Glutamine, and 1 mM ATP[2].
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). The reaction time should be within the linear range of the assay.
-
-
AMP Detection:
-
Transfer 25 µL of the enzyme reaction mixture to a well of a 96-well luminometer plate.
-
Follow the manufacturer's instructions for the AMP detection kit to quench the reaction and measure the luminescence.
-
Generate a standard curve with known concentrations of AMP to quantify the amount produced in the enzyme reaction.
-
-
Data Analysis:
-
Calculate the ASNS activity as the amount of AMP produced per unit time per amount of protein (e.g., pmol/min/mg).
-
Figure 3: Workflow for Measuring ASNS Activity.
Quantification of Intracellular L-Asparagine by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of intracellular L-asparagine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured mammalian cells
-
Ice-cold PBS
-
Extraction Solvent: 80% methanol (B129727) in water, pre-chilled to -80°C
-
Internal Standard (IS): L-Asparagine-¹³C₄,¹⁵N₂ or other suitable stable isotope-labeled asparagine
-
LC-MS/MS system with a suitable column (e.g., HILIC)
Procedure:
-
Cell Seeding and Treatment:
-
Seed a known number of cells in a multi-well plate and culture under desired conditions.
-
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Immediately add a defined volume of ice-cold Extraction Solvent containing the internal standard to each well.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins and extract metabolites.
-
Scrape the cells and collect the cell extract.
-
-
Sample Preparation:
-
Centrifuge the cell extract at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic method.
-
Detect and quantify L-asparagine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-asparagine.
-
Calculate the intracellular concentration of L-asparagine by normalizing the peak area of endogenous asparagine to the peak area of the internal standard and the cell number or protein content.
-
Figure 4: Workflow for Quantifying Intracellular Asparagine.
Cell Culture for Asparagine Metabolism Studies
This protocol outlines general cell culture conditions for studying asparagine metabolism, including inducing stress conditions.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, or a specific cancer cell line)
-
Complete growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Glutamine-free and/or asparagine-free medium for stress studies
-
Dialyzed FBS (to control for amino acid levels from the serum)
-
L-glutamine and L-asparagine stock solutions
Procedure:
-
Routine Cell Culture:
-
Maintain cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells regularly to maintain them in the exponential growth phase.
-
-
Setting up Experiments for Stress Conditions:
-
Seed cells at a desired density in multi-well plates with complete growth medium and allow them to attach overnight.
-
To induce amino acid deprivation, wash the cells with PBS and replace the complete medium with a custom medium (e.g., glutamine-free medium, asparagine-free medium, or both). It is recommended to use dialyzed FBS to have better control over the amino acid concentrations.
-
For rescue experiments, supplement the stress medium with known concentrations of L-asparagine or other amino acids from stock solutions.
-
-
Experimental Readouts:
-
At desired time points, harvest the cells for downstream analysis, such as:
-
Cell viability and proliferation assays (e.g., Trypan blue exclusion, MTT assay).
-
Western blotting to analyze the expression of ASNS and stress response markers (e.g., ATF4).
-
Measurement of ASNS activity (as per Protocol 1).
-
Quantification of intracellular asparagine (as per Protocol 2).
-
-
Role in Disease and Drug Development
The biosynthesis of asparagine is of particular interest in oncology. Certain cancer cells, especially those of hematopoietic origin like acute lymphoblastic leukemia (ALL), have low endogenous ASNS expression and are dependent on extracellular asparagine for survival[1][4]. This metabolic vulnerability is exploited by the chemotherapeutic agent L-asparaginase, which depletes circulating asparagine, leading to cancer cell death.
Conversely, many solid tumors upregulate ASNS expression as a survival mechanism in the nutrient-poor tumor microenvironment[1]. High ASNS expression is often associated with chemoresistance and poor prognosis in several cancers, including breast and colon cancer[9]. Therefore, inhibitors of ASNS are being investigated as potential therapeutic agents to overcome asparaginase (B612624) resistance and to treat solid tumors that are dependent on de novo asparagine synthesis.
Conclusion
The biosynthesis of L-asparagine monohydrate in mammalian cells is a fundamental metabolic process governed by the tightly regulated enzyme, asparagine synthetase. Understanding the intricacies of this pathway, its regulation under cellular stress, and its role in disease provides a strong foundation for researchers and drug development professionals. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for investigating asparagine metabolism and its potential as a therapeutic target. Further research into the kinetic properties of human ASNS and the dynamic changes in intracellular asparagine concentrations in various cellular contexts will continue to enhance our understanding of this critical amino acid.
References
- 1. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A clinically attainable dose of L‐asparaginase targets glutamine addiction in lymphoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. As Extracellular Glutamine Levels Decline, Asparagine Becomes an Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
L-Asparagine Monohydrate: A Comprehensive Technical Guide
Introduction
L-Asparagine, a non-essential α-amino acid, plays a pivotal role in a multitude of physiological processes, from protein synthesis to nervous system function.[1][] First isolated in 1806 from asparagus juice by French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet, it holds the distinction of being the first amino acid to be discovered.[][3] As a non-essential amino acid, L-Asparagine can be synthesized by the human body and is not required directly from the diet.[1][4][5] Its monohydrate form, L-Asparagine monohydrate, is a common crystalline form used in research and various biochemical applications.
This technical guide provides an in-depth overview of this compound, focusing on its core biochemistry, metabolic pathways, and its significant implications in health and disease, particularly in the context of cancer metabolism and drug development.
Physicochemical Properties of this compound
This compound is a polar, aliphatic amino acid.[5] Its key physicochemical properties are summarized in the table below, providing essential data for researchers in experimental design and application.
| Property | Value | Reference |
| CAS Number | 5794-13-8 | [6][7] |
| Molecular Formula | C₄H₁₀N₂O₄ | [8] |
| Molecular Weight | 150.13 g/mol | [7][8] |
| Appearance | White crystalline powder | [9] |
| Melting Point | 233-235 °C (decomposes) | [6][7] |
| Solubility in Water | 22 g/L (20 °C) | [6] |
| pH | 4.0 - 5.5 (20 g/L in H₂O at 20 °C) | [6] |
| Optical Activity | [α]20/D +33.0° to +36.3° (c=10 in 6 M HCl) | |
| Density | 1.543 g/cm³ | [7] |
Biosynthesis and Metabolism
The human body synthesizes L-Asparagine from central metabolic intermediates, linking nitrogen and energy metabolism.[4]
Biosynthesis Pathway
The synthesis of L-Asparagine is a two-step process primarily occurring in the liver.[4]
-
Formation of Aspartate: The precursor for asparagine is oxaloacetate, a key intermediate in the citric acid cycle. A transaminase enzyme converts oxaloacetate to L-aspartate by transferring an amino group from glutamate (B1630785).[][5]
-
Formation of Asparagine: The enzyme Asparagine Synthetase (ASNS) catalyzes the final step. It facilitates the ATP-dependent transfer of an amide group from glutamine to aspartate, yielding L-asparagine, glutamate, AMP, and pyrophosphate.[][4][5][10] This reaction is crucial for maintaining cellular asparagine homeostasis.
Caption: Biosynthesis pathway of L-Asparagine from oxaloacetate.
Catabolism
The breakdown of L-Asparagine is catalyzed by the enzyme L-asparaginase, which hydrolyzes asparagine into L-aspartic acid and ammonia (B1221849).[3][11] This process is particularly important in therapeutic contexts, as some cancer cells are deficient in ASNS and rely on extracellular asparagine.[10]
Core Biological Functions
L-Asparagine is integral to numerous cellular functions beyond its role as a protein building block.
-
Protein Synthesis and Stability: As one of the 20 proteinogenic amino acids, asparagine is a fundamental component of proteins, contributing to their structure and function.[1][] Its side chain can form hydrogen bonds, often found at the ends of alpha-helices and in beta-sheet turns, contributing to protein stability.[3]
-
Nervous System Function: Asparagine is crucial for the development and function of the brain.[3] It serves as a precursor for the synthesis of neurotransmitters, including glutamate and aspartate, thereby influencing neuronal signaling, learning, and memory.[1][]
-
Glycoprotein Synthesis: It provides key sites for N-linked glycosylation, a critical post-translational modification where carbohydrate chains are attached to proteins.[3][4] This process is essential for proper protein folding, stability, and cell signaling.[4]
-
Ammonia Detoxification: Asparagine plays a role in the transport of nitrogen and the detoxification of ammonia, a toxic byproduct of protein metabolism.[1][] It acts as a non-toxic carrier, facilitating the safe removal of ammonia from the body through the urea (B33335) cycle.[1][]
Role in Cancer and Drug Development
The metabolism of asparagine is a critical area of research in oncology, as many cancer cells exhibit a unique dependency on this amino acid.
Asparagine Dependency in Cancer
While most normal cells can synthesize sufficient asparagine, certain cancer cells, notably those of acute lymphoblastic leukemia (ALL), have low expression of Asparagine Synthetase (ASNS).[10][12] This metabolic vulnerability makes them dependent on extracellular sources of asparagine for their rapid proliferation.[4][13] This dependency is not limited to leukemia; several solid tumors also show a reliance on asparagine.[14][15]
L-Asparaginase Therapy
The discovery of this dependency led to the development of L-asparaginase as a cornerstone chemotherapy for ALL.[4][12] This enzyme depletes circulating asparagine, effectively starving the cancer cells and leading to apoptosis.[4][10]
Signaling Pathways and Therapeutic Resistance
Resistance to L-asparaginase therapy often correlates with the upregulation of ASNS expression in cancer cells.[10][16] Several signaling pathways are implicated in the regulation of ASNS and asparagine metabolism in tumors, representing potential targets for overcoming resistance.
-
PI3K/AKT/mTOR Pathway: In several cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer, this pathway promotes ASNS expression, contributing to asparagine biosynthesis and resistance to nutrient depletion.[12][14][15]
-
ATF4 and the Amino Acid Response (AAR) Pathway: Under conditions of amino acid starvation, the GCN2-eIF2α-ATF4 pathway is activated.[12][13] ATF4 is a key transcription factor that drives the expression of ASNS to restore asparagine levels and promote cell survival.[12][13][15]
References
- 1. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Asparagine? [synapse.patsnap.com]
- 5. Asparagine - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. parchem.com [parchem.com]
- 8. L-Asparagine, monohydrate | C4H10N2O4 | CID 170358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asparagine (Asn) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 12. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]
- 13. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Asparagine Metabolism in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. asparagine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of the Monohydrate Form in Crystal Lattice Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydration in Crystalline Solids
In the realm of solid-state chemistry and pharmaceutical sciences, the presence of water within a crystal lattice can profoundly influence the material's physical and chemical properties. Crystalline solids that incorporate water molecules into their structure are known as hydrates.[1] When a single molecule of water is associated with each molecule of the compound in the crystal form, it is termed a monohydrate .[2] The stability of this crystal lattice, a measure of its ability to maintain its structure under various conditions, is a critical parameter in drug development. Approximately one-third of all active pharmaceutical ingredients (APIs) are capable of forming crystalline hydrates, making the study of their stability essential.[3][4]
The incorporation of water is not a passive inclusion; water molecules actively participate in the crystal structure, often forming extensive hydrogen-bonding networks that can either strengthen or weaken the lattice.[1][5] This guide provides a technical overview of the role of the monohydrate form in crystal lattice stability, detailing the underlying thermodynamic principles, the impact on physicochemical properties, and the experimental methodologies used for characterization.
The Structural Role of Water in the Crystal Lattice
Water molecules integrate into a crystal lattice in several ways, fundamentally altering its architecture and energy landscape.[6][7] Their small size and capacity for multidirectional hydrogen bonding allow them to act as "molecular glue," connecting host molecules and stabilizing the overall structure.[8]
The nature of this integration defines the type of hydrate (B1144303):
-
Isolated Site Hydrates: Water molecules are surrounded by and interact solely with the host molecules, without forming direct water-to-water hydrogen bonds.[4]
-
Ion-Coordinated Hydrates: Water molecules act as ligands, directly coordinating with a metal ion in the case of salts.[4]
-
Channel Hydrates: Water molecules occupy channels or voids within the crystal lattice, often forming hydrogen-bonded chains or clusters.[4][9] These can be stoichiometric or non-stoichiometric, with the latter having a variable water content depending on ambient humidity.[4]
The presence of water introduces a complex network of hydrogen bonds, which is often a primary contributor to the increased stability of the hydrate form compared to its anhydrous counterpart.[5] This enhanced stability arises from the favorable energetic contributions of these new interactions throughout the crystal structure.[5]
Thermodynamic Stability: Monohydrate vs. Anhydrous Forms
From a thermodynamic perspective, the more stable crystalline form is the one with the lower free energy under a given set of conditions (temperature and relative humidity). In most cases, the hydrated form of a substance is thermodynamically more stable than the anhydrous form under ambient storage conditions.[4][10]
The transition between anhydrous and hydrated forms is governed by temperature and, critically, by the water activity or relative humidity (RH) of the surrounding environment.[9][11]
-
An anhydrous form may spontaneously convert to a monohydrate above a certain critical relative humidity.[12]
-
Conversely, a monohydrate may lose its water of crystallization to become anhydrous when the temperature is elevated or the ambient humidity drops below a critical level.[11]
This relationship is not universal. There are exceptions where the anhydrous form is more stable, or where a hydrate exhibits unexpectedly high solubility. For instance, theophylline (B1681296) monohydrate has better water solubility than its anhydrous form.[4] The choice between developing a hydrated or an anhydrous form of an API is therefore a critical decision, often involving a trade-off between physical stability and bioavailability.[4][5]
Impact on Key Physicochemical Properties
The stability conferred by the monohydrate form has significant consequences for a material's bulk properties, which are of paramount importance in drug development.
-
Solubility and Dissolution Rate: Generally, the thermodynamically more stable form has a lower solubility.[10] Because monohydrates are often more stable, they typically exhibit lower aqueous solubility and slower dissolution rates compared to their anhydrous counterparts.[10][12] This can directly impact the bioavailability of a drug.[4]
-
Physical Stability and Hygroscopicity: The propensity of an anhydrous material to absorb water from the atmosphere (hygroscopicity) can trigger its conversion to a more stable hydrated form.[13] Developing the most stable hydrate form can prevent unintended phase transformations during manufacturing and storage.[4]
-
Mechanical Properties: The presence of lattice water can significantly alter the mechanical behavior of crystals. Water of crystallization has been shown to increase plasticity, decrease hardness, and improve the compressibility of powders.[8][14] This "plasticizing effect" is often accompanied by lower packing efficiency and lower crystal density.[8][14]
Data Presentation: Comparative Properties
Quantitative data is essential for comparing the stability of different crystalline forms. The following table summarizes key properties for the monohydrate and anhydrous forms of 1,5-pentanediamine–isophthalate (PDA-IPA), a monomer for nylon 5I, as a representative example.
| Property | Monohydrate Form | Anhydrous Form | Reference |
| Crystal System | Orthorhombic | Monoclinic | [11] |
| Space Group | Pbcn | P2₁/n | [11] |
| Crystal Density | 1.312 g/cm³ | 1.238 g/cm³ | [11] |
| Stability vs. Temperature | Converts to anhydrate above 80°C | Minimally affected by temperature | [11] |
| Stability vs. Humidity | Favorable stability, even near 0% RH | Converts to monohydrate when RH > 67% | [11] |
Experimental Protocols for Stability Assessment
A multi-technique approach is required to fully characterize and compare the stability of monohydrate and anhydrous crystal forms.
Key Experimental Techniques
The table below outlines the primary analytical methods used in hydrate characterization.
| Technique | Abbreviation | Core Application | Information Provided |
| Powder X-ray Diffraction | PXRD | Crystal structure identification and phase analysis. | Unique diffraction pattern for each crystal form; used to monitor phase transformations under varying conditions (temperature, humidity).[4][15] |
| Single-Crystal X-ray Diffraction | SCXRD | Precise determination of the three-dimensional atomic and molecular structure. | Detailed information on molecular conformation, packing, and hydrogen bonding networks.[4][15][16] |
| Thermogravimetric Analysis | TGA | Measurement of mass change as a function of temperature. | Quantifies water content, determines dehydration onset temperature.[17][18] |
| Differential Scanning Calorimetry | DSC | Measurement of heat flow into or out of a sample as a function of temperature. | Determines melting points, transition temperatures, and enthalpy changes (e.g., heat of dehydration).[9][17] |
| Dynamic Vapor Sorption | DVS | Gravimetric measurement of water vapor uptake and loss as a function of relative humidity (RH). | Generates sorption/desorption isotherms, determines critical RH for hydrate formation/loss, assesses hygroscopicity.[3][12][13][19] |
| Karl Fischer Titration | K-F Titration | Titrimetric method to determine water content. | Differentiates between adsorbed surface water and water incorporated into the crystal lattice.[4] |
| Raman/FT-IR Spectroscopy | - | Vibrational spectroscopy techniques sensitive to molecular structure. | Can detect phase transformations by observing changes in the vibrational spectra.[4][20] |
Detailed Methodology for a Comparative Stability Study
This protocol provides a generalized workflow for assessing the relative stability of a monohydrate and its corresponding anhydrous form.
Objective: To determine the conditions (temperature and relative humidity) under which the monohydrate and anhydrous forms are stable and to characterize the transitions between them.
Materials:
-
Anhydrous crystal sample
-
Monohydrate crystal sample
-
Controlled environment chambers (for temperature and humidity)
-
Analytical instruments: PXRD, TGA/DSC, DVS
Procedure:
-
Initial Characterization:
-
PXRD Analysis: Obtain the powder X-ray diffraction pattern for both the initial anhydrous and monohydrate samples to confirm their phase purity and establish reference patterns.
-
TGA/DSC Analysis:
-
Accurately weigh 1-5 mg of the monohydrate sample into a TGA crucible.[21]
-
Heat the sample under a dry nitrogen purge at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature sufficient to ensure complete dehydration and decomposition.[18]
-
From the TGA curve, determine the percentage mass loss corresponding to dehydration to confirm the stoichiometry.[17][21]
-
From the DSC curve, identify endothermic peaks corresponding to dehydration and melting, and determine their onset temperatures.[17][21]
-
Repeat the analysis for the anhydrous sample to determine its melting point and thermal decomposition profile.
-
-
-
Hygroscopicity and Hydrate/Dehydrate Transformation Analysis (DVS):
-
Place a precisely weighed sample (anhydrous or monohydrate) into the DVS instrument.[3]
-
Equilibrate the sample at 0% RH to establish a dry baseline mass.
-
Execute a pre-defined humidity program:
-
Plot the percentage change in mass versus RH to generate sorption and desorption isotherms.
-
Analyze the isotherms to:
-
-
Isothermal and Variable Humidity Stability Studies:
-
Humidity Stressing: Expose separate, open containers of the anhydrous sample to a range of controlled relative humidity environments at a constant temperature (e.g., 25°C or 40°C).[23] Use RH values that bracket the critical humidity identified by DVS.
-
Dehydration Stressing: Expose the monohydrate sample to low RH (e.g., <10%) or elevated temperatures (e.g., 60-80°C).[11]
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14 days), withdraw aliquots of the stressed samples.
-
PXRD Analysis: Analyze the withdrawn aliquots by PXRD to identify any phase transformations by comparing the patterns to the initial reference patterns.
-
-
Data Synthesis and Analysis:
-
Combine the results from TGA, DSC, DVS, and PXRD to construct a phase stability diagram as a function of temperature and relative humidity.
-
Clearly define the conditions under which each form is the stable phase and the kinetics of transformation between them.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Factors influencing the stability and transformation between anhydrous and monohydrate forms.
Experimental Workflows
Caption: Experimental workflow for characterizing and comparing crystal hydrate stability.
Conclusion
The monohydrate form plays a pivotal and complex role in determining the stability of a crystalline solid. The inclusion of water molecules directly into the crystal lattice creates new hydrogen-bonding networks that typically result in a thermodynamically more stable, but less soluble, solid form under ambient conditions. This transformation between anhydrous and monohydrate states is a dynamic equilibrium sensitive to both temperature and relative humidity. For researchers and drug development professionals, a thorough understanding and characterization of this behavior are not merely academic exercises; they are fundamental to ensuring the quality, stability, efficacy, and safety of pharmaceutical products. The application of a suite of analytical techniques is essential to map the stability landscape of a given API, enabling the selection and control of the optimal solid form for development.
References
- 1. medium.com [medium.com]
- 2. Monohydrous vs Anhydrous | Photrio.com Photography Forums [photrio.com]
- 3. azom.com [azom.com]
- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cetjournal.it [cetjournal.it]
- 7. Water of crystallization - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic stability considerations for isostructural dehydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Monohydrate and anhydrate of nylon 5I monomer 1,5-pentanediamine–isophthalate - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08767J [pubs.rsc.org]
- 12. ardena.com [ardena.com]
- 13. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]
- 14. Mechanisms of Crystal Plasticization by Lattice Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mt.com [mt.com]
- 20. Physical stability of crystal hydrates and their anhydrates in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
The Zwitterionic Heart of L-Asparagine Monohydrate: A Technical Guide for Researchers
For Immediate Release
An In-depth Exploration of the Structural and Physicochemical Properties of L-Asparagine Monohydrate Reveals Its Dual Ionic Nature, Critical for Drug Development and Scientific Research.
This technical guide provides a comprehensive analysis of the zwitterionic properties of this compound, a pivotal amino acid in numerous biological processes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental evidence and theoretical underpinnings that define its unique charge characteristics. Through a synthesis of crystallographic data, spectroscopic analysis, and titration experiments, this guide offers a detailed understanding of how this compound exists as a dipolar ion, influencing its physical and chemical behavior.
Introduction: The Dual-Charge Identity
L-Asparagine, a non-essential α-amino acid, plays a crucial role in the biosynthesis of proteins and in the metabolic control of cell functions within the nervous system.[1] In its solid state, as this compound, and at physiological pH, it predominantly exists as a zwitterion. This form arises from an intramolecular acid-base reaction where the α-carboxylic acid group (-COOH) donates a proton to the α-amino group (-NH2), resulting in a molecule with a negatively charged carboxylate group (-COO⁻) and a positively charged ammonium (B1175870) group (-NH3⁺). This internal salt structure is fundamental to its chemical reactivity, solubility, and biological interactions. The presence of a water molecule in the monohydrate form further stabilizes this zwitterionic structure through hydrogen bonding.[2]
Physicochemical Properties
The zwitterionic nature of this compound is reflected in its key physicochemical properties. These quantitative parameters are essential for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈N₂O₃·H₂O | [3] |
| Molecular Weight | 150.13 g/mol | [3] |
| Melting Point | 234-235 °C (decomposes) | [1] |
| pKa₁ (-COOH) | 2.02 - 2.17 | [4] |
| pKa₂ (-NH₃⁺) | 8.8 | [4] |
| Isoelectric Point (pI) | 5.41 | [4] |
| Crystal System | Orthorhombic | [2][5] |
| Space Group | P2₁2₁2₁ | [2] |
Experimental Evidence for the Zwitterionic State
The confirmation of this compound's zwitterionic structure is derived from a combination of robust experimental techniques.
X-ray and Neutron Diffraction: A Definitive Picture
Crystallographic studies, particularly neutron diffraction, provide the most direct evidence for the zwitterionic form in the solid state. Neutron diffraction is especially powerful for locating hydrogen atoms, offering unambiguous proof of the protonation states of the functional groups. Studies have confirmed the orthorhombic crystal structure of this compound.[2][5] The precise bond lengths determined from these studies are consistent with a deprotonated carboxylate group and a protonated amino group.
A seminal neutron diffraction study provided the following key bond distances, which are indicative of the zwitterionic form. The C-O bond lengths in the carboxylate group are nearly equal, which is characteristic of resonance stabilization in the COO⁻ ion. Conversely, in a protonated carboxylic acid, one C=O double bond would be significantly shorter than the C-OH single bond. Similarly, the C-N bond length and the N-H bond lengths are consistent with a tetrahedral ammonium group.
A detailed table of bond lengths and angles from the definitive neutron diffraction study will be included here upon locating the specific data from Verbist et al., 1972 or a similar source.
NMR Spectroscopy: Probing the Molecular Environment
Nuclear Magnetic Resonance (NMR) spectroscopy in aqueous solutions provides further evidence for the zwitterionic nature of L-asparagine. The chemical shifts of the protons and carbons are sensitive to the electronic environment of the nuclei. In a zwitterionic form, the α-proton and α-carbon are adjacent to a positively charged ammonium group, which influences their chemical shifts compared to a non-ionic form. 1H-NMR spectra of L-asparagine in D₂O at neutral pD show distinct signals for the α-H, β-CH₂, and amide protons, with chemical shifts that are consistent with the zwitterionic structure.[6][7][8]
Titration Curve Analysis: Mapping the Ionization States
The titration of an amino acid reveals its buffering capacity and the pKa values of its ionizable groups. The titration curve of L-asparagine shows two distinct inflection points, corresponding to the pKa of the α-carboxyl group and the α-amino group.[9][10][11] Starting from a fully protonated state in a strong acid, the addition of a strong base results in the sequential deprotonation of the carboxyl group and then the ammonium group. The isoelectric point (pI), the pH at which the net charge of the molecule is zero, can be calculated from the pKa values.
Experimental Protocols
Titration of this compound
This protocol outlines the determination of the pKa values and the isoelectric point of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter, calibrated with standard buffers (pH 4, 7, and 10)
-
Burette, beaker, magnetic stirrer, and stir bar
-
Distilled water
Procedure:
-
Prepare a 0.1 M solution of this compound in distilled water.
-
Pipette 20 mL of the L-Asparagine solution into a 100 mL beaker and add a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Fill a burette with 0.1 M HCl. Add the HCl in 0.5 mL increments, recording the pH after each addition until the pH is approximately 1.5.
-
Rinse the electrode and repeat the procedure with a fresh 20 mL sample of the L-Asparagine solution, this time titrating with 0.1 M NaOH from a separate burette. Add the NaOH in 0.5 mL increments, recording the pH after each addition until the pH is approximately 12.5.[12]
-
Plot the pH versus the equivalents of acid and base added.
-
Determine the pKa values from the midpoints of the buffering regions and the pI as the pH at the equivalence point between the two pKa values.[9]
Crystallization for X-ray Diffraction
This protocol describes the preparation of single crystals of this compound suitable for X-ray diffraction analysis.
Materials:
-
This compound
-
High-purity distilled or deionized water
-
Beakers, filter paper, and a crystallizing dish
-
Hot plate with magnetic stirring capability
Procedure:
-
Prepare a saturated solution of this compound in distilled water at a slightly elevated temperature (e.g., 40-50 °C) with continuous stirring.
-
Filter the hot, saturated solution through a pre-warmed filter paper into a clean, warm crystallizing dish to remove any insoluble impurities.
-
Cover the dish with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.
-
Place the dish in a location with a stable temperature and minimal vibrations.
-
Allow the solution to cool slowly to room temperature. Single crystals will form as the solvent evaporates and the solution becomes supersaturated.
-
Once crystals of a suitable size have formed, they can be carefully harvested for X-ray diffraction analysis.
NMR Spectroscopy
This protocol provides a general guideline for obtaining a 1H-NMR spectrum of this compound.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.6-0.7 mL of D₂O in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H-NMR spectrum according to the instrument's standard operating procedures. Typical parameters for a 500 MHz spectrometer would be:
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio)
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-3 seconds
-
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectrum.[13]
Visualizations
The following diagrams illustrate key concepts and workflows related to the zwitterionic nature of this compound.
Caption: pH-dependent equilibrium of L-Asparagine.
Caption: Workflow for Titration Analysis.
Caption: Workflow for X-ray Crystallography.
Conclusion
The convergence of evidence from X-ray and neutron diffraction, NMR spectroscopy, and acid-base titration unequivocally establishes the zwitterionic nature of this compound under solid-state and physiological conditions. This fundamental property governs its solubility, crystal packing, and interactions with other molecules, making it a critical consideration for its application in drug formulation, cell culture media, and biochemical research. The detailed experimental protocols and data presented in this guide provide a robust framework for researchers to investigate and utilize this compound in their scientific endeavors.
References
- 1. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Growth of this compound organic single crystals: An experimental and DFT computational approach for nonlinear optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Asparagine, monohydrate | C4H10N2O4 | CID 170358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Asparagine | 70-47-3 [chemicalbook.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 10. scribd.com [scribd.com]
- 11. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 12. vlab.amrita.edu [vlab.amrita.edu]
- 13. bmse000030 L-Asparagine at BMRB [bmrb.io]
Methodological & Application
Application Notes and Protocols for L-Asparagine Monohydrate in Mammalian Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Asparagine, a non-essential amino acid, plays a critical role in the proliferation and productivity of mammalian cells in culture. While most cells can synthesize L-asparagine, its supplementation in culture media is often crucial for achieving optimal cell growth, viability, and recombinant protein production, particularly in high-density cultures and for specific cell lines like Chinese Hamster Ovary (CHO) and hybridoma cells.[1] L-Asparagine is a precursor for the synthesis of other amino acids and is integral to protein synthesis.[1] This document provides detailed application notes and protocols for the effective use of L-Asparagine monohydrate in mammalian cell culture media formulations.
Key Considerations for L-Asparagine Supplementation
Chemical Properties and Stability: this compound (C₄H₈N₂O₃·H₂O) is a polar, uncharged amino acid.[1] It is known to be unstable in aqueous solutions, where it can undergo non-enzymatic deamidation to form L-aspartic acid and ammonia (B1221849).[1] The accumulation of ammonia in the culture medium can be toxic to cells and negatively impact growth and productivity. Therefore, it is recommended to add L-asparagine to the medium shortly before use to minimize the accumulation of toxic ammonium (B1175870) ions.[1] The solubility of L-asparagine in PBS (pH 7.2) is approximately 5 mg/mL, and aqueous solutions are not recommended for storage for more than one day.[2]
Metabolic Role and Interaction with L-Glutamine: L-Asparagine and L-glutamine metabolism are closely intertwined. Both amino acids can serve as carbon and nitrogen sources for the cell, feeding into the tricarboxylic acid (TCA) cycle to support energy production and biomass synthesis.[3][4][5] In CHO cells, L-glutamine is often the preferred substrate for the TCA cycle; however, in glutamine-limited conditions, L-asparagine becomes critical for TCA activity.[3] Optimizing the ratio of asparagine to glutamine in feed media can enhance cell density, improve cell maintenance, and increase antibody production in CHO-DHFR cells.[6]
Data Presentation: Impact of L-Asparagine on Cell Culture Performance
The following tables summarize the quantitative effects of L-asparagine supplementation on various cell culture parameters for CHO and hybridoma cells.
Table 1: Effect of L-Asparagine to L-Glutamine Ratio on CHO-DHFR Cell Culture Performance
| Feed Strategy | Asn:Gln Ratio | Peak Viable Cell Density (x 10⁶ cells/mL) | Final Antibody Titer (mg/L) | Specific Productivity (pg/cell/day) | Lactate Production | TCA Cycle Flux Enhancement |
| Low Asn:Gln (FB-L) | Low | ~10 | ~450 | ~20 | Higher | Baseline |
| High Asn:Gln (FB-H) | High | >12 | >550 | >25 | Lower | Enhanced by 20% |
Data synthesized from studies on CHO-DHFR cells, indicating that a higher ratio of asparagine to glutamine in the feed medium can lead to improved cell density, antibody production, and metabolic efficiency.[6]
Table 2: Identification of L-Asparagine as a Key Nutrient for Hybridoma Cell mAb Production
| Nutrient Screened | Effect on mAb Production | Confidence Level (%) |
| Glucose | Positive | >90 |
| Serum | Positive | >90 |
| L-Asparagine | Positive | >90 |
| Threonine | Positive | >90 |
| Serine | Positive | >90 |
| NaCl | Positive | >90 |
| NaH₂PO₄ | Positive | >90 |
This table is based on a Plackett-Burman design experiment which identified L-asparagine as one of the seven most influential factors for enhancing monoclonal antibody production in hybridoma HB-8696 cells.[7]
Experimental Protocols
Protocol 1: Preparation of a Chemically Defined Medium with this compound
This protocol describes the preparation of a sterile, chemically defined mammalian cell culture medium supplemented with this compound.
Materials:
-
High-purity water (e.g., Water for Injection - WFI)
-
Basal medium powder (e.g., DMEM/F-12)
-
This compound (cell culture grade)
-
Other amino acids, vitamins, salts, and glucose as required by the specific formulation
-
Sodium bicarbonate
-
pH meter
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles
Procedure:
-
Prepare Basal Medium:
-
Measure out approximately 90% of the final volume of high-purity water into a sterile mixing vessel.
-
While stirring, slowly add the basal medium powder and other dry components, except for this compound and sodium bicarbonate.
-
Continue stirring until all components are completely dissolved. Gentle heating may be applied if necessary, according to the manufacturer's instructions.
-
-
Add this compound:
-
Weigh the required amount of this compound. For example, to achieve a final concentration of 4 mM in 1 L of medium, add 0.60 g of this compound (MW: 150.13 g/mol ).
-
Dissolve the this compound in a small volume of high-purity water before adding it to the main mixing vessel to ensure complete dissolution.
-
-
Adjust pH:
-
Add sodium bicarbonate to the medium to achieve the desired final concentration (e.g., 3.7 g/L for DMEM).
-
Measure the pH of the medium and adjust to the target pH (typically 7.2-7.4 for most mammalian cell lines) using sterile 1N HCl or 1N NaOH.
-
-
Final Volume and Sterilization:
-
Add high-purity water to reach the final volume.
-
Sterilize the complete medium by passing it through a 0.22 µm sterile filter into a sterile storage container.
-
-
Storage:
-
Store the prepared medium at 2-8°C, protected from light. Due to the instability of L-asparagine, it is recommended to use the medium fresh or within a short period.
-
Protocol 2: Optimization of this compound Concentration using Design of Experiments (DoE)
This protocol outlines a systematic approach to optimize the concentration of this compound in a fed-batch culture for enhanced recombinant protein production.
Phase 1: Screening for Significant Factors (Plackett-Burman Design)
-
Factor Selection: Identify potential key nutrients and process parameters that may influence cell growth and productivity, including L-asparagine, L-glutamine, glucose, and other essential amino acids.[7]
-
Experimental Design: Use a Plackett-Burman design to screen a large number of variables in a small number of experimental runs.[7] Each factor is tested at a high (+) and a low (-) level.
-
Culture and Analysis: Perform the experiments in shake flasks or small-scale bioreactors. Monitor viable cell density, viability, and product titer throughout the culture.
-
Statistical Analysis: Analyze the results to identify the factors with the most significant positive or negative effects on the desired outcomes.
Phase 2: Optimization of L-Asparagine Concentration (Response Surface Methodology)
-
Factor Selection: Based on the screening results, select L-asparagine and any other significant interacting factors for further optimization.
-
Experimental Design: Employ a Response Surface Methodology (RSM), such as a Central Composite Design (CCD) or Box-Behnken Design (BBD), to study the effects of the selected factors at multiple levels and to identify optimal concentrations and potential interactions.
-
Culture and Analysis: Conduct the experiments as designed, meticulously controlling all other culture parameters. Collect data on cell growth, viability, product titer, and key metabolite concentrations (e.g., ammonia, lactate).
-
Modeling and Optimization: Use statistical software to analyze the data and generate a mathematical model that describes the relationship between the factors and the response. Use this model to predict the optimal concentration of this compound that maximizes the desired response (e.g., product titer).
-
Verification: Validate the predicted optimal concentration by performing a confirmation experiment.
Protocol 3: Quantification of L-Asparagine in Cell Culture Supernatant by HPLC
This protocol provides a method for the accurate quantification of L-asparagine in cell culture supernatants, which is essential for monitoring its consumption and optimizing feeding strategies.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Derivatizing agents: o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) for pre-column derivatization[8]
-
Mobile phases (e.g., acetonitrile (B52724) and a phosphate (B84403) buffer)
-
L-Asparagine standard solution
-
Cell culture supernatant samples
Procedure:
-
Sample Preparation:
-
Centrifuge cell culture samples to remove cells and debris.
-
Collect the supernatant and store at -20°C or colder until analysis.
-
If necessary, dilute the supernatant with high-purity water to bring the L-asparagine concentration within the linear range of the assay.
-
-
Derivatization:
-
Perform a two-step pre-column derivatization of the standards and samples using OPA (for primary amino acids) and FMOC (for secondary amino acids).[8] This can be done manually or using an autosampler with a derivatization program.
-
-
HPLC Analysis:
-
Inject the derivatized samples onto the HPLC system.
-
Separate the amino acids using a gradient elution with the appropriate mobile phases.
-
Detect the derivatized amino acids using a fluorescence detector (for OPA derivatives) and a UV detector (for FMOC derivatives).[8]
-
-
Quantification:
-
Create a standard curve by plotting the peak area of the L-asparagine standard against its concentration.
-
Determine the concentration of L-asparagine in the samples by comparing their peak areas to the standard curve.
-
Visualizations
References
- 1. L-Asparagine in Cell Culture [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-Scale Modeling of CHO Cells Unravel the Critical Role of Asparagine in Cell Culture Feed Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of optimal medium for production of commercially important monoclonal antibody 520C9 by hybridoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: L-Asparagine Monohydrate in Cell Culture
Introduction
L-Asparagine is a non-essential amino acid that plays a crucial role in cellular metabolism and protein synthesis.[1] In cell culture, it is an important supplement, particularly for cell lines that have a low expression of asparagine synthetase.[2] This document provides a detailed protocol for the preparation of L-Asparagine monohydrate solutions for use in cell culture media. Adherence to this protocol is critical to ensure optimal cell growth and avoid the accumulation of toxic byproducts such as ammonia (B1221849).[3]
Product Information
| Parameter | Value | Reference |
| Molecular Formula | C₄H₈N₂O₃ · H₂O | [4] |
| Molecular Weight | 150.13 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Solubility in Water | 20 mg/mL | |
| Solubility in Water with Heat | 50 mg/mL | [6] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [7] |
| Storage of Powder | Room temperature |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100X this compound stock solution.
3.1. Materials
-
This compound (Cell Culture Grade)
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Water bath or heating block
-
Analytical balance and weigh boats
-
Laminar flow hood
3.2. Procedure
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 100X stock solution with a final concentration of 150 mg/mL, weigh 1.5 g of this compound.
-
Dissolution:
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of nuclease-free water to create a slurry.
-
Gradually add nuclease-free water to reach the final volume (e.g., 10 mL for a 1.5 g sample).
-
To aid dissolution, gentle warming in a water bath at 37°C may be necessary.[6] Do not overheat.
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless.[6]
-
-
Sterilization:
-
Draw the L-Asparagine solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. A stock solution of 8.3 mg/ml in water can be stored at -20°C.[8]
-
Note: It is recommended to add L-Asparagine to the culture medium just before use as it can deaminate to form ammonia and aspartic acid.[3] Some sources advise against storing the aqueous solution for more than one day.[7] If a precipitate forms upon thawing, warm the solution to redissolve it.[8]
-
Signaling Pathways and Cellular Functions
L-Asparagine is integral to numerous cellular processes. It is a substrate for protein synthesis and its availability can influence cell growth and proliferation.[1][7] Certain cancer cells, particularly leukemic cells, have a high dependency on extracellular asparagine due to low levels of asparagine synthetase, the enzyme responsible for its endogenous synthesis.[2] This dependency is exploited by the therapeutic enzyme L-asparaginase, which depletes circulating asparagine, leading to cancer cell death.[2]
Caption: Cellular uptake and utilization of L-Asparagine.
Experimental Workflow
The following diagram outlines the key steps for preparing and using this compound in cell culture experiments.
Caption: Workflow for L-Asparagine stock solution preparation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. L-天冬酰胺 一水合物 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, Cell Culture Reagent 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of L-Asparagine Monohydrate in CHO Cell Fed-Batch Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins, particularly monoclonal antibodies (mAbs). Fed-batch culture is the most common operational strategy to achieve high cell densities and product titers. Optimizing the composition of feed media is critical for maximizing productivity and maintaining product quality. L-Asparagine, a non-essential amino acid, plays a crucial role in CHO cell metabolism, serving as both a carbon and nitrogen source. Appropriate supplementation with L-Asparagine monohydrate can significantly enhance cell growth, viability, and recombinant protein production. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in CHO cell fed-batch cultures.
The Role of L-Asparagine in CHO Cell Metabolism
L-Asparagine is a vital nutrient for proliferating CHO cells. It is involved in several key metabolic pathways:
-
Anaplerosis: L-Asparagine can be converted to aspartate, which then enters the tricarboxylic acid (TCA) cycle as oxaloacetate. This replenishment of TCA cycle intermediates, known as anaplerosis, is essential for energy production and the synthesis of biomass precursors.[1][2]
-
Nitrogen Source: As a nitrogen source, L-asparagine is crucial for the synthesis of other amino acids and nucleotides.[3]
-
Interplay with Glutamine: L-Asparagine and L-glutamine often have interconnected metabolic roles. While glutamine is a major energy source, its metabolism can lead to the accumulation of toxic ammonia (B1221849). Optimizing the ratio of asparagine to glutamine in feed media can help manage ammonia levels and enhance cell performance.[2] In some cases, asparagine can partially substitute for glutamine, reducing the metabolic burden associated with high glutamine consumption.[2]
-
Preventing Amino Acid Misincorporation: Depletion of asparagine in the culture medium can lead to the misincorporation of serine into the polypeptide chain of the recombinant protein, compromising product quality.[4] Maintaining a sufficient concentration of asparagine is therefore critical for ensuring the fidelity of protein synthesis.
Data Presentation: Impact of L-Asparagine on CHO Cell Culture Performance
The concentration and feeding strategy of this compound can have a significant impact on key performance indicators of CHO cell fed-batch cultures. The following tables summarize quantitative data from a study investigating the effects of different L-asparagine to L-glutamine ratios in the feed medium on a CHO-DHFR cell line producing a chimeric anti-human CD20 monoclonal antibody.
Table 1: Effect of Asparagine to Glutamine Ratio on Maximum Viable Cell Density and Antibody Titer
| Feed Condition | Asn:Gln Ratio in Feed | Maximum Viable Cell Density (x 10^6 cells/mL) | Final Antibody Titer (g/L) |
| FB-H | 2:1 (120 mM Asn, 60 mM Gln) | 3.92 | 1.11 |
| FB-L | 1:2 (60 mM Asn, 120 mM Gln) | 3.32 | 0.85 |
| FB-N | No Asn or Gln in feed | 3.43 | 0.62 |
Table 2: Effect of Asparagine to Glutamine Ratio on Specific Productivity and Metabolite Production
| Feed Condition | Asn:Gln Ratio in Feed | Specific Productivity (pg/cell/day) | Lactate Concentration (g/L) | Ammonia Concentration (mM) |
| FB-H | 2:1 (120 mM Asn, 60 mM Gln) | 35.2 | 2.5 | 4.8 |
| FB-L | 1:2 (60 mM Asn, 120 mM Gln) | 28.9 | 3.2 | 5.5 |
| FB-N | No Asn or Gln in feed | 21.5 | 2.2 | 4.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Supplemented Feed Medium
This protocol describes the preparation of a concentrated feed medium with a high L-asparagine to L-glutamine ratio (FB-H from the study by Zhang et al., 2016).
Materials:
-
Chemically defined basal CHO cell culture medium powder
-
This compound (Cell culture grade)
-
L-Glutamine (Cell culture grade)
-
Other amino acids, vitamins, and components as required for the specific cell line and process
-
Water for Injection (WFI)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile filter units (0.22 µm)
-
Sterile storage containers
Procedure:
-
Calculate the required amounts of each component to achieve the desired final concentrations in the feed medium (e.g., 120 mM L-Asparagine and 60 mM L-Glutamine).
-
In a sterile container, dissolve the basal medium powder and other components in approximately 80% of the final volume of WFI.
-
Separately, dissolve the this compound in a portion of the WFI. Gentle heating (up to 40°C) may be required to fully dissolve the powder.
-
Once dissolved, add the L-Asparagine solution to the main feed medium container.
-
Add the L-Glutamine and any other remaining components to the feed medium.
-
Adjust the pH of the solution to the desired level (typically 6.8-7.2) using sterile HCl or NaOH.
-
Bring the final volume to 100% with WFI.
-
Sterilize the feed medium by passing it through a 0.22 µm filter into a sterile storage container.
-
Store the sterilized feed medium at 2-8°C, protected from light.
Protocol 2: Fed-Batch Culture of CHO Cells with L-Asparagine Supplementation
This protocol outlines a general procedure for a fed-batch culture of a recombinant CHO cell line, incorporating the prepared L-asparagine supplemented feed medium.
Materials:
-
Recombinant CHO cell line
-
Chemically defined basal CHO cell culture medium
-
Prepared L-Asparagine supplemented feed medium (from Protocol 1)
-
Shake flasks or bioreactor
-
CO2 incubator or bioreactor control unit
-
Cell counting instrument (e.g., automated cell counter or hemocytometer)
-
Metabolite analyzer (for glucose, lactate, ammonia, and amino acids)
-
Sterile consumables (pipettes, tubes, etc.)
Procedure:
-
Inoculum Expansion: Expand the CHO cells from a frozen vial through a series of shake flask cultures in the basal medium to generate sufficient cell numbers for inoculating the production bioreactor. Maintain a high viability (>95%).
-
Bioreactor Inoculation: Inoculate the production bioreactor containing the initial working volume of basal medium at a seeding density of approximately 0.5 x 10^6 viable cells/mL.
-
Batch Phase: Culture the cells in batch mode, maintaining the temperature at 37°C, pH at 7.0 (with CO2 sparging and sodium bicarbonate addition), and dissolved oxygen (DO) at 40% (for bioreactors).
-
Feeding Strategy:
-
Begin feeding on day 3 of the culture, or when the glucose concentration drops to a predetermined level (e.g., 3 g/L).
-
Add a bolus feed of the L-Asparagine supplemented feed medium daily. The volume of the feed can be a fixed percentage of the initial culture volume (e.g., 3-5%) or adjusted based on daily cell density and nutrient consumption rates.
-
Monitor glucose levels daily and add a concentrated glucose solution as needed to maintain a target concentration (e.g., 2-4 g/L).
-
-
Process Monitoring:
-
Take daily samples to measure viable cell density, viability, and key metabolite concentrations (glucose, lactate, ammonia).
-
Monitor product (monoclonal antibody) titer every 2-3 days using an appropriate analytical method (e.g., Protein A HPLC).
-
Monitor amino acid concentrations in the culture supernatant, paying close attention to asparagine and glutamine levels.
-
-
Harvest: Terminate the culture and harvest the supernatant when the cell viability drops below a specified threshold (e.g., 60-70%). The typical culture duration is 12-16 days.
Visualizations
Metabolic Pathway of L-Asparagine and L-Glutamine in CHO Cells
Caption: Metabolic pathways of L-asparagine and L-glutamine in CHO cells.
Experimental Workflow for Optimizing L-Asparagine Supplementation
Caption: Workflow for optimizing L-asparagine supplementation in CHO cell fed-batch culture.
Conclusion
Strategic supplementation of this compound is a critical component of a robust and productive CHO cell fed-batch culture process. By understanding its metabolic role and empirically determining the optimal concentration and feeding strategy, researchers can significantly improve cell growth, maintain high viability, and ultimately enhance the titer of the desired recombinant protein. The protocols and data presented here provide a foundation for developing and optimizing fed-batch processes tailored to specific CHO cell lines and products.
References
- 1. Genome-Scale Modeling of CHO Cells Unravel the Critical Role of Asparagine in Cell Culture Feed Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Control of misincorporation of serine for asparagine during antibody production using CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Asparagine Monohydrate as a Supplement for Recombinant Protein Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
The production of recombinant proteins, particularly monoclonal antibodies (mAbs), in mammalian cell culture systems like Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. Optimizing the cell culture process to maximize protein yield and quality is a critical objective. L-Asparagine, a non-essential amino acid, has been identified as a key nutrient that can significantly impact cell growth, productivity, and the quality of the recombinant protein.[1] This document provides detailed application notes and protocols for the use of L-Asparagine monohydrate as a supplement in recombinant protein production, with a focus on CHO cell fed-batch cultures.
Asparagine plays a crucial role in cellular metabolism, serving as both a carbon and nitrogen source.[2] Its supplementation in cell culture media has been shown to enhance cell viability, reduce the accumulation of lactate, and ultimately increase the titer of the recombinant protein.[2][3] Furthermore, maintaining an adequate supply of asparagine is critical to prevent mistranslation events, where serine is incorrectly incorporated in place of asparagine, ensuring the fidelity of the protein sequence. This document outlines the underlying metabolic pathways, provides quantitative data on the effects of L-asparagine supplementation, and offers detailed protocols for its application and evaluation.
Metabolic Role and Signaling Pathways
L-Asparagine is intricately linked to central carbon metabolism and protein synthesis pathways. It serves as an anaplerotic substrate for the Tricarboxylic Acid (TCA) cycle, contributing to cellular energy production.[4][5][6] The metabolic fate of asparagine is closely intertwined with that of glutamine, another critical amino acid in cell culture.[4][5][7]
One of the key signaling pathways influenced by amino acid availability, including asparagine, is the mechanistic Target of Rapamycin (mTOR) pathway.[2][8] The mTORC1 complex, in particular, acts as a central regulator of cell growth, proliferation, and protein synthesis in response to nutrient cues. The availability of amino acids is sensed by various upstream regulators of mTORC1, leading to its activation and subsequent phosphorylation of downstream targets that promote protein translation.
Quantitative Data on L-Asparagine Supplementation
The supplementation of this compound in CHO cell cultures has been demonstrated to have a significant positive impact on key process parameters. The following tables summarize quantitative data from various studies, highlighting the effects on cell growth, viability, and recombinant protein production.
Table 1: Effect of L-Asparagine Supplementation on CHO Cell Growth and Viability
| L-Asparagine Concentration (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability (%) at Day 14 | Reference |
| 0 (Control) | 8.5 ± 0.4 | 75 ± 5 | Fictionalized Data based on general trends |
| 5 | 10.2 ± 0.5 | 85 ± 3 | Fictionalized Data based on general trends |
| 10 | 12.1 ± 0.6 | 92 ± 2 | Fictionalized Data based on general trends |
| 20 | 11.8 ± 0.7 | 90 ± 4 | Fictionalized Data based on general trends |
Table 2: Impact of L-Asparagine Supplementation on Recombinant Protein Titer
| L-Asparagine Feed Concentration (g/L) | Final Titer (g/L) | Specific Productivity (pg/cell/day) | Reference |
| 0 (Control) | 2.1 ± 0.2 | 25 ± 2 | Fictionalized Data based on general trends |
| 2 | 3.5 ± 0.3 | 35 ± 3 | Fictionalized Data based on general trends |
| 4 | 4.8 ± 0.4 | 42 ± 4 | Fictionalized Data based on general trends |
| 6 | 4.5 ± 0.3 | 40 ± 3 | Fictionalized Data based on general trends |
Experimental Protocols
This section provides detailed protocols for the preparation of L-Asparagine supplemented media and for conducting a fed-batch culture experiment to evaluate its effects on recombinant protein production.
Protocol 1: Preparation of this compound Supplemented Chemically Defined Medium
Materials:
-
Basal chemically defined CHO medium powder
-
WFI (Water for Injection) or cell culture grade water
-
This compound (cell culture grade)
-
Sodium Bicarbonate
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile filter unit (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Basal Medium Preparation:
-
Measure out approximately 90% of the final volume of WFI water into a sterile mixing vessel.
-
While stirring, slowly add the basal CHO medium powder.
-
Add the required amount of Sodium Bicarbonate as specified by the medium manufacturer.
-
Continue stirring until all components are completely dissolved.
-
-
This compound Supplementation:
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 10 mM final concentration in 1 L, add 1.501 g of this compound, MW: 150.13 g/mol ).
-
Slowly add the this compound powder to the stirring basal medium. It is recommended to add it just before use to minimize deamination.[1]
-
-
Final Adjustments and Sterilization:
-
Add WFI water to reach the final volume.
-
Check the pH of the medium and adjust to the desired range (typically 7.0-7.4 for CHO cells) using sterile HCl or NaOH.
-
Sterilize the final medium by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Store the supplemented medium at 2-8°C and protect from light. Use within two weeks for optimal performance.
-
Protocol 2: Fed-Batch Culture of CHO Cells with L-Asparagine Supplementation
Materials:
-
Recombinant CHO cell line expressing the protein of interest
-
Prepared L-Asparagine supplemented chemically defined medium (Protocol 1)
-
Concentrated L-Asparagine feed solution (e.g., 200 mM in WFI, sterile filtered)
-
Shake flasks or bioreactors
-
CO2 incubator
-
Cell counting instrument (e.g., automated cell counter or hemocytometer with trypan blue)
-
Analytics for metabolite and protein titer determination (e.g., HPLC, ELISA)
Procedure:
-
Cell Inoculation:
-
Seed the shake flasks or bioreactors with the recombinant CHO cell line at a viable cell density of 0.3-0.5 x 10^6 cells/mL in the L-Asparagine supplemented medium.
-
Incubate at 37°C with 5-8% CO2 and appropriate agitation.
-
-
Fed-Batch Strategy:
-
Begin the feeding strategy on day 3 of the culture, or when the viable cell density reaches approximately 2-3 x 10^6 cells/mL.
-
On each feeding day, aseptically add a calculated volume of the concentrated L-Asparagine feed solution to the culture to maintain the target asparagine concentration. The feeding volume should typically not exceed 2-3% of the total culture volume per day to avoid significant changes in osmolality.
-
A common feeding strategy is a daily bolus feed.
-
-
Monitoring and Sampling:
-
Take daily samples from the culture under sterile conditions.
-
Monitor viable cell density and viability using a cell counter.
-
Analyze the concentration of key metabolites such as glucose, lactate, and amino acids (including asparagine).
-
Quantify the recombinant protein titer using an appropriate method (e.g., ELISA, HPLC).
-
-
Data Analysis:
-
Plot the viable cell density, viability, and protein titer over the course of the culture.
-
Calculate the specific productivity (qP) of the recombinant protein.
-
Compare the results from cultures with different L-Asparagine supplementation strategies to a control culture without supplementation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of L-Asparagine supplementation on recombinant protein production in a fed-batch culture system.
Conclusion
Supplementation with this compound is a valuable strategy for enhancing recombinant protein production in CHO cell fed-batch cultures. By understanding its metabolic role and impact on cellular signaling, researchers can rationally design media and feeding strategies to improve cell growth, viability, and protein yield. The protocols and data presented in this document provide a comprehensive guide for the implementation and evaluation of L-Asparagine supplementation in your specific bioprocess. Careful optimization of the asparagine concentration, in conjunction with other critical nutrients, will be key to achieving maximal productivity and product quality.
References
- 1. L-Asparagine in Cell Culture [sigmaaldrich.com]
- 2. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Application Note and Protocol: L-Asparaginase Activity Assay Using L-Asparagine Monohydrate
This document provides a detailed protocol for determining the enzymatic activity of L-Asparaginase by measuring the release of ammonia (B1221849) from the hydrolysis of its substrate, L-Asparagine monohydrate. The liberated ammonia is quantified colorimetrically using Nessler's reagent. This assay is suitable for purified enzyme preparations and can be adapted for crude extracts from various biological sources.
Principle
L-Asparaginase catalyzes the hydrolysis of L-Asparagine to L-Aspartic acid and ammonia. The amount of ammonia produced is directly proportional to the enzyme's activity. In this protocol, the reaction is stopped using trichloroacetic acid (TCA), and the liberated ammonia is quantified by reaction with Nessler's reagent, which forms a yellow-to-orange colored complex.[1][2] The intensity of the color, measured spectrophotometrically at a wavelength between 405 nm and 480 nm, is used to determine the ammonia concentration by comparison with a standard curve prepared using ammonium (B1175870) sulfate (B86663).[1][3]
Materials and Reagents
Reagents
| Reagent | Catalog Number (Example) | Notes |
| This compound | Sigma-Aldrich A0884 | Substrate for the enzyme. |
| L-Asparaginase | Sigma-Aldrich A3809 | Or user's enzyme sample. |
| Tris-HCl | Sigma-Aldrich T1503 | For buffer preparation. |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich T6399 | To stop the enzymatic reaction. |
| Ammonium Sulfate | Sigma-Aldrich A5132 | For preparing the ammonia standard curve. |
| Nessler's Reagent | Sigma-Aldrich 345188 | For colorimetric detection of ammonia. |
| Hydrochloric Acid (HCl) | - | For pH adjustment of the buffer. |
| Deionized Water | - | For all solution preparations. |
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-480 nm.
-
Water bath or incubator set to 37°C.
-
Centrifuge.
-
Vortex mixer.
-
Micropipettes and sterile tips.
-
Test tubes or 96-well microplates.
Experimental Protocols
Reagent Preparation
3.1.1. 50 mM Tris-HCl Buffer (pH 8.6 at 37°C)
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.6 at 37°C using 1 M HCl.
-
Bring the final volume to 1 L with deionized water.[4]
3.1.2. 100 mM this compound Solution
-
Dissolve 1.501 g of this compound in 100 mL of 50 mM Tris-HCl buffer (pH 8.6).
-
Ensure the substrate is completely dissolved. Prepare this solution fresh before use.
3.1.3. 1.5 M Trichloroacetic Acid (TCA)
-
Carefully dissolve 24.49 g of TCA in deionized water.
-
Bring the final volume to 100 mL. Store at 4°C.
3.1.4. Ammonium Sulfate Standard Stock Solution (10 mM NH₄⁺)
-
Dissolve 0.066 g of ammonium sulfate in 100 mL of deionized water. This will give a 5 mM (NH₄)₂SO₄ solution, which is equivalent to a 10 mM NH₄⁺ solution.
3.1.5. L-Asparaginase Enzyme Solution
-
Prepare a stock solution of L-Asparaginase in cold 50 mM Tris-HCl buffer (pH 8.6).
-
The optimal concentration will depend on the activity of the enzyme preparation and should be determined empirically to ensure the reaction rate is linear over the incubation period. A starting concentration of 1-10 IU/mL is recommended.
Assay Procedure
The following procedure is for a single-point assay in test tubes. It can be adapted for a 96-well plate format by adjusting the volumes proportionally.
-
Reaction Setup:
-
Label test tubes for "Blank", "Standard", and "Sample".
-
Prepare a reaction mixture containing:
-
1.8 mL of 100 mM this compound solution.
-
0.1 mL of 50 mM Tris-HCl buffer (pH 8.6).
-
-
For the blank, prepare a separate tube with 1.9 mL of 50 mM Tris-HCl buffer (pH 8.6) without the substrate.
-
-
Pre-incubation:
-
Equilibrate the reaction mixture tubes and the enzyme solution at 37°C for 5 minutes.[3]
-
-
Enzyme Reaction:
-
To initiate the reaction, add 0.1 mL of the L-Asparaginase enzyme solution to the "Sample" tube.
-
To the "Blank" tube, add 0.1 mL of the enzyme solution.
-
Mix gently and incubate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Reaction Termination:
-
After the incubation period, stop the reaction by adding 0.5 mL of 1.5 M TCA to all tubes ("Blank" and "Sample").
-
Mix thoroughly by vortexing.
-
-
Sample Clarification:
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.[5]
-
Carefully collect the supernatant for ammonia quantification.
-
Ammonia Quantification
-
Standard Curve Preparation:
-
Prepare a series of dilutions from the 10 mM NH₄⁺ stock solution in deionized water to obtain concentrations ranging from 0.1 mM to 1.0 mM. A typical set of standards would be 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM NH₄⁺.
-
In separate tubes, mix 0.5 mL of each standard dilution with 0.5 mL of 1.5 M TCA.
-
-
Color Development:
-
In a new set of tubes or a 96-well plate:
-
Add 0.2 mL of the supernatant from the "Sample" and "Blank" tubes.
-
Add 0.2 mL from each of the prepared "Standard" tubes.
-
-
Add 1.5 mL of deionized water to each tube.
-
Add 0.2 mL of Nessler's reagent to each tube and mix immediately.[3]
-
Incubate at room temperature for 10 minutes to allow for color development.[3][5]
-
-
Absorbance Measurement:
Data Presentation and Calculations
Standard Curve
Plot the absorbance values of the standards against their corresponding ammonia concentrations (in µmoles/mL). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the ammonia concentration, and 'c' is the y-intercept.
Calculation of L-Asparaginase Activity
-
Determine Ammonia Concentration:
-
Use the standard curve equation to calculate the concentration of ammonia (in µmoles/mL) in the "Sample" and "Blank" supernatants.
-
Corrected Ammonia Concentration = [Ammonia]Sample - [Ammonia]Blank
-
-
Calculate Total Ammonia Produced:
-
Total Ammonia (µmoles) = Corrected Ammonia Concentration (µmoles/mL) x Total volume of the reaction mixture before adding TCA (mL)
-
-
Calculate Enzyme Activity:
Quantitative Data Summary
| Parameter | Value |
| Buffer | 50 mM Tris-HCl, pH 8.6 |
| Substrate Concentration | 100 mM this compound |
| Incubation Temperature | 37°C |
| Reaction Stopper | 1.5 M Trichloroacetic Acid |
| Detection Reagent | Nessler's Reagent |
| Detection Wavelength | 405-480 nm |
| Standard | Ammonium Sulfate |
Visualizations
L-Asparaginase Assay Workflow
Caption: Workflow for the L-Asparaginase activity assay.
Enzymatic Reaction and Detection Pathway
Caption: Reaction and detection pathway for the assay.
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Purification and Characterization of Asparaginase from Phaseolus vulgaris Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Asparagine Monohydrate in Monoclonal Antibody Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Asparagine monohydrate is a critical amino acid supplement in cell culture media for the production of monoclonal antibodies (mAbs) in bioreactors, particularly in Chinese Hamster Ovary (CHO) cell lines.[1][2][3] Although classified as a non-essential amino acid, as mammalian cells can synthesize it, providing an optimal concentration of L-Asparagine in the culture medium is paramount for achieving high cell density, robust cell viability, and increased mAb titers.[2] This document provides detailed application notes and protocols for the effective use of this compound in mAb production workflows.
L-Asparagine serves as a key source of carbon and nitrogen for cellular metabolism, fueling the tricarboxylic acid (TCA) cycle and supporting the biosynthesis of purines and pyrimidines.[1][4] Its supplementation has been shown to enhance specific antibody production rates and can influence critical quality attributes (CQAs) of the final mAb product, such as glycosylation patterns.[2][5] Furthermore, maintaining adequate levels of L-Asparagine is crucial to prevent the misincorporation of other amino acids, such as serine, into the antibody sequence, which can occur under asparagine starvation conditions.[6]
These notes will detail the metabolic role of L-Asparagine, provide protocols for its use in fed-batch bioreactor cultures, and describe methods for monitoring its concentration.
Metabolic Role of L-Asparagine in CHO Cells
L-Asparagine plays a central role in the metabolic activities of CHO cells, contributing significantly to both cell growth and recombinant protein production.[4] It can be consumed by cells as an alternative to or in conjunction with glutamine.[4]
Key metabolic functions include:
-
Anaplerotic Source for the TCA Cycle: L-Asparagine is converted to aspartate, which then enters the TCA cycle to support mitochondrial energy generation.[1]
-
Precursor for Biosynthesis: It is a precursor for the synthesis of other amino acids and is essential for purine (B94841) and pyrimidine (B1678525) biosynthesis.[1]
-
Nitrogen and Carbon Source: L-Asparagine provides essential nitrogen and carbon for cellular processes, supporting robust cell growth and proliferation.[4]
-
pH Buffering and Lactate (B86563) Reduction: Supplementation with L-Asparagine, often in combination with glutamine, can help buffer the cell culture pH and reduce the accumulation of lactate, a detrimental byproduct of glycolysis.[3][5]
Metabolic fate of L-Asparagine in CHO cells.
Data on L-Asparagine Supplementation
The following tables summarize the impact of L-Asparagine supplementation on key performance indicators in mAb production as reported in various studies.
| Parameter | Effect of L-Asparagine Supplementation | Reference |
| Cell Growth & Viability | Maintains higher cell viability and prevents cell death, particularly in later stages of culture. | [3] |
| mAb Titer | Increased antibody productivity and overall yield. | [3][7] |
| Metabolism | Reduces lactate generation and can serve as an alternative to glutamine. | [3][4] |
| Product Quality | Prevents misincorporation of serine for asparagine. Can influence glycosylation patterns. | [5][6] |
| Study Highlight | Quantitative Impact | Reference |
| Supplementation with Asparagine and Cysteine | Increased cell-specific productivity in CHO cells by 85%. | [2] |
| Asparagine and Glutamine Supplementation | Improved antibody yield and reduced base usage in bench-top bioreactors. | [3] |
| Dynamic Feed Manipulation | Manipulation of asparagine levels is more efficient for controlling mAb production than glutamine. | [7] |
| Asparagine Depletion | Correlated with the misincorporation of serine at multiple asparagine sites in a recombinant mAb. | [6] |
Experimental Protocols
Protocol 1: Fed-Batch Bioreactor Culture with L-Asparagine Supplementation
This protocol outlines a general procedure for a fed-batch culture of a mAb-producing CHO cell line with a defined L-Asparagine feeding strategy.
1. Materials:
-
mAb-producing CHO cell line
-
Chemically defined basal medium (e.g., CD OptiCHO™)
-
L-Glutamine solution
-
Concentrated feed medium containing this compound
-
Sterile glucose solution
-
Bioreactor (e.g., 2L bench-scale)
-
Cell counting instrument
-
Metabolite analyzer (for glucose, lactate, ammonia, and amino acids)
2. Bioreactor Setup and Inoculation:
-
Prepare and sterilize the bioreactor according to the manufacturer's instructions.
-
Aseptically add the basal medium to the bioreactor.
-
Supplement the basal medium with L-glutamine to a final concentration of 8 mM.[8]
-
Set the bioreactor parameters:
-
Inoculate the bioreactor with the CHO cell line at a target viable cell density (e.g., 0.5 - 1.0 x 10^6 cells/mL).
3. Fed-Batch Strategy:
-
Begin the fed-batch phase on day 3 or when the glucose concentration starts to decline.
-
On each day of the fed-batch, aseptically take a sample for cell counting and metabolite analysis.
-
Based on the cell density and metabolite concentrations, calculate the required volume of the concentrated feed medium. A common strategy is to add a defined volume of feed medium daily as a bolus or continuous feed.
-
The feed medium should be formulated to be concentrated to minimize dilution of the bioreactor culture.[10]
-
The feeding strategy should aim to maintain L-Asparagine at a non-limiting concentration (e.g., above 1 mM) to prevent starvation and amino acid misincorporation.[6][8]
-
Maintain the glucose concentration within a target range (e.g., 2-5 g/L) by adding a sterile glucose solution as needed.[8]
4. Monitoring and Control:
-
Monitor viable cell density, viability, glucose, lactate, ammonia, and L-Asparagine concentrations daily.
-
Adjust the feeding rate based on the daily measurements to optimize cell growth and mAb production.
-
Harvest the bioreactor when cell viability drops significantly (e.g., below 60-70%).
Fed-batch bioreactor workflow with L-Asparagine supplementation.
Protocol 2: Monitoring L-Asparagine Concentration
Accurate monitoring of L-Asparagine is crucial for process control. High-Performance Liquid Chromatography (HPLC) is a standard method.
1. Principle: This method is based on the separation and quantification of amino acids in the cell culture supernatant by HPLC with pre-column derivatization using o-phthaldialdehyde (OPA) and fluorescence detection.[11]
2. Materials:
-
Cell culture supernatant samples
-
L-Asparagine standard solutions
-
Internal standard (e.g., L-homoserine)[11]
-
Derivatization reagent (OPA)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column[11]
-
Mobile phases (e.g., phosphate (B84403) buffer and acetonitrile/methanol mixture)[11]
3. Sample Preparation:
-
Centrifuge the cell culture sample to pellet the cells.
-
Collect the supernatant and store it at -20°C if not analyzed immediately.
-
Thaw the samples and dilute them with the mobile phase if necessary to fall within the linear range of the assay.
-
Add the internal standard to the diluted sample.
4. Derivatization and HPLC Analysis:
-
Mix the sample with the OPA derivatization reagent and allow the reaction to proceed for a defined time (e.g., 1-2 minutes).
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a gradient elution with the mobile phases.
-
Detect the derivatized amino acids using a fluorescence detector with excitation and emission wavelengths of approximately 340 nm and 450 nm, respectively.[11]
5. Quantification:
-
Generate a standard curve by running L-Asparagine standards of known concentrations.
-
Calculate the concentration of L-Asparagine in the samples by comparing the peak area ratio of L-Asparagine to the internal standard against the standard curve.
Impact on Monoclonal Antibody Quality Attributes
The concentration of L-Asparagine can impact the critical quality attributes (CQAs) of the produced mAb.
-
Deamidation: Asparagine residues in the antibody sequence can undergo deamidation, a common post-translational modification that can affect the antibody's charge heterogeneity, stability, and potency.[12][13] While L-Asparagine in the medium is a nutrient, its metabolic effects can indirectly influence the cellular environment and potentially the rates of these modifications.
-
Glycosylation: The N-glycan profile of mAbs is a CQA that influences their efficacy and safety.[14] As a key nutrient, L-Asparagine availability can affect cellular energy status and the pool of nucleotide sugar precursors, thereby modulating the glycosylation patterns of the produced antibody.[5]
-
Amino Acid Misincorporation: As previously mentioned, depletion of L-Asparagine can lead to the misincorporation of serine at asparagine codons during protein translation, resulting in sequence variants.[6]
Logical relationship between L-Asparagine and mAb quality.
Conclusion
The strategic use of this compound is a critical component of modern high-yield mAb production processes. By understanding its metabolic role and implementing controlled feeding strategies based on careful monitoring, researchers and process development scientists can significantly enhance bioreactor performance, leading to higher antibody titers while maintaining product quality. The protocols and data presented here provide a framework for the rational design and optimization of fed-batch cultures for therapeutic monoclonal antibody production.
References
- 1. Genome-Scale Modeling of CHO Cells Unravel the Critical Role of Asparagine in Cell Culture Feed Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Control of misincorporation of serine for asparagine during antibody production using CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Real‐time quantification and supplementation of bioreactor amino acids to prolong culture time and maintain antibody product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Scale-up of a monoclonal antibody CHO fed-batch production in stirred tank bioreactors: Effect of hydrodynamic conditions and feeding regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Main Quality Attributes of Monoclonal Antibodies and Effect of Cell Culture Components - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Asparagine Monohydrate in Insect Cell Culture for Viral Vector Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of L-Asparagine monohydrate in insect cell culture, specifically focusing on its role in enhancing viral vector production. The protocols detailed below offer step-by-step instructions for optimizing L-Asparagine concentration to improve cell growth, viral yield, and overall process efficiency in the Baculovirus Expression Vector System (BEVS).
Introduction to L-Asparagine in Insect Cell Metabolism
L-Asparagine is a non-essential amino acid that plays a crucial role in protein synthesis and cellular metabolism in insect cells, such as Spodoptera frugiperda (Sf9) and Trichoplusia ni (Tni). While insect cells can synthesize L-Asparagine, supplementation in the culture medium can become critical, particularly under the high metabolic demands of viral replication. During viral vector production, the cellular machinery is repurposed for viral protein synthesis, leading to an increased demand for amino acids. Adequate availability of L-Asparagine is essential to support high-titer viral vector production.
Key Functions of L-Asparagine:
-
Protein Synthesis: As a fundamental building block of proteins, L-Asparagine is essential for the synthesis of both cellular and viral proteins.
-
Nitrogen and Carbon Source: L-Asparagine can serve as a source of nitrogen and carbon for other metabolic pathways, supporting overall cellular health and energy production.
-
Metabolic Precursor: It can be converted to other amino acids, such as aspartate, which is a key intermediate in the citric acid cycle.
Impact of L-Asparagine on Viral Vector Production
Optimizing the concentration of L-Asparagine in insect cell culture media can have a significant impact on the yield and quality of viral vectors.
-
Increased Viral Titers: Supplementation with L-Asparagine has been shown to enhance the production of viral particles by providing a crucial substrate for the synthesis of viral capsid proteins and enzymes.
-
Improved Cell Viability: Maintaining an adequate supply of L-Asparagine can help sustain cell viability during the later stages of viral infection, leading to a longer production phase and higher overall yields.
-
Enhanced Protein Expression: As a key component of proteins, sufficient L-Asparagine levels are directly linked to the efficient expression of the recombinant proteins that constitute the viral vector.
Quantitative Data Summary
While specific optimal concentrations can be cell line and vector-dependent, the following tables provide a summary of typical L-Asparagine concentrations found in commercial insect cell culture media and reported consumption rates. This data serves as a starting point for optimization studies.
Table 1: L-Asparagine Concentration in Common Insect Cell Culture Media
| Media Formulation | L-Asparagine Concentration (mg/L) | L-Asparagine Concentration (mM) |
| Grace's Insect Medium | 350 | 2.33 |
| IPL-41 Medium | 350 | 2.33 |
| Sf-900™ II SFM | Proprietary | Proprietary |
| ESF 921™ | Proprietary | Proprietary |
Table 2: Reported Amino Acid Consumption by Sf9 Cells in Culture
| Amino Acid | Consumption Rate (pmol/cell/day) |
| L-Asparagine | Variable, often consumed |
| L-Glutamine | High consumption |
| L-Aspartic Acid | Often produced |
| L-Alanine | Often produced |
| L-Leucine | Consumed |
| L-Isoleucine | Consumed |
| L-Valine | Consumed |
Note: Consumption rates can vary significantly based on cell density, growth phase, and viral infection.
Experimental Protocols
The following protocols provide a framework for systematically evaluating and optimizing the concentration of this compound for enhanced viral vector production in Sf9 insect cells.
Protocol 1: Determination of Optimal L-Asparagine Concentration for Sf9 Cell Growth
Objective: To determine the concentration of this compound that supports optimal Sf9 cell growth and viability in a serum-free medium.
Materials:
-
Sf9 insect cells
-
Serum-free insect cell culture medium (basal formulation without L-Asparagine)
-
This compound (cell culture grade)
-
Sterile shake flasks (e.g., 125 mL)
-
Incubator shaker (27°C)
-
Cell counter (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution (0.4%)
Procedure:
-
Prepare L-Asparagine Stock Solution:
-
Prepare a sterile 100 mM stock solution of this compound in ultrapure water.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Prepare Culture Media:
-
Prepare a basal serum-free insect cell medium lacking L-Asparagine.
-
Create a dilution series of L-Asparagine concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 7.5 mM, 10 mM) by supplementing the basal medium with the 100 mM L-Asparagine stock solution. A control with the standard medium concentration should also be included.
-
-
Cell Seeding:
-
Inoculate Sf9 cells into shake flasks containing the different L-Asparagine concentrations at a seeding density of 0.5 x 10^6 cells/mL.
-
Culture the cells at 27°C with shaking at 130 rpm.
-
-
Monitoring Cell Growth and Viability:
-
At 24, 48, 72, 96, and 120 hours post-inoculation, take a sample from each flask for cell counting.
-
Determine the viable cell density and percent viability using a cell counter and trypan blue exclusion.
-
-
Data Analysis:
-
Plot the viable cell density versus time for each L-Asparagine concentration.
-
Determine the maximum viable cell density and the specific growth rate for each condition.
-
Identify the concentration of L-Asparagine that results in the best cell growth and viability.
-
Protocol 2: Optimization of L-Asparagine Concentration for Viral Vector Production
Objective: To determine the optimal this compound concentration for maximizing viral vector yield.
Materials:
-
Sf9 insect cells
-
Optimized growth medium from Protocol 1 (with varying L-Asparagine concentrations)
-
Recombinant baculovirus stock expressing the desired viral vector
-
Sterile shake flasks
-
Incubator shaker (27°C)
-
Assay for viral vector quantification (e.g., qPCR for viral genome titer, ELISA for capsid titer, or a functional assay for infectious titer)
Procedure:
-
Cell Culture and Infection:
-
Grow Sf9 cells in the media with the optimal range of L-Asparagine concentrations determined in Protocol 1.
-
When the cell density reaches the desired level for infection (e.g., 2.0 x 10^6 cells/mL), infect the cultures with the recombinant baculovirus at a predetermined Multiplicity of Infection (MOI).
-
-
Sampling:
-
Collect samples of the cell culture supernatant at various time points post-infection (e.g., 48, 72, 96 hours).
-
Clarify the samples by centrifugation to remove cells and debris.
-
-
Viral Vector Quantification:
-
Quantify the viral vector titer in the clarified supernatants using a suitable assay (qPCR, ELISA, etc.).
-
-
Data Analysis:
-
Plot the viral vector titer versus time for each L-Asparagine concentration.
-
Determine the peak viral vector titer for each condition.
-
Identify the L-Asparagine concentration that results in the highest viral vector yield.
-
Protocol 3: Analysis of Amino Acid Consumption
Objective: To monitor the consumption of L-Asparagine and other key amino acids during cell growth and viral vector production.
Materials:
-
Cell culture samples from Protocol 1 and 2
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector
-
Amino acid analysis reagents (e.g., OPA/FMOC for pre-column derivatization)
-
Amino acid standards
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at different time points.
-
Remove any remaining cells and debris by centrifugation and filtration.
-
Deproteinate the samples if necessary.
-
-
Amino Acid Derivatization:
-
Derivatize the amino acids in the samples and standards using an appropriate method (e.g., OPA for primary amines and FMOC for secondary amines).
-
-
HPLC Analysis:
-
Analyze the derivatized samples and standards by reverse-phase HPLC.
-
Use a gradient elution program to separate the different amino acids.
-
-
Data Analysis:
-
Identify and quantify the amino acids in the samples by comparing their retention times and peak areas to the standards.
-
Calculate the consumption or production rate of each amino acid over time.
-
Visualizations of Workflows and Pathways
Workflow for Optimizing L-Asparagine Concentration
Caption: Workflow for optimizing L-Asparagine in viral vector production.
Simplified L-Asparagine Metabolic Pathway in Insect Cells
Caption: Simplified L-Asparagine metabolism in insect cells.
By following these application notes and protocols, researchers can systematically optimize the use of this compound to enhance the efficiency and yield of viral vector production in insect cell culture systems. This, in turn, can accelerate the development and manufacturing of novel gene therapies and vaccines.
Application Notes: Preparation and Use of L-Asparagine Monohydrate Stock Solutions
Introduction
L-Asparagine, a non-essential amino acid, is a fundamental component in various biological processes. In the laboratory, particularly in cell culture and drug development, L-Asparagine monohydrate is a critical supplement in growth media.[1][2][3][4] Certain cell lines, especially specific types of leukemic cells, lack sufficient L-asparagine synthetase (ASNS) activity and are therefore dependent on an external supply for survival and proliferation.[1] This dependency is exploited by the chemotherapeutic agent L-Asparaginase, which depletes circulating L-Asparagine, leading to selective cancer cell death.[5] Furthermore, optimizing L-Asparagine levels in bioreactors can significantly enhance the production of recombinant proteins and monoclonal antibodies in cell lines like Chinese Hamster Ovary (CHO) cells.[1]
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions to ensure consistency and reliability in experimental workflows.
Physicochemical and Solubility Data
Proper preparation of stock solutions begins with an understanding of the physicochemical properties of the solute. This compound is a white, crystalline powder that is stable under normal laboratory conditions.[6][7][8] Its solubility is a key factor in preparing concentrated stock solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₁₀N₂O₄ | [5] |
| Molecular Weight | 150.13 g/mol | [5] |
| Appearance | White to off-white solid/crystalline powder | [5][7][8] |
| Melting Point | 233 - 235 °C | [6][8] |
| pH (2% solution) | 4.0 - 5.5 at 20°C |[6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Conditions | Reference |
|---|---|---|---|
| Water | 20 mg/mL (133.22 mM) | Requires sonication | [5] |
| Water | 29.4 mg/mL | at 25°C | [9] |
| Water | 30 mg/mL | at 20°C | [6][7] |
| Water | 50 mg/mL | With heat | |
| PBS (pH 7.2) | ~5 mg/mL | - | [10] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble |[5] |
Applications in Research and Drug Development
-
Cell Culture Media Supplement: L-Asparagine is a standard component of cell culture media, including MEM Non-Essential Amino Acids Solution and as a supplement in DMEM.[1] It is essential for supporting the robust growth of various cell lines.[2]
-
Cancer Biology and Therapeutics: The enzyme L-Asparaginase is a primary treatment for acute lymphoblastic leukemia (ALL).[5] It functions by hydrolyzing L-Asparagine in the bloodstream, thereby starving leukemic cells that cannot synthesize their own.[5] Research in this area requires precisely prepared L-Asparagine solutions to study mechanisms of action and resistance.
-
Recombinant Protein Production: In biopharmaceutical manufacturing, supplementing CHO cell culture media with L-Asparagine can improve both the yield and the specific production rate of therapeutic antibodies.[1]
Mechanism of L-Asparaginase Action in Cancer Therapy
The diagram below illustrates the therapeutic principle of L-Asparaginase. By depleting extracellular L-Asparagine, the enzyme prevents its uptake by ASNS-deficient cancer cells, leading to a halt in protein synthesis and subsequent apoptosis.
Caption: Mechanism of L-Asparaginase action.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution
This protocol describes the preparation of a sterile, high-concentration stock solution suitable for addition to cell culture media.
Materials and Equipment:
-
This compound powder (MW: 150.13 g/mol )
-
High-purity water (e.g., Milli-Q or WFI)
-
Sterile beaker or flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile conical tubes or cryovials for aliquots
-
Analytical balance
-
Water bath or sonicator (optional)
Procedure:
-
Calculation: To prepare 100 mL of a 100 mM solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.1 L × 150.13 g/mol = 1.5013 g
-
-
Weighing: Accurately weigh 1.50 g of this compound powder and transfer it to a sterile beaker containing a magnetic stir bar.
-
Dissolution:
-
Add approximately 80 mL of high-purity water to the beaker.
-
Stir the mixture on a magnetic stirrer. Dissolution may be slow at room temperature.
-
To facilitate dissolution, gentle warming in a water bath (up to 40-50°C) or sonication can be applied.[5] Avoid boiling.
-
-
Volume and pH Adjustment:
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL graduated cylinder and add water to bring the final volume to 100 mL.
-
If necessary, check the pH. The expected pH of a 2% solution (20 mg/mL) is between 4.0 and 5.5.[6] Adjust only if required for a specific application, using sterile NaOH or HCl.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm filter to the syringe.
-
Filter the solution directly into a sterile container. This is a critical step to prevent microbial contamination.[5]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials or conical tubes.
-
Clearly label each aliquot with the name of the compound, concentration, and date of preparation.
-
Store the aliquots according to the recommended conditions to ensure stability.
-
Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing a sterile stock solution of this compound.
Caption: Workflow for preparing L-Asparagine stock solution.
Storage and Stability
The stability of this compound solutions is highly dependent on storage conditions. To prevent degradation and microbial growth, proper storage is essential.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
|---|---|---|---|---|
| Solid Powder | Room Temperature | Years | Keep container tightly closed and dry. | [6][8] |
| Solid Powder | -20°C | ≥ 4 years | For long-term storage. | [10] |
| Aqueous Stock | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
| Aqueous Stock | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
| Aqueous Solution | 4°C or RT | ≤ 1 day | Not recommended for long-term storage due to risk of contamination. |[10] |
Safety Precautions
This compound is not classified as a hazardous substance but should be handled in accordance with good laboratory practices.
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][8]
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[8]
-
Wash hands thoroughly after handling.[6]
References
- 1. L-Asparagine in Cell Culture [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mymicrolab.com [mymicrolab.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cellseco.com [cellseco.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: L-Asparagine Monohydrate in Microbiological Media for Bacterial Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Asparagine monohydrate is a non-essential amino acid that serves as a crucial component in various microbiological media, playing a significant role in the growth and metabolism of a wide range of bacteria. Its high nitrogen-to-carbon ratio makes it an excellent source of both nitrogen and carbon for microbial proliferation.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in bacterial culture.
Applications of this compound in Bacterial Culture
This compound is utilized in microbiological media for several key purposes:
-
Primary Nitrogen Source: Many bacteria can utilize L-asparagine as a primary source of nitrogen for the synthesis of amino acids, proteins, and nucleic acids.[2][3] The enzyme L-asparaginase, present in many microorganisms, catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia (B1221849), which can then be assimilated into central metabolic pathways.[4][5][6]
-
Carbon Source: In addition to nitrogen, the carbon skeleton of L-asparagine can be metabolized by some bacteria to provide energy and intermediates for biosynthesis.[4] For instance, the deamination of L-aspartate (derived from L-asparagine) can yield fumarate, an intermediate of the tricarboxylic acid (TCA) cycle.[4]
-
Selective Agent: The ability or inability to utilize L-asparagine can be a differential characteristic used in selective media to isolate or identify specific bacterial species.
-
Virulence and Stress Resistance: For some pathogenic bacteria, such as Mycobacterium tuberculosis, asparagine metabolism is linked to virulence and resistance to acidic stress within the host.[7][8] The ammonia produced from asparagine hydrolysis can help neutralize the acidic environment of the phagosome.[1][2][7][8]
Quantitative Data: Media Compositions and Optimal Concentrations
The concentration of this compound in microbiological media can significantly impact bacterial growth. The following tables summarize the compositions of various media containing L-asparagine and the optimal concentrations for the growth of specific bacteria.
Table 1: Composition of Microbiological Media Containing this compound
| Medium Name | L-Asparagine (g/L) | Other Key Components (g/L) | Target Microorganisms | Reference(s) |
| Lowenstein-Jensen (LJ) Medium | 3.6 | Potato Flour (30.0), Monopotassium Phosphate (B84403) (2.4), Magnesium Citrate (0.6), Malachite Green (0.4), Magnesium Sulfate (0.24), Glycerol (12 ml), Egg Suspension (1000 ml) | Mycobacterium species | [4][5][9][10][11][12] |
| Asparagine Proline Broth | 2.0 (DL-Asparagine) | L-Proline (1.0), Dipotassium phosphate (1.0), Magnesium sulphate (0.5), Potassium sulphate (10.0) | Pseudomonas aeruginosa | [13][14] |
| Asparagine Dextrose Salt (ADS) Agar | 10.0 | D-Glucose (2.0), K₂HPO₄ (0.5), MgSO₄·7H₂O (0.1), Phenol Red (0.09) | L-asparaginase producing actinomycetes | |
| Glycerol Asparagine Agar (ISP Medium 5) | 1.0 | Glycerol (10.0), Dipotassium Phosphate (1.0), Trace Salts | Streptomyces species | |
| Modified Czapek's Dox Broth | 10.0 | Glucose (2.0), KH₂PO₄ (1.52), MgSO₄·7H₂O (0.52), KCl (0.52) | Fungi (Fusarium sp.) | [15] |
| Modified M9 Agar Medium | 10.0 | Standard M9 salts, NaCl (1.5 M or 3.5 M), Phenol Red (0.009%) | Halophilic bacteria | [16] |
Table 2: Optimal L-Asparagine Concentrations for Bacterial Growth
| Bacterial Species | Medium Type | Optimal L-Asparagine Concentration | Observed Effect | Reference(s) |
| Escherichia coli | Propagation Media | 40 - 60 mM | Stimulated bacterial growth; higher concentrations showed no further stimulation. | [17] |
| Streptomyces griseus | Synthetic Medium | 1.5% (w/v) | Maximum L-asparaginase production. | |
| Streptomyces gulbargensis | Groundnut Cake Extract Medium | 0.5% (w/v) | Highest L-asparaginase activity. | [18] |
| Brevibacillus borstelensis ML12 | Basal Medium | 20 g/L | Maximum L-asparaginase production. | |
| Pectobacterium carotovorum MTCC 1428 | Minimal Medium | 5 g/L (with 2 g/L glucose) | Maximum growth for L-asparaginase production. |
Signaling Pathways and Metabolic Workflows
The metabolic fate of L-asparagine is crucial for its role in supporting bacterial growth. The following diagrams illustrate the key metabolic pathway for L-asparagine utilization in Mycobacterium tuberculosis and a general experimental workflow for assessing the effect of L-asparagine on bacterial growth.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of L-asparagine on growth of Mycobacterium tuberculosis and on utilization of other amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tmmedia.in [tmmedia.in]
- 5. himedialabs.com [himedialabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mycobacterium tuberculosis Exploits Asparagine to Assimilate Nitrogen and Resist Acid Stress during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. ncl-india.org [ncl-india.org]
- 13. exodocientifica.com.br [exodocientifica.com.br]
- 14. tmmedia.in [tmmedia.in]
- 15. Formulation of A Suitable Medium and its Optimization for Maximizing L-Asparaginase Production from Endophytic Fungi Fusarium Sp. LCJ273 – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. L-Asparaginase Activity in Cell Lysates and Culture Media of Halophilic Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
Application Notes: The Role and Application of L-Asparagine in Cancer Cell Line Research
Introduction
L-asparagine, a non-essential amino acid, has emerged as a critical component in the study of cancer cell metabolism and survival. While normal cells can synthesize L-asparagine, certain cancer types, most notably Acute Lymphoblastic Leukemia (ALL), exhibit low expression of L-asparagine synthetase (ASNS) and are therefore dependent on an external supply.[1][2][3] This metabolic vulnerability is exploited by the therapeutic enzyme L-asparaginase, which depletes circulating L-asparagine, leading to selective cancer cell death.[1][4][5] These application notes provide an overview of the mechanisms of action, relevant signaling pathways, and detailed protocols for studying the effects of L-asparagine deprivation in cancer cell line research.
Mechanism of Action: L-Asparagine Deprivation
The primary therapeutic strategy involving L-asparagine is its depletion from the extracellular environment. The enzyme L-asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[3][[“]][7] In cancer cells with low or absent ASNS activity, this deprivation leads to a halt in protein synthesis, cell cycle arrest, and ultimately, apoptosis.[3][7] In contrast, most solid tumors express ASNS, allowing them to produce their own L-asparagine and rendering them largely resistant to asparaginase (B612624) monotherapy.[8][9]
Key Signaling Pathways
Deprivation of L-asparagine triggers several downstream signaling cascades that influence cell fate.
Intrinsic Apoptosis Pathway
L-asparagine starvation is a potent inducer of the intrinsic, or mitochondrial-mediated, pathway of apoptosis.[[“]][[“]] This process involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[[“]][11] This shift disrupts the mitochondrial membrane, leading to the release of cytochrome c, which activates a caspase cascade (caspase-9 and the executioner caspase-3), culminating in cell death.[11][12]
mTORC1 Signaling
L-asparagine is a critical signaling molecule that promotes cell growth and proliferation, partly by activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[2][13] Asparagine can function as an exchange factor, facilitating the import of other amino acids like serine and arginine, which are potent mTORC1 activators.[2][14] Therefore, asparagine depletion leads to reduced mTORC1 activity, resulting in the inhibition of protein and nucleotide synthesis.[2][15]
Amino Acid Stress Response and Resistance
In response to amino acid starvation, cells can activate the integrated stress response (ISR).[13] A key pathway involves the GCN2 kinase, which phosphorylates eIF2α, leading to the preferential translation of the transcription factor ATF4.[8] ATF4, in turn, can upregulate the expression of ASNS, enabling the cell to synthesize its own as-paragine and develop resistance to asparaginase.[2][8] This is a common mechanism of resistance in solid tumors.
Quantitative Data Summary
The sensitivity of cancer cell lines to L-asparagine depletion, typically mediated by L-asparaginase, varies significantly. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this sensitivity.
| Cell Line | Cancer Type | IC50 / Effective Dose | Observed Effect(s) | Reference(s) |
| T-Leukemia Lines (various) | T-cell Acute Lymphoblastic Leukemia | < 0.0001 IU/mL (ID50) | Growth Inhibition | [16] |
| K562, KU812 | Chronic Myeloid Leukemia (CML) | 0.1 - 1.0 IU/mL | Reduced viability, Apoptosis, Autophagy | [12] |
| U937 | Acute Myeloid Leukemia (AML) | ~0.25 IU/mL | Cytotoxicity, Apoptosis | [17] |
| AGS | Gastric Adenocarcinoma | Not specified | Cytotoxicity, Apoptosis, G0 cell-cycle arrest | [11] |
| Jurkat | T-cell Leukemia | 0.096 IU/mL | Growth Inhibition | [18] |
| HeLa | Cervical Cancer | 0.171 IU/mL | Growth Inhibition | [18] |
| MCF-7 | Breast Cancer | 36.26 µg/mL | Anti-proliferative effect | [19] |
| MDA-MB-231 | Breast Cancer | 45.7 µg/mL | Anti-proliferative effect | [19] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
L-asparaginase or asparagine-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for attachment.[20]
-
Treatment: Prepare serial dilutions of L-asparaginase in fresh culture medium (or use asparagine-free medium). Replace the existing medium with 100 µL of the treatment medium. Include untreated wells as a control.[20]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[20]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20][21]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.[20]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Apoptosis Detection by Western Blot
This protocol allows for the detection of key protein markers of apoptosis, such as the cleavage of Caspase-3 and PARP.
Materials:
-
Treated and untreated cell samples
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Harvest treated and untreated cells. Wash with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.[20][22]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[20]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Immunoblotting: Incubate the membrane with the desired primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C.[20]
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[22]
-
Analysis: Analyze the bands to detect an increase in cleaved forms of Caspase-3 (~17/19 kDa) and PARP (~89 kDa) in treated samples.[22] Use a loading control like β-actin to ensure equal protein loading.
References
- 1. Asparaginase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of L-asparaginase? [synapse.patsnap.com]
- 4. Frontiers | Current Use of Asparaginase in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. Asparaginase induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchhub.com [researchhub.com]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. storage.imrpress.com [storage.imrpress.com]
- 18. ijcmas.com [ijcmas.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes & Protocols: L-Asparagine Monohydrate as a Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Asparagine monohydrate, a naturally occurring, non-essential amino acid, serves as a versatile and valuable chiral building block in the synthesis of complex pharmaceutical molecules.[][2] Its inherent chirality and multiple reactive functional groups—an amine, a carboxylic acid, and a carboxamide—make it an attractive starting material for the stereoselective synthesis of a variety of active pharmaceutical ingredients (APIs).[] This document provides an overview of its applications, supported by synthesis pathways and available data. Applications range from the development of antibiotics and anti-cancer agents to metabolic regulators and specialized amino acid derivatives for solid-phase peptide synthesis.[3]
Application: Chiral Precursor for a Platelet Aggregation Inhibitor
L-Asparagine is a key starting material in the enantiospecific synthesis of isoxazoline-based RGD mimics, which act as potent antagonists of the platelet GPIIb/IIIa receptor. These antagonists are investigated for their potential as anti-platelet agents in various cardiovascular diseases.
Synthesis Overview: Isoxazoline (B3343090) RGD Mimic
The synthesis leverages L-asparagine to establish the crucial stereocenter in the final molecule. A key transformation is the Hofmann rearrangement of N-protected L-asparagine to yield an optically pure diaminopropionic acid derivative. This intermediate is then elaborated through several steps to construct the final isoxazoline ring system.
Logical Workflow for Isoxazoline Synthesis
Caption: Synthesis workflow for an Isoxazoline RGD Mimic from L-Asparagine.
Quantitative Data Summary
| Parameter | Value | Reference |
| Overall Yield | 37% | [4] |
| Optical Purity | >99.6% | [4] |
| Key Reaction Yield | 75% (Hofmann Reaction) | [4] |
Experimental Protocol
Note: Detailed experimental protocols from the primary literature could not be retrieved. The following is a generalized procedure based on the abstract of the cited research.
Step 1: N-Boc Protection of L-Asparagine
-
Dissolve this compound in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to adjust the pH.
-
Add Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) portion-wise while maintaining the temperature and pH.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Perform an acidic workup and extract the product with an organic solvent.
-
Dry and concentrate the organic phase to yield N(alpha)-n-Boc-L-asparagine.
Step 2: Hofmann Reaction to form Diaminopropionic Acid Derivative
-
Dissolve N(alpha)-n-Boc-L-asparagine in a suitable solvent mixture (e.g., aqueous acetonitrile).
-
Add iodosobenzene diacetate to the solution.
-
Stir the reaction at a controlled temperature until the starting material is consumed.
-
Isolate and purify the product, N(alpha)-n-Boc-L-alpha,beta-diaminopropionic acid, using standard techniques such as crystallization or chromatography.
Step 3: Synthesis of Isoxazoline
-
The diaminopropionic acid derivative is further processed through a series of steps including reaction with 4-cyanobenzaldehyde (B52832) derivatives and cyclization to form the isoxazoline ring.
-
Final purification is performed to yield the optically pure RGD mimic.
Application: Synthesis of Atypical Amino Acid Building Blocks
L-Asparagine serves as an efficient chiral starting material for the synthesis of orthogonally protected, atypical amino acids like 4-azalysine. These building blocks are valuable in solid-phase peptide synthesis (SPPS) for creating novel peptides and dendrimeric resins with unique properties.
Synthesis Overview: 4-Azalysine Derivatives
The synthesis route starting from L-asparagine is noted for being shorter and higher-yielding compared to alternative routes. It involves the transformation of L-asparagine into a key chiron, (S)-N(alpha)-Cbz-2,3-diaminopropionic acid, which is then elaborated via reductive amination to introduce the remainder of the 4-azalysine backbone.
Logical Workflow for 4-Azalysine Synthesis
Caption: Synthesis workflow for 4-Azalysine derivatives from L-Asparagine.
Quantitative Data Summary
While the primary literature describes this route as "high-yielding," specific quantitative data for each step was not available in the retrieved abstracts.
| Parameter | Value | Reference |
| Relative Efficiency | Shorter and higher-yielding route compared to synthesis from L-serine. |
Experimental Protocol
Note: Detailed experimental protocols from the primary literature could not be retrieved. The following is a generalized procedure based on the abstract of the cited research.
Step 1: Preparation of (S)-N(alpha)-Cbz-2,3-diaminopropionic acid from L-Asparagine
-
This step involves the protection of the alpha-amino group of L-asparagine, typically with a carbobenzyloxy (Cbz) group.
-
Subsequent chemical transformations are performed to convert the side-chain amide into an amine, yielding the key diaminopropionic acid chiron.
Step 2: Reductive Amination
-
The key chiron is reacted with a suitable aldehyde under reductive amination conditions.
-
This reaction forms the central secondary amine linkage of the 4-azalysine backbone.
Step 3: Further Derivatization and Protection
-
The resulting intermediate is further derivatized to install the necessary orthogonal protecting groups (e.g., Fmoc, Boc) required for solid-phase synthesis applications.
-
Purification of the final N(2)-Fmoc-4-azalysine derivatives is performed.
Application: Precursor for Antibiotic Synthesis
L-Asparagine is a known precursor in the biosynthesis and semi-synthesis of important antibiotics, particularly those with a β-lactam core. It can be incorporated into the side chain of penicillin derivatives to modify their antibacterial spectrum and activity.
Synthesis Overview: Asparagine Derivatives of Aminobenzylpenicillin
To improve the antibacterial properties of aminobenzylpenicillin (like amoxicillin), an asparagine moiety is coupled to the 6-acyl side chain. This modification resulted in compounds such as N4-Methyl-D-asparaginylamoxicillin (TA-058), which demonstrated a broad spectrum of activity.
General Experimental Workflow
Caption: General workflow for synthesizing asparagine derivatives of penicillin.
Quantitative Data Summary
Specific yield data was not available in the retrieved abstracts. The focus of the cited study was on the resulting biological activity.
| Parameter | Result | Reference |
| Biological Activity | N4-Methyl-D-asparaginylamoxicillin (TA-058) showed a broad spectrum of antibacterial activity. | |
| Toxicity | Good tolerance in mice (LD50 > 10 g/kg, i.v.). |
Experimental Protocol
Note: Detailed experimental protocols from the primary literature could not be retrieved. The following is a generalized procedure based on standard peptide coupling techniques.
Step 1: Protection of D-Asparagine Derivative
-
Protect the alpha-amino and carboxylic acid groups of N4-methyl-D-asparagine, leaving the side-chain carboxyl group available for activation.
Step 2: Activation and Coupling
-
Activate the free carboxyl group of the protected asparagine derivative using a standard peptide coupling reagent (e.g., DCC/HOBt, HATU).
-
Add the aminobenzylpenicillin (e.g., amoxicillin) to the activated asparagine derivative.
-
Allow the reaction to proceed at a controlled temperature until completion.
Step 3: Deprotection and Purification
-
Remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for Cbz, acidolysis for Boc).
-
Purify the final compound using chromatographic techniques or crystallization to yield the desired penicillin derivative.
References
Application Notes and Protocols for L-Asparagine Monohydrate in 3D Cell Culture and Organoid Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) models, such as spheroids and organoids, represents a significant leap forward in creating more physiologically relevant in vitro systems. These complex 3D structures better mimic the intricate cell-cell and cell-matrix interactions of native tissues, offering improved predictive power for drug discovery and disease modeling. A critical aspect of optimizing these advanced culture systems is the precise formulation of the culture medium to meet the unique metabolic demands of 3D cellular architectures.
L-Asparagine, a non-essential amino acid, has emerged as a key metabolite in supporting the robust growth and viability of various cell types, particularly in the context of 3D cultures and cancer biology. While healthy cells can often synthesize sufficient L-Asparagine, many cancer cells and rapidly proliferating cells within organoids exhibit an increased demand for this amino acid. Supplementation of culture media with L-Asparagine monohydrate can therefore be a crucial factor in achieving successful and reproducible 3D culture outcomes.
These application notes provide a comprehensive guide to the use of this compound in 3D cell culture and organoid systems, including detailed protocols for media preparation, supplementation strategies, and insights into the underlying cellular mechanisms.
Key Applications of this compound in 3D Culture
-
Enhanced Proliferation and Viability: Supplementation with L-Asparagine has been shown to promote the growth and overall health of various 3D cell models, including intestinal organoids and cancer spheroids. This is particularly critical for cells with high proliferative rates or those with limited endogenous L-Asparagine synthesis capabilities.
-
Support of Organoid Development and Morphogenesis: L-Asparagine can play a role in promoting the growth and branching of organoids, contributing to the development of more complex and physiologically representative structures. For instance, studies have shown its positive effects on the budding of intestinal organoids.
-
Metabolic Reprogramming and Signaling: L-Asparagine is not just a building block for proteins; it is also a signaling molecule. It can activate key metabolic pathways, such as the mTORC1 pathway, which is a central regulator of cell growth and proliferation.[1][2][3][4][5] This regulation is crucial for the proper development and function of organoids.
-
Overcoming Metabolic Stress: In the dense microenvironment of a 3D culture, cells can experience nutrient limitations. Exogenous L-Asparagine can help cells overcome metabolic stress, particularly in conditions of glutamine depletion, a common occurrence in the core of spheroids and organoids.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of L-Asparagine supplementation in 3D cell culture systems.
| Cell/Organoid Type | L-Asparagine Concentration | Observed Effect | Reference |
| Neurosphere Culture | 8.3 mg/mL (stock solution) | Component of serum-free medium formulation. | [1] |
| Porcine Jejunal Cell Line | 10 mM | Stimulation of ornithine decarboxylase activity and proliferation. | [6][7] |
Note: Specific dose-response data for various organoid types remains an active area of research. The provided concentrations serve as a starting point for optimization.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound suitable for supplementing cell culture media.
Materials:
-
This compound (cell culture grade)
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Heating block or water bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For an 8.3 mg/mL stock solution, weigh 83 mg of this compound.
-
Add the powder to a sterile conical tube.
-
Add the appropriate volume of nuclease-free water. For an 8.3 mg/mL solution, add 10 mL of water.
-
Gently vortex or swirl the tube to dissolve the powder. If necessary, warm the solution slightly (e.g., to 37°C) to aid dissolution.
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Supplementation of Basal Medium for 3D Spheroid Culture
This protocol provides a general guideline for supplementing a basal medium with L-Asparagine for the culture of 3D spheroids.
Materials:
-
Basal medium (e.g., DMEM/F-12, Advanced DMEM/F-12)
-
Fetal Bovine Serum (FBS), if required for the cell line
-
Penicillin-Streptomycin solution (100X)
-
Sterile this compound stock solution (e.g., 8.3 mg/mL)
-
Sterile cell culture flasks or plates
Procedure:
-
Start with a desired volume of basal medium.
-
If required, add FBS to the desired final concentration (e.g., 10%).
-
Add Penicillin-Streptomycin to a final concentration of 1X (e.g., add 1 mL of 100X stock to 99 mL of medium).
-
Add the this compound stock solution to the desired final concentration. A common starting point is to dilute a 100X non-essential amino acid solution to 1X.[8] For a custom concentration, calculate the required volume of your stock solution. For example, to achieve a final concentration of 0.1 mM L-Asparagine (molecular weight of monohydrate ≈ 150.13 g/mol ), you would add approximately 1.8 µL of an 8.3 mg/mL stock solution to 10 mL of medium.
-
Mix the complete medium gently by swirling.
-
The supplemented medium is now ready for use in your 3D spheroid culture protocol.
Protocol 3: L-Asparagine Supplementation in Intestinal Organoid Culture
This protocol outlines the supplementation of a standard intestinal organoid medium with L-Asparagine to promote growth and budding.
Materials:
-
Basal medium for intestinal organoids (e.g., Advanced DMEM/F12)
-
Standard supplements for intestinal organoids (e.g., B27 supplement, N2 supplement, N-acetylcysteine, EGF, Noggin, R-spondin)
-
Sterile this compound stock solution (e.g., 8.3 mg/mL)
-
Matrigel or other suitable extracellular matrix
-
Intestinal crypts or established organoids
Procedure:
-
Prepare the complete intestinal organoid medium by adding all the standard supplements to the basal medium, following your established laboratory protocol.
-
Add the this compound stock solution to the complete medium to achieve the desired final concentration. Based on studies showing pro-growth effects, a starting concentration range of 0.1 mM to 1 mM can be tested.
-
Embed the intestinal crypts or organoid fragments in Matrigel domes in a pre-warmed culture plate.
-
After the Matrigel has solidified, add the L-Asparagine-supplemented complete medium to the wells.
-
Culture the organoids under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days with freshly prepared supplemented medium.
-
Monitor organoid growth, size, and budding morphology over time to determine the optimal L-Asparagine concentration for your specific culture.
Signaling Pathways and Experimental Workflows
L-Asparagine Synthesis and mTORC1 Activation
L-Asparagine can be synthesized endogenously from aspartate and glutamine by the enzyme asparagine synthetase (ASNS). Exogenous L-Asparagine, or that produced by ASNS, plays a crucial role in activating the mTORC1 signaling pathway, a master regulator of cell growth, proliferation, and metabolism. This activation can occur independently of the Rag GTPases, which are key mediators of amino acid sensing by mTORC1 for other amino acids like leucine.
L-Asparagine synthesis and its role in mTORC1 activation.
Experimental Workflow for Assessing L-Asparagine Effects on Organoid Viability
This workflow outlines a typical experiment to determine the dose-dependent effect of this compound on organoid viability.
References
- 1. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues | The EMBO Journal [link.springer.com]
- 3. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative characterization of the 3D self-organization of PDAC tumor spheroids reveals cell type and matrix dependence through advanced microscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting cell-type-specific metabolism in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Profiling of 3D Brain Organoids Using Bioluminescence-Based Assays [worldwide.promega.com]
Application Notes and Protocols: L-Asparagine Monohydrate in the Study of Asparagine Synthetase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing L-Asparagine monohydrate in studies related to asparagine synthetase (ASNS) activity. This document is intended to guide researchers in accurately measuring ASNS activity, understanding its role in cellular metabolism, and its implications for drug development, particularly in the context of cancer therapy.
Introduction to Asparagine Synthetase (ASNS)
Asparagine synthetase (ASNS) is a crucial enzyme that catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate and L-glutamine.[1][2] This reaction is vital for protein synthesis and cellular proliferation. In humans, ASNS is the sole enzyme responsible for de novo asparagine production.[1] While asparagine is considered a non-essential amino acid for the body as a whole, individual cells may have a high demand for it, particularly rapidly proliferating cancer cells.
Certain cancer cells, notably those in acute lymphoblastic leukemia (ALL), exhibit low or undetectable levels of ASNS expression.[3] This metabolic vulnerability makes them dependent on extracellular sources of asparagine for survival. L-asparaginase, an enzyme that depletes circulating asparagine, is a cornerstone of chemotherapy for ALL.[3] However, resistance to L-asparaginase can develop through the upregulation of ASNS expression. Consequently, the study of ASNS activity is critical for understanding cancer cell metabolism, predicting therapeutic response, and developing strategies to overcome drug resistance.
Role of this compound in ASNS Studies
This compound is the stable, hydrated crystalline form of L-asparagine. In the context of ASNS activity studies, it serves two primary purposes:
-
Standard for Quantification: It is used to prepare standard curves for the accurate quantification of L-asparagine produced in ASNS activity assays or measured in biological samples.
-
Cell Culture Supplement: It is added to cell culture media to study the effects of exogenous asparagine on cell growth, proliferation, and sensitivity to drugs like L-asparaginase.
Quantitative Data Summary
The following tables summarize key quantitative data for ASNS activity assays, compiled from various studies.
Table 1: Optimal Reaction Conditions for Human Asparagine Synthetase (ASNS) Activity Assay
| Parameter | Optimal Concentration/Value | Reference |
| L-Glutamine | 10 mM | [1] |
| L-Aspartate | 10 mM | [1] |
| ATP | 1 mM | [1] |
| MgCl₂ | 10 mM | [1] |
| ASNS Protein | 0.1 µg per reaction | [1] |
| Reaction Time | 10 - 30 minutes (linear range) | [1] |
| Temperature | 25°C (Room Temperature) | [1] |
| pH | 8.0 | [1] |
Table 2: Kinetic Parameters for Human Asparagine Synthetase (ASNS)
| Substrate | Km Value | Reference |
| L-Glutamine | 2.4 ± 0.04 mM | [1] |
| L-Aspartate | 0.53 ± 0.01 mM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of L-Asparagine Standard Solutions
This protocol describes the preparation of L-asparagine standard solutions from this compound for generating a standard curve.
Materials:
-
This compound (MW: 150.13 g/mol )
-
Ultrapure water
-
Appropriate buffer (e.g., Asparagine Assay Buffer)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 15.013 mg of this compound.
-
Dissolve it in 10 mL of ultrapure water to create a 10 mM stock solution. Gentle heating may be required to fully dissolve the compound.
-
-
Prepare a 200 µM Working Solution:
-
Dilute the 10 mM stock solution. For example, add 20 µL of the 10 mM stock to 980 µL of Asparagine Assay Buffer to get a 200 µM working solution.
-
-
Prepare Standard Curve Solutions:
-
Perform serial dilutions of the 200 µM working solution with the assay buffer to generate a range of concentrations for the standard curve (e.g., 0, 400, 800, 1200, 1600, 2000 pmol/well).
-
Protocol 2: In Vitro Asparagine Synthetase (ASNS) Activity Assay by AMP Detection
This protocol is based on the detection of AMP, a product of the ASNS reaction.[1]
Materials:
-
Purified ASNS enzyme
-
Enzyme Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA)
-
Substrate Solution (final concentrations: 10 mM L-aspartate, 10 mM L-glutamine, 1 mM ATP in Enzyme Buffer)
-
Commercial AMP detection kit (e.g., AMP-Glo™ Assay)
-
Microcentrifuge tubes
-
96-well white-colored plate for luminescence measurements
Procedure:
-
Enzyme Preparation:
-
Thaw the purified ASNS protein on ice.
-
Dilute the ASNS protein to the desired concentration (e.g., 8 ng/µL) with cold Enzyme Buffer.
-
-
Reaction Setup:
-
In triplicate, pipette 12.5 µL of the diluted ASNS enzyme or blank buffer (for control) into 1.5 mL microcentrifuge tubes.
-
Initiate the reaction by adding 12.5 µL of the Substrate Solution to each tube.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination and AMP Detection:
-
Stop the reaction and measure the amount of AMP produced according to the manufacturer's instructions for the AMP detection kit. This typically involves diluting the reaction mixture and adding the detection reagents.
-
-
Data Analysis:
-
Measure luminescence using a microplate reader.
-
Calculate the amount of AMP produced by comparing the luminescence values of the samples to a standard curve generated with known AMP concentrations.
-
ASNS activity is expressed as the amount of AMP produced per unit time per amount of enzyme.
-
Protocol 3: Cell Culture Application of this compound
This protocol outlines the use of this compound to supplement cell culture medium for studying asparagine dependency.
Materials:
-
This compound
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Cell line of interest (e.g., cancer cell line with known ASNS expression)
-
Sterile water or PBS for dissolving L-asparagine
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a Sterile L-Asparagine Stock Solution:
-
Dissolve this compound in sterile water or PBS to a desired stock concentration (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C.
-
-
Supplement Cell Culture Medium:
-
Thaw the L-asparagine stock solution.
-
Add the sterile L-asparagine stock solution to the cell culture medium to achieve the desired final concentration. The final concentration will depend on the specific experimental design and cell line.
-
-
Cell Culture Experiments:
-
Culture the cells in the asparagine-supplemented or asparagine-deficient medium.
-
Perform downstream assays to assess the effects on cell viability, proliferation, apoptosis, or drug sensitivity. For example, treat cells with L-asparaginase in the presence or absence of supplemented L-asparagine to investigate resistance mechanisms.
-
Visualizations
Caption: Asparagine synthesis pathway and its role in cell growth.
Caption: General workflow for an in vitro ASNS activity assay.
Caption: Relationship between ASNS activity and L-asparaginase sensitivity.
References
Application Notes and Protocols for Non-Animal Source L-Asparagine Monohydrate in Biopharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Asparagine, a non-essential amino acid, plays a critical role in the production of biopharmaceuticals, particularly in mammalian cell culture systems such as Chinese Hamster Ovary (CHO) cells used for monoclonal antibody (mAb) manufacturing. While traditionally sourced from various origins, the use of non-animal source L-Asparagine monohydrate is imperative for ensuring safety, consistency, and regulatory compliance in biopharmaceutical production. This document provides detailed application notes and experimental protocols for the effective utilization of non-animal source this compound in biopharmaceutical applications, focusing on enhancing cell culture performance and ensuring product quality.
L-Asparagine is integral to protein synthesis and cellular metabolism.[1] In bioprocessing, its availability can significantly impact cell growth, viability, and the yield of recombinant proteins.[2] Inadequate levels of L-Asparagine can lead to diminished productivity and, critically, to the misincorporation of other amino acids, such as serine, into the protein sequence, thereby compromising the product's quality and efficacy.[3] Conversely, optimized supplementation of L-Asparagine, often in conjunction with L-glutamine, has been shown to improve cell viability, buffer culture pH, and enhance antibody productivity.[4]
Data Presentation: Quantitative Impact of L-Asparagine Supplementation
The following tables summarize the quantitative effects of this compound supplementation on key performance indicators in CHO cell cultures for monoclonal antibody production.
Table 1: Effect of L-Asparagine Supplementation on CHO Cell Growth and Viability
| L-Asparagine Concentration (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Culture Viability (%) at Day 14 | Reference |
| 0 (Control) | 8.5 ± 0.4 | 75 ± 5 | [5] |
| 2 | 10.2 ± 0.5 | 85 ± 4 | [5] |
| 5 | 12.1 ± 0.6 | 92 ± 3 | [5] |
| 10 | 11.8 ± 0.7 | 90 ± 4 | [5] |
Table 2: Impact of L-Asparagine Supplementation on Monoclonal Antibody Titer
| L-Asparagine Feeding Strategy | Final Antibody Titer (g/L) | Fold Increase vs. Control | Reference |
| No Asparagine Feed (Control) | 2.1 ± 0.2 | 1.0 | [6] |
| Bolus Feed (5 mM) | 3.5 ± 0.3 | 1.7 | [6] |
| Continuous Feed (2 mM/day) | 4.2 ± 0.4 | 2.0 | [7] |
| High Asparagine:Glutamine Ratio Feed | 4.8 ± 0.5 | 2.3 | [5] |
Table 3: L-Asparagine and Critical Quality Attributes of Monoclonal Antibodies
| L-Asparagine Culture Condition | Serine Misincorporation (%) | Glycosylation Profile (G0F/G1F) | Reference |
| Asparagine Starvation | 5-10 | Altered | [3] |
| Asparagine Supplemented (≥ 2 mM) | < 0.5 | Consistent | [3] |
Experimental Protocols
Protocol 1: Fed-Batch Supplementation of this compound in CHO Cell Culture
This protocol outlines a general strategy for the fed-batch addition of a concentrated this compound solution to a CHO cell culture producing a monoclonal antibody.
Materials:
-
Non-animal source this compound
-
WFI (Water for Injection) or cell culture grade water
-
Sterile filtration unit (0.22 µm)
-
Bioreactor with CHO cells producing a recombinant protein
-
Basal and feed media
Procedure:
-
Preparation of Concentrated L-Asparagine Stock Solution:
-
Dissolve this compound in WFI or cell culture grade water to a final concentration of 200 mM.
-
Gently heat the solution to 37°C to aid dissolution.
-
Sterile filter the solution using a 0.22 µm filter into a sterile container.
-
Store the stock solution at 2-8°C for up to one month.
-
-
Fed-Batch Feeding Strategy:
-
Initial Culture: Begin the CHO cell culture in the bioreactor with a basal medium containing an initial L-Asparagine concentration of 2-4 mM.
-
Monitoring: Monitor the L-Asparagine concentration in the cell culture supernatant daily using the HPLC method described in Protocol 2.
-
Feeding Trigger: Initiate the fed-batch strategy when the L-Asparagine concentration drops below 1 mM.
-
Feeding Regimen:
-
Bolus Feeding: Add a calculated volume of the 200 mM L-Asparagine stock solution daily or every other day to maintain the concentration in the range of 2-5 mM. The volume to be added can be calculated based on the bioreactor volume and the target concentration.
-
Continuous Feeding: Alternatively, for a more controlled process, continuously perfuse the culture with a feed medium containing a defined concentration of L-Asparagine to maintain a steady-state concentration. A typical starting point is a feed designed to deliver 1-2 mM of L-Asparagine per day.
-
-
-
Process Monitoring:
-
Continue to monitor viable cell density, viability, antibody titer, and L-Asparagine concentration throughout the culture duration.
-
Also, monitor key metabolites such as glucose, lactate, and ammonia (B1221849). High ammonia levels can be detrimental to cell growth and productivity.[6]
-
Protocol 2: Quantification of L-Asparagine in Cell Culture Supernatant by HPLC
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of L-Asparagine.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm, 250 mm × 4.6 mm)
-
Mobile Phase A: 0.03 M potassium phosphate, pH 3.2
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Cell culture supernatant samples
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of L-Asparagine standard at 10 mM in water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 mM to 5 mM.
-
Clarify cell culture supernatant samples by centrifugation (e.g., 10,000 x g for 5 minutes) to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the L-Asparagine peak in the chromatograms based on the retention time of the standard.
-
Generate a standard curve by plotting the peak area of the L-Asparagine standards against their known concentrations.
-
Determine the concentration of L-Asparagine in the cell culture samples by interpolating their peak areas on the standard curve.
-
Visualizations
References
- 1. open.library.ubc.ca [open.library.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Quantitation of Asparagine and Citrulline Using High-Performance Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting L-Asparagine monohydrate precipitation in cell culture media
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with L-Asparagine monohydrate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What causes this compound to precipitate in my cell culture medium?
Precipitation of this compound can be attributed to several factors:
-
Temperature Fluctuations: L-Asparagine is significantly more soluble at warmer temperatures.[1] When concentrated media or stock solutions are stored at cooler temperatures (e.g., 2-8°C), the solubility limit can be exceeded, causing the amino acid to fall out of solution. Repeated freeze-thaw cycles can also promote precipitation.[2][3]
-
High Concentration: The concentration of L-Asparagine in the medium may exceed its solubility limit under the specific storage or incubation conditions. The solubility in water can range from 20 mg/mL to 50 mg/mL, often requiring heat to fully dissolve at higher concentrations.[4]
-
pH Shifts: The solubility of amino acids is pH-dependent.[5] L-Asparagine is least soluble at its isoelectric point (pI ≈ 5.43).[4] If the pH of the medium shifts towards this value, precipitation can occur.
-
Media Evaporation: Improperly sealed culture vessels can lead to water evaporation, which increases the concentration of all solutes, including L-Asparagine, potentially leading to precipitation.[3]
-
Interactions with Other Components: While less common for L-Asparagine itself, interactions between different media components can sometimes lead to the formation of insoluble salts, which may be mistaken for or co-precipitate with other components.
Q2: I see a white precipitate in my L-Asparagine-containing medium. How can I resolve this?
If you observe a precipitate, it can often be redissolved. Gently warm the medium in a 37°C water bath and swirl the container intermittently.[6] This increase in temperature raises the solubility of L-Asparagine, which should allow the precipitate to go back into solution.[1] Do not use the medium until the precipitate is fully dissolved.[6] If warming does not resolve the issue, the medium may be grossly concentrated or contaminated, and it is best to discard it.
Q3: Can I still use my cell culture medium if the L-Asparagine precipitate does not redissolve?
It is not recommended. A persistent precipitate indicates that the concentration of L-Asparagine and potentially other components is not what the formulation specifies. Using such media can negatively impact cell health and experimental reproducibility by providing a suboptimal nutrient environment. Furthermore, the precipitate itself could be harmful to cells.
Q4: How should I properly store L-Asparagine stock solutions and media to prevent precipitation?
Follow the manufacturer's guidelines for optimal storage. In general:
-
Store liquid media and concentrated stock solutions at the recommended temperature, typically 2-8°C.
-
Avoid repeated freeze-thaw cycles.[3] If you need to freeze solutions, aliquot them into smaller, single-use volumes.
-
Ensure that all powdered components are fully dissolved when preparing media from scratch before adding the next component.
-
For concentrated L-Asparagine stock solutions, preparing them fresh and filtering before addition to the final medium can prevent issues with undissolved particles. Note that aqueous solutions of L-Asparagine are not recommended for storage longer than one day.[7]
Q5: How does L-Asparagine degradation differ from precipitation?
Precipitation is a physical process where a solute comes out of solution. Degradation is a chemical change. L-Asparagine can undergo spontaneous, non-enzymatic deamidation in aqueous solutions, converting it to aspartic acid or iso-aspartic acid.[8][9] This process is influenced by factors like pH and temperature.[8] While precipitation can often be reversed by warming, chemical degradation is irreversible and alters the composition of your medium.
Data Presentation
Solubility of this compound
The solubility of L-Asparagine is highly dependent on the solvent and temperature. The data below provides a summary of its solubility in water.
| Temperature | Solvent | Solubility | Citation |
| 20 °C | Water (H₂O) | ~30 mg/mL | [10] |
| 25 °C | Water (H₂O) | ~29.4 mg/mL | [11] |
| Not Specified | Water (H₂O) | 20 mg/mL | |
| Not Specified | Water (H₂O) | 50 mg/mL (with heat) | [4] |
| Not Specified | PBS (pH 7.2) | ~5 mg/mL | [7] |
Note: The solubility of L-Asparagine increases with temperature.[1]
Experimental Protocols
Protocol: Redissolving Precipitated this compound in Cell Culture Media
This protocol outlines the steps to safely redissolve L-Asparagine precipitate in a previously prepared and sterilized cell culture medium.
Materials:
-
Cell culture medium containing precipitate
-
Sterile biological safety cabinet
-
Calibrated water bath set to 37°C
-
Sterile wipes (70% ethanol)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.
-
Inspect the Medium: Visually inspect the bottle of medium to confirm the presence of the precipitate. Note its appearance (e.g., crystalline, flocculant).
-
Pre-warm the Water Bath: Ensure the water bath is stable at 37°C. The water level should be high enough to cover the medium level in the bottle without risk of the bottle tipping over.
-
Sterilize the Bottle: Wipe the exterior of the medium bottle thoroughly with a sterile 70% ethanol (B145695) wipe before placing it in the water bath.
-
Incubate and Agitate: Place the medium bottle in the 37°C water bath. Loosen the cap slightly to allow for minor pressure changes, but do not remove it.
-
Gentle Swirling: Every 5-10 minutes, gently remove the bottle, wipe it down, and swirl it to agitate the contents. This helps to evenly distribute the heat and dissolve the precipitate. Avoid vigorous shaking, which can cause foaming and protein denaturation.
-
Monitor Dissolution: Continue this process until the precipitate is completely dissolved and the medium appears clear. This may take 30-60 minutes depending on the volume and amount of precipitate.
-
Final Inspection: Once the medium is clear, remove it from the water bath, wipe it down, and tighten the cap. Visually inspect it again at room temperature to ensure the precipitate does not reappear as it cools slightly.
-
Usage: The medium is now ready for use. If not using immediately, store it at the recommended temperature (typically 2-8°C). Be aware that the precipitate may reappear upon cooling; if so, repeat the warming procedure before the next use.
Mandatory Visualization
Troubleshooting Workflow for L-Asparagine Precipitation
The following diagram provides a logical workflow to diagnose and address the precipitation of this compound in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Asparagine and Aspartate degradation pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 10. You are being redirected... [bio-world.com]
- 11. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Asparagine Monohydrate for Improved Protein Yield
Welcome to the technical support center for the optimization of L-Asparagine monohydrate concentration in protein production. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cell culture for protein production?
A1: this compound is a non-essential amino acid that serves as a crucial component in cell culture media, supporting the growth and maintenance of various cell lines, particularly in biotechnology and pharmaceutical research.[1] It is vital for protein synthesis and overall cellular metabolism.[1] In recombinant protein production, such as with Chinese hamster ovary (CHO) cells, optimizing L-asparagine levels in the culture media can significantly enhance the yield of bioproducts like monoclonal antibodies.
Q2: Why is L-Asparagine considered a "non-essential" amino acid, and why is supplementation still necessary?
A2: L-Asparagine is classified as a non-essential amino acid because mammalian cells can synthesize it from aspartic acid. However, rapidly proliferating cells, especially in high-density cultures used for large-scale protein production, have an increased demand for L-asparagine that often exceeds their synthesis capacity. Therefore, supplementing the culture media with L-asparagine is critical to support optimal cell growth and productivity.[1]
Q3: How stable is this compound in cell culture media?
A3: L-Asparagine can deaminate non-enzymatically in cell culture medium, breaking down into aspartic acid and ammonia (B1221849). The accumulation of ammonia can be detrimental to cell health and may negatively impact product quality.[2] To mitigate this, it is often recommended to add L-asparagine to the culture medium just before use.
Q4: Can L-Asparagine supplementation affect protein quality, not just yield?
A4: Yes. High levels of ammonia, resulting from L-asparagine degradation, can affect protein quality by altering glycosylation patterns in mAb products or causing charge heterogeneity.[2] Therefore, optimizing the concentration is a balance between providing sufficient nutrients for high yield and avoiding excess ammonia that could compromise the quality of the final protein product.
Q5: What is the relationship between L-Asparagine and L-Glutamine in cell culture?
A5: L-Asparagine and L-Glutamine are metabolically linked and both serve as important nitrogen and carbon sources for cells. Supplementing CHO culture media with an optimal ratio of both asparagine and glutamine has been shown to improve antibody production and the specific antibody production rate.[3] Additions of both have been found to buffer cell culture pH, reduce lactate (B86563) generation, and maintain higher cell viability.[3]
Troubleshooting Guides
Issue 1: Low Protein Yield Despite L-Asparagine Supplementation
Possible Causes & Solutions
-
Suboptimal L-Asparagine Concentration: The concentration of L-Asparagine may not be optimized for your specific cell line and process. Both insufficient and excessive levels can limit protein yield.
-
Recommendation: Perform a dose-response experiment to determine the optimal L-Asparagine concentration range for your cell line. Start with a range based on published data and narrow it down. (See Experimental Protocol 1).
-
-
Ammonia Toxicity: As L-Asparagine degrades, it releases ammonia, which is toxic to cells and can inhibit growth and protein production.[2]
-
Recommendation: Monitor ammonia levels in your culture. If they are too high, consider a fed-batch strategy where L-Asparagine is added incrementally throughout the culture duration, rather than all at once at the beginning.[4] This maintains a sufficient supply while preventing toxic accumulation.
-
-
Depletion of Other Nutrients: L-Asparagine is just one of many essential nutrients. Improved cell growth due to its supplementation might accelerate the depletion of other amino acids or vitamins, creating a new bottleneck.
-
Recommendation: Analyze the spent media to identify other limiting nutrients. Consider using a more comprehensive feed supplement that includes other amino acids and essential components. Supplementing with cysteine, for example, has been shown to increase cell-specific productivity in CHO cells by 85% when combined with asparagine.
-
-
General Expression Issues: The low yield may not be related to L-Asparagine but to other common problems in protein expression.
Issue 2: Poor Cell Viability in Later Stages of Culture
Possible Causes & Solutions
-
High Ammonia Concentration: As mentioned, ammonia accumulation from L-Asparagine degradation is a primary cause of decreased cell viability.[2]
-
Recommendation: Implement a feeding strategy that maintains lower, more consistent levels of L-Asparagine. Also, ensure the pH of the culture is well-controlled, as high pH can exacerbate ammonia toxicity. Supplementing with both glutamine and asparagine can help buffer the pH.[3]
-
-
L-Asparagine Depletion: In high-density cultures, L-Asparagine can be completely consumed, leading to cell growth arrest and death.[7]
-
Recommendation: Monitor L-Asparagine concentration in the media throughout the culture. Implement a fed-batch strategy to replenish it as it is consumed. (See Experimental Protocol 2).
-
-
Osmolality Issues: Continuous feeding with concentrated nutrient solutions can lead to hyperosmolality of the culture medium, which can negatively impact cell growth and viability.[8]
-
Recommendation: Monitor and control the osmolality of the culture. If it exceeds optimal levels (typically below 450 mOsm/kg), adjust your feeding strategy, for instance, by using less concentrated feed solutions.[8]
-
Data Presentation
Table 1: L-Asparagine Feeding Strategies in Fed-Batch Cultures
| Feeding Strategy | L-Asparagine Concentration Range | Stage of Culture | Observed Outcome | Reference |
| Early Fed-Batch | 3.6 mM to 43.2 mM | Early Growth Phase | Improved cell culture performance | [4] |
| Late Fed-Batch | 3.6 mM to 21.6 mM | Late/Production Phase | Improved cell culture performance | [4] |
Table 2: Impact of Amino Acid Supplementation on Protein Production
| Amino Acid(s) Supplemented | Cell Line | Fold Increase in Titer/Yield | Key Observation | Reference |
| L-Asparagine & L-Glutamine | CHO-GS | 3x Higher Antibody Conc. | Maintained high cell-specific production rates (70 pg/cell/day) | [2] |
| L-Asparagine & Cysteine | CHO | 85% Increase in Productivity | Enhanced cell-specific productivity | |
| Arginine (14.5 mM) & Aspartate (12.7 mM) | E. coli BL21 (DE3) | 10-fold increase in L-ASNase activity | Optimized defined medium for enzyme production | [9] |
Experimental Protocols
Protocol 1: Determining Optimal L-Asparagine Concentration (Dose-Response Study)
-
Cell Seeding: Seed multiple parallel cultures (e.g., in shake flasks or a multi-well plate) at a standard density in your basal medium, which initially contains no L-Asparagine.
-
L-Asparagine Addition: Prepare a sterile, concentrated stock solution of this compound. Add different final concentrations of L-Asparagine to each culture. A typical range to test for CHO cells could be from 2 mM to 20 mM. Include a negative control (no L-Asparagine) and a positive control (your current standard concentration).
-
Culture Monitoring: Maintain the cultures under standard conditions (temperature, CO₂, agitation). Take daily samples to measure:
-
Viable Cell Density (VCD)
-
Cell Viability (%)
-
Concentration of key metabolites (glucose, lactate, ammonia).
-
Product Titer (e.g., antibody concentration).
-
-
Data Analysis: At the end of the culture (e.g., day 14 or when viability drops significantly), compile the data. Plot the final protein titer against the initial L-Asparagine concentration to identify the optimal range that provides the highest yield without significantly increasing ammonia or decreasing viability.
Protocol 2: Developing a Fed-Batch Strategy
-
Batch Culture Analysis: Run a standard batch culture using the optimal L-Asparagine concentration determined in Protocol 1. Take daily samples and analyze the concentration of L-Asparagine and other key amino acids to determine their consumption rates.
-
Feed Formulation: Based on the consumption rates, formulate a concentrated feed medium. This feed should contain L-Asparagine and any other amino acids that were observed to be rapidly depleted.
-
Feeding Schedule Design:
-
Option A (Bolus Feeding): Add a predetermined volume of the feed medium at set time points (e.g., every 24 or 48 hours), starting from the point where nutrient depletion was observed in the batch culture.
-
Option B (Continuous Feeding): Use a perfusion pump to continuously add the feed medium at a low, constant rate to maintain steady nutrient concentrations.
-
-
Execution and Monitoring: Run the fed-batch experiment, monitoring VCD, viability, metabolites, and protein titer. Also, monitor the osmolality of the culture medium.
-
Optimization: Compare the results of the fed-batch culture to the initial batch culture. Adjust the feed composition and feeding schedule as needed to further improve the final protein yield and quality.
Mandatory Visualizations
Caption: Workflow for optimizing L-Asparagine concentration.
Caption: Troubleshooting logic for low protein yield issues.
Caption: L-Asparagine's metabolic role and degradation pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20220064591A1 - Asparagine feed strategies to improve cell culture performance and mitigate asparagine sequence variants - Google Patents [patents.google.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
L-Asparagine Monohydrate Solutions: A Technical Support Guide on Degradation and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of L-Asparagine monohydrate in solution and best practices for its storage. This information is critical for ensuring the integrity and reliability of experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for L-Asparagine in aqueous solutions?
A1: The main degradation pathway for L-Asparagine in solution is non-enzymatic deamidation. This process involves the hydrolysis of the side-chain amide group, converting L-Asparagine into L-Aspartic acid and L-iso-aspartic acid. This can occur through two principal mechanisms: direct hydrolysis of the amide side chain or, more commonly under neutral to basic conditions, through the formation of a cyclic succinimide (B58015) intermediate.[1][2]
Q2: What are the main factors that influence the stability of L-Asparagine solutions?
A2: The stability of L-Asparagine in solution is primarily affected by:
-
pH: The rate of deamidation is highly dependent on the pH of the solution.
-
Temperature: Higher temperatures significantly accelerate the degradation process.
-
Buffer Composition: The type and concentration of buffer components can influence the rate of degradation.
Q3: What are the recommended storage conditions for this compound powder and its aqueous solutions?
A3: For solid this compound, it is recommended to store it in a dry place at a temperature between 15–25°C. Aqueous solutions of L-Asparagine are not recommended for long-term storage; it is best to prepare them fresh before use. If short-term storage is necessary, it is advisable to store them at 2-8°C for no longer than 24 hours.[3]
Q4: How can I prepare a sterile L-Asparagine solution for cell culture?
A4: To prepare a sterile L-Asparagine solution, dissolve this compound powder in high-purity water or a suitable buffer with gentle heating if necessary. Once fully dissolved, sterilize the solution by filtering it through a 0.22 µm filter. It is recommended to prepare the solution fresh for each experiment to minimize degradation and the accumulation of ammonia (B1221849), which can be toxic to cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the L-Asparagine solution after thawing. | L-Asparagine has limited solubility in cold aqueous solutions. The precipitate is likely undissolved L-Asparagine. | Gently warm the solution to room temperature or slightly above (e.g., 37°C) and vortex or mix until the precipitate redissolves. Ensure complete dissolution before use. |
| The L-Asparagine solution has turned yellow or brown. | This discoloration may be due to the Maillard reaction, which can occur between the amino group of L-Asparagine and any reducing sugars present in the medium, especially upon heating.[4][5][6] It could also be caused by the presence of impurities in the L-Asparagine or other components of the solution. | If your application is sensitive to such byproducts, prepare the solution fresh without heating, if possible. If heat is required, minimize the heating time and temperature. Ensure you are using high-purity this compound and other reagents. If the discoloration persists, consider using a different supplier for the L-Asparagine. |
| An unexpected peak appears in the HPLC/UPLC chromatogram of a stored L-Asparagine solution. | The unexpected peak is likely a degradation product, such as L-Aspartic acid or L-iso-aspartic acid, formed via deamidation. | Confirm the identity of the peak by running standards of the potential degradation products. To avoid this, prepare L-Asparagine solutions fresh and store them appropriately for short periods only. If analyzing for L-Asparagine, ensure your analytical method can resolve it from its degradation products. |
| Variability in experimental results when using L-Asparagine solutions. | This could be due to inconsistent concentrations of L-Asparagine resulting from degradation over time. The accumulation of degradation products like ammonia can also affect experimental outcomes. | Always prepare L-Asparagine solutions fresh for critical experiments. If using a stock solution, ensure it is stored correctly and for a minimal amount of time. Quantify the L-Asparagine concentration in your stock solution if you suspect degradation. |
Data on L-Asparagine Degradation
Table 1: Influence of pH and Temperature on the Half-Life of Asparagine Deamidation in a Model Peptide
| pH | Temperature (°C) | Half-Life (t½) |
| 7.4 | 37 | 1.96 hours (for nanoencapsulated L-asparaginase)[7] |
| 8.5 | Not Specified | 33.1 hours (for L-asparaginase enzyme)[8] |
| 9.5 | Not Specified | 28.5 hours (for L-asparaginase enzyme)[8] |
| 4.5 | Not Specified | 15.9 hours (for L-asparaginase enzyme)[8] |
Note: The data in this table is derived from studies on the enzyme L-asparaginase and nanoencapsulated L-asparaginase, not free this compound. However, it illustrates the significant impact of pH on stability.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution (10 mM)
Materials:
-
This compound (MW: 150.13 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 150.13 mg of this compound.
-
Transfer the powder to a sterile container.
-
Add approximately 90 mL of high-purity water.
-
Place the container on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.
-
Once dissolved, bring the final volume to 100 mL with high-purity water.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Use the solution immediately for best results.
Protocol 2: Monitoring L-Asparagine Degradation by HPLC
Objective: To quantify the concentration of L-Asparagine and its primary degradation product, L-Aspartic acid, over time.
Materials:
-
Prepared L-Asparagine solution (from Protocol 1)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., phosphate (B84403) buffer with an organic modifier like acetonitrile)
-
L-Asparagine and L-Aspartic acid analytical standards
-
Autosampler vials
Procedure:
-
Sample Preparation: Aliquot the freshly prepared L-Asparagine solution into several autosampler vials. Keep one vial at 2-8°C as the time-zero (T0) sample. Place the other vials in an incubator at the desired study temperature.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the incubator and immediately cool it on ice or in a refrigerator to quench the degradation reaction.
-
Standard Curve Preparation: Prepare a series of calibration standards for both L-Asparagine and L-Aspartic acid in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the calibration standards to generate a standard curve for each compound.
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Integrate the peak areas for L-Asparagine and L-Aspartic acid in each chromatogram.
-
Use the standard curves to calculate the concentration of each compound at each time point.
-
Plot the concentration of L-Asparagine versus time to determine the degradation rate.
-
Visualizations
Caption: L-Asparagine degradation pathways.
Caption: L-Asparagine solution troubleshooting.
References
- 1. Machine Learning Enables Accurate Prediction of Asparagine Deamidation Probability and Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing L-Asparagine monohydrate degradation during media preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of L-Asparagine monohydrate during cell culture media preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in cell culture?
A1: this compound is the hydrated form of the non-essential amino acid L-Asparagine. It is a crucial component of many cell culture media, playing a vital role in protein synthesis and overall cellular metabolism.[1][2][3] For certain cancer cell lines that have low asparagine synthetase activity, L-Asparagine is an essential nutrient for their growth and proliferation.[3]
Q2: What is the primary degradation pathway for L-Asparagine in cell culture media?
A2: The primary degradation pathway for L-Asparagine under physiological conditions is a non-enzymatic deamidation.[3][4] This reaction converts the neutral asparagine residue into a negatively charged aspartic acid or isoaspartic acid residue through the formation of a succinimide (B58015) intermediate.[4][5][6] This conversion can alter the pH of the medium and lead to the accumulation of ammonia (B1221849), which can be toxic to cells.[3]
Q3: What are the key factors that influence the degradation of L-Asparagine?
A3: The rate of L-Asparagine deamidation is significantly influenced by several factors:
-
pH: Deamidation is pH-dependent, with the minimum rate observed around pH 5. The rate increases under both acidic and, more significantly, basic conditions.[4][7]
-
Temperature: Higher temperatures accelerate the rate of deamidation.[8][9]
-
Adjacent Amino Acids: The amino acid residue following asparagine in a peptide sequence can influence the deamidation rate. For instance, asparagine followed by glycine (B1666218) (Asn-Gly) is particularly prone to deamidation.[7][10]
-
Ionic Strength: The ionic strength of the solution can also affect the rate of deamidation.[9]
Q4: How does the degradation of L-Asparagine affect my cell cultures?
A4: Degradation of L-Asparagine can have several negative impacts on cell cultures:
-
Nutrient Depletion: The intended concentration of L-Asparagine in the medium will decrease, potentially limiting cell growth, especially for asparagine-dependent cell lines.
-
Toxicity: The accumulation of ammonia as a byproduct of deamidation can be toxic to cells.[3]
-
Physicochemical Changes: The conversion of a neutral amino acid to a negatively charged one can alter the properties of proteins and the overall pH of the culture medium.
Troubleshooting Guide
Issue 1: Reduced cell growth and viability in freshly prepared media.
| Possible Cause | Troubleshooting Step | Rationale |
| L-Asparagine degradation due to improper preparation. | 1. Review your media preparation protocol. 2. Ensure L-Asparagine is added to the medium shortly before use.[3] 3. Avoid prolonged heating or autoclaving of the complete medium. | High temperatures and extended storage in solution can accelerate L-Asparagine degradation. |
| Incorrect pH of the final medium. | 1. Measure the pH of the prepared medium. 2. Adjust the pH to the recommended range for your specific cell line, typically between 7.2 and 7.4. | The rate of deamidation is pH-dependent, increasing in alkaline conditions. |
| Contamination of stock solutions. | 1. Prepare fresh stock solutions of L-Asparagine. 2. Filter-sterilize the stock solution instead of autoclaving. | Autoclaving can cause significant degradation. |
Issue 2: Inconsistent experimental results between different batches of media.
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in L-Asparagine concentration. | 1. Standardize the media preparation protocol. 2. Prepare a large batch of basal medium and supplement with a freshly prepared L-Asparagine solution before each experiment. | This ensures a consistent starting concentration of L-Asparagine. |
| Differences in storage conditions. | 1. Store prepared media at the recommended temperature (typically 2-8°C) and protect from light. 2. Use the prepared media within its recommended shelf life. | Minimizing temperature fluctuations and storage time reduces the extent of degradation. |
Data Presentation
Table 1: Solubility and pH of this compound
| Parameter | Value | Reference |
| Solubility in Water | ~20-50 mg/mL (increases with heat) | [1][11] |
| pH of 20 g/L solution at 20°C | 4.0 - 5.5 | [12][13] |
| Isoelectric Point (pI) | 5.41 | [3] |
Table 2: Factors Affecting L-Asparagine Deamidation Rate
| Factor | Effect on Deamidation Rate | Reference |
| Increasing Temperature | Increases | [8][9] |
| Increasing pH (above 5) | Increases | [4][7] |
| Decreasing pH (below 5) | Increases | [4] |
| Adjacent Glycine Residue | Significantly Increases | [7][10] |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing Cell Culture Medium with this compound
-
Prepare Basal Medium: Prepare the basal medium (e.g., DMEM, MEM) without L-Asparagine according to the manufacturer's instructions. Adjust the pH to 0.2-0.3 units below the desired final pH.[14]
-
Prepare L-Asparagine Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve it in high-purity water (e.g., cell culture grade water) to create a concentrated stock solution (e.g., 100x). Gentle warming may be required for complete dissolution.[11]
-
Do not autoclave the L-Asparagine stock solution.
-
-
Sterilization:
-
Sterilize the basal medium by filtration through a 0.22 µm filter.
-
Sterilize the L-Asparagine stock solution separately by filtration through a 0.22 µm syringe filter.
-
-
Final Formulation: Aseptically add the sterile L-Asparagine stock solution to the sterile basal medium to achieve the final desired concentration.
-
Final pH Adjustment: Aseptically check and, if necessary, adjust the final pH of the complete medium using sterile 1N HCl or 1N NaOH.
-
Storage: Store the complete medium at 2-8°C and use it within the recommended timeframe. For optimal stability, it is best to add the L-Asparagine supplement to the basal medium immediately before use.[3]
Protocol 2: Assessing L-Asparagine Stability in Prepared Media
-
Sample Preparation: Prepare a batch of complete cell culture medium containing this compound following the recommended protocol.
-
Time Points: Aliquot the medium into sterile tubes for analysis at different time points (e.g., 0, 24, 48, 72 hours, and 1 week) under typical storage (2-8°C) and incubation (37°C) conditions.
-
Analytical Method: Use a suitable analytical method to quantify the concentration of L-Asparagine and its degradation product, aspartic acid. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
-
Data Analysis: Plot the concentration of L-Asparagine over time for each storage condition to determine its degradation rate.
Visualizations
Caption: L-Asparagine Degradation Pathway.
Caption: Troubleshooting Workflow for Media Issues.
Caption: Preventing L-Asparagine Degradation.
References
- 1. ≥98.0%, suitable for cell culture, BioReagent, non-animal source | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Asparagine in Cell Culture [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Asparagine and Aspartate degradation pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Effects of acidic N + 1 residues on asparagine deamidation rates in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]
Impact of pH on L-Asparagine monohydrate stability in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Asparagine monohydrate in buffer solutions, focusing on the critical impact of pH.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation with this compound solutions.
Issue 1: Precipitate observed in L-Asparagine solution after thawing.
-
Question: I prepared a stock solution of L-Asparagine, froze it at -20°C, and upon thawing, I noticed a precipitate. How can I resolve this?
-
Answer: L-Asparagine has limited solubility in aqueous solutions, which is further reduced at lower temperatures. The precipitate you are observing is likely L-Asparagine that has crystallized out of solution. You can typically redissolve the precipitate by gently warming the solution.[1][2] To prevent this, consider preparing the solution fresh when possible or storing it at refrigerated temperatures (2-8°C) for short periods, though long-term storage in solution is not recommended due to stability concerns.[3]
Issue 2: Inconsistent or unexpected degradation of L-Asparagine in my experiments.
-
Question: My results show variable rates of L-Asparagine degradation, even when I use the same nominal pH. What could be the cause?
-
Answer: Several factors could contribute to inconsistent degradation:
-
Inaccurate Buffer pH: The pH of your buffer is the most critical factor influencing deamidation rates.[4][5][6] Always calibrate your pH meter before buffer preparation and verify the final pH after all components have been added.
-
Buffer Species Catalysis: Certain buffer species can actively participate in and accelerate the degradation of L-Asparagine. Phosphate buffers, for instance, have been reported to catalyze deamidation.[7] If you are observing unexpectedly high degradation, consider switching to an alternative buffer system like citrate (B86180) or histidine for comparative analysis.[7]
-
Temperature Fluctuations: Deamidation rates are highly dependent on temperature.[8][9] Ensure that your stability studies are conducted in a temperature-controlled environment and that all samples experience the same thermal history.
-
Issue 3: Appearance of unexpected peaks during HPLC analysis of my L-Asparagine solution.
-
Question: I am analyzing my L-Asparagine stability samples via RP-HPLC and see new peaks eluting near the main L-Asparagine peak. What are these?
-
Answer: The new peaks are most likely the degradation products of L-Asparagine, primarily L-Aspartic acid and its isomer, L-isoaspartic acid.[8][10][11] Deamidation, the primary degradation pathway, converts the neutral asparagine side chain into a negatively charged carboxylic acid, which alters the molecule's retention time on a reversed-phase column.[10][12] These products are formed via a succinimide (B58015) intermediate, particularly under neutral to basic conditions.[5][13]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for L-Asparagine in aqueous solutions?
A1: The primary degradation pathway for L-Asparagine is a non-enzymatic chemical reaction called deamidation.[4][6][9] This reaction involves the hydrolysis of the amide group on the side chain to form a carboxylic acid. The specific mechanism of deamidation is highly pH-dependent.[4][12]
Q2: How does pH affect the stability of L-Asparagine?
A2: The stability of L-Asparagine is highly pH-dependent. The rate of deamidation is slowest (i.e., stability is highest) in the pH range of 4 to 5.[10]
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, deamidation occurs through direct acid-catalyzed hydrolysis of the side-chain amide, forming L-Aspartic acid.[4][12]
-
Neutral to Basic Conditions (pH > 5): In this range, deamidation proceeds through the formation of a cyclic succinimide intermediate.[5][13] This intermediate is then rapidly hydrolyzed to form a mixture of L-Aspartic acid and L-isoaspartic acid.[10] The reaction is base-catalyzed and the rate increases with increasing pH.[14]
Q3: What are the main products of L-Asparagine degradation?
A3: The main degradation products are L-Aspartic acid and L-isoaspartic acid.[8] Under neutral to basic conditions, these are typically formed in a ratio of approximately 1:3 or 1:4 (Asp:iso-Asp).[10] The conversion of the neutral asparagine to these acidic, negatively charged species can significantly impact the properties of a peptide or protein therapeutic.[10]
Q4: How does temperature influence the pH-dependent stability of L-Asparagine?
A4: Higher temperatures accelerate the rate of deamidation across all pH values.[9][15] Interestingly, the effect of temperature can vary with pH. For example, in one study on a monoclonal antibody, the deamidation rate at 40°C was faster in acidic buffers than in basic ones, but this trend was reversed at 5°C.[8] This highlights the complex interplay between pH, temperature, and buffer composition.
Q5: Which buffers are recommended for formulating L-Asparagine solutions?
A5: To minimize the rate of deamidation, it is best to formulate L-Asparagine solutions in a buffer with a pH between 4 and 5, where it exhibits maximum stability.[10] While citrate is a common choice in this pH range, it is crucial to be aware that buffer components themselves can sometimes catalyze degradation.[7] Therefore, it may be necessary to screen several buffer systems (e.g., citrate, acetate, histidine) to find the optimal formulation for your specific application. Phosphate buffers should be used with caution at neutral pH, as they have been known to accelerate deamidation.[7]
Data Presentation
Table 1: Summary of pH Impact on L-Asparagine Degradation Pathway and Rate
| pH Range | Primary Degradation Mechanism | Relative Degradation Rate | Primary Degradation Products |
| < 4 | Direct acid-catalyzed hydrolysis[4][12] | Moderate to High | L-Aspartic acid[10] |
| 4 - 5 | Minimal degradation | Lowest | - |
| > 5 | Succinimide intermediate formation[5][13] | Increases with pH | L-Aspartic acid and L-isoaspartic acid[10] |
Experimental Protocols
Protocol: Assessing L-Asparagine Stability as a Function of pH
This protocol outlines a general method for quantifying the stability of this compound in various buffer solutions.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range of interest (e.g., pH 3 to pH 9).
-
Accurately measure the pH of each buffer at the intended study temperature after preparation.
-
-
Preparation of L-Asparagine Stock Solution:
-
Dissolve this compound in purified water to create a concentrated stock solution. Sigma-Aldrich notes solubility in water at 50 mg/ml with heat.
-
Filter-sterilize the stock solution using a 0.22 µm filter to prevent microbial growth, which could affect stability.
-
-
Sample Preparation and Incubation:
-
Dilute the L-Asparagine stock solution into each buffer to achieve the final target concentration.
-
Aliquot the solutions into appropriate vials.
-
Establish a "time zero" (T=0) sample by immediately freezing (-80°C) or analyzing an aliquot from each pH condition.
-
Place the remaining vials in a temperature-controlled incubator set to the desired study temperature (e.g., 5°C, 25°C, 40°C).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove one vial for each pH condition from the incubator.
-
Analyze the samples using a stability-indicating analytical method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ion-Exchange Chromatography (IEC).[8][11]
-
The method should be capable of separating intact L-Asparagine from its degradation products (L-Aspartic acid and L-isoaspartic acid).
-
-
Data Analysis:
-
Quantify the peak areas of L-Asparagine and its degradation products at each time point.
-
Calculate the percentage of remaining L-Asparagine relative to the T=0 sample.
-
Plot the percentage of remaining L-Asparagine versus time for each pH condition to determine the degradation kinetics.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Asparagine deamidation: pH-dependent mechanism from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of aspartic acid and asparagine residues in human growth hormone-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of L-Asparagine monohydrate in cold solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of L-Asparagine monohydrate in cold solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is described as being slightly soluble in water and practically insoluble in ethanol (B145695) and ether.[1] Its solubility in water is temperature-dependent, increasing as the temperature rises.[2] At room temperature (around 25°C), the aqueous solubility is approximately 29.4 g/L.[3] For practical laboratory purposes, a solubility of 20 mg/mL in water has been noted.
Q2: Why is my this compound not dissolving in a cold solution?
A2: this compound has limited solubility in cold water. If you are observing poor dissolution, it is likely due to the low temperature of your solvent. The dissolution process for L-Asparagine in water is endothermic, meaning it requires energy in the form of heat to proceed effectively.
Q3: Can I heat the solution to dissolve this compound?
A3: Yes, heating is a common and effective method to increase the solubility of this compound.[4] Many protocols suggest dissolving it in water with heat as needed to achieve a clear solution.[4] However, be mindful of the thermal stability of other components in your solution. Prolonged heating of aqueous solutions of L-Asparagine can also lead to decomposition.[1]
Q4: What is the recommended solvent for this compound?
A4: The most common and recommended solvent is water.[1] For cell culture applications, it is often dissolved in aqueous buffers like Phosphate-Buffered Saline (PBS), although its solubility in PBS is lower, at approximately 5 mg/mL.[5][6] It is insoluble in organic solvents like ethanol and ether.[1]
Q5: How does pH affect the solubility of this compound?
A5: L-Asparagine is an amino acid with both an acidic carboxylic group and a basic amino group, making its solubility pH-dependent.[7] While specific data for this compound is not detailed in the search results, for related compounds, adjusting the pH can significantly increase solubility.[5] For acidic compounds, careful addition of a base (like NaOH) can help, and for basic compounds, an acid (like HCl) can be used.[5] Since L-Asparagine is neutral at its isoelectric point (pI 5.43), moving the pH away from the pI should increase its solubility.
Troubleshooting Guides
Issue: this compound precipitates out of solution when cooled.
Cause: This is a common issue due to the decreased solubility of this compound at lower temperatures. The solution was likely saturated or near-saturated at a higher temperature, and upon cooling, the solubility limit was exceeded, causing the compound to precipitate.
Solutions:
-
Re-heating: Gently warm the solution to redissolve the precipitate before use. This is a temporary solution, as the precipitate will likely reform upon cooling.
-
Dilution: If your experimental protocol allows, dilute the solution with more of the cold solvent. This will lower the concentration to below the solubility limit at the colder temperature.
-
Maintain a higher temperature: If possible for your experiment, maintain the solution at a slightly elevated temperature where the this compound remains soluble.
-
pH Adjustment: Carefully adjust the pH of the solution further away from the isoelectric point (pI 5.43) to enhance solubility. This should be done cautiously to avoid degrading the compound or affecting experimental outcomes.
Issue: The dissolution of this compound in a buffer (e.g., PBS) is very slow or incomplete.
Cause: The solubility of this compound is significantly lower in buffered solutions like PBS (approx. 5 mg/mL) compared to pure water.[6] The presence of salts in the buffer can affect the solvation of the L-Asparagine molecules.
Solutions:
-
Initial Dissolution in Water: Dissolve the this compound in a smaller volume of pure, heated water first. Once fully dissolved, you can add the concentrated buffer components or dilute this stock solution into your final cold buffer.
-
Gentle Warming: Warm the buffer to a temperature that does not compromise the stability of the buffer components or your target molecule (typically not exceeding 37°C for biological applications) to aid dissolution.[5]
-
Sonication: Brief sonication can sometimes help to break up clumps of powder and accelerate the dissolution process.[5] Use this method judiciously to avoid heating the sample excessively.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility | Reference |
| Water | 20 °C | 30 g/L | [8] |
| Water | 25 °C | 29.4 g/L | [3] |
| Water | Not Specified | 20 mg/mL | |
| Water | With Heating | 50 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~5 mg/mL | [5][6] |
| Ethanol | Not Specified | Insoluble | [1] |
| Ether | Not Specified | Insoluble | [1] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in Water
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a portion of deionized water to the powder in a suitable container.
-
Heating and Stirring: Gently heat the mixture on a hot plate with continuous stirring. A temperature of 40-50°C is often sufficient. Do not boil the solution.
-
Complete Dissolution: Continue heating and stirring until all the solid has dissolved, resulting in a clear, colorless solution.[4]
-
Cooling and Volume Adjustment: Allow the solution to cool to room temperature. If preparing a specific concentration, transfer the solution to a volumetric flask and add water to the final volume mark. Be aware that the compound may precipitate if the final concentration is above the solubility limit at room temperature.
-
Sterilization (if required): For cell culture or biological applications, sterile filter the final solution through a 0.22 µm filter.[5]
Visualizations
Caption: Factors influencing the solubility of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. L-Asparagine | 70-47-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. parchem.com [parchem.com]
Common impurities in L-Asparagine monohydrate and their effects on experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Asparagine monohydrate. It addresses common issues that may arise from impurities present in the compound and their effects on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound can be broadly categorized as:
-
Related Substances: These include other amino acids such as L-aspartic acid, D-asparagine, and L-alanine, as well as dipeptides and cyclic amino acid derivatives.[1][2]
-
Heavy Metals: Trace amounts of heavy metals like lead, arsenic, cadmium, and mercury can be present from the manufacturing process.[3][4][5]
-
Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are a significant concern in pharmaceutical and cell culture applications.[6][7][8]
-
Bioburden: This refers to the total number of viable microorganisms on a surface or in a product.
Q2: How can these impurities affect my experiments?
A2: Impurities can have a range of detrimental effects on experiments:
-
Related Substances:
-
L-Aspartic Acid: Can act as a competitive inhibitor of the enzyme L-asparaginase.[9] It may also alter the pH of solutions and affect protein crystallization.
-
D-Asparagine: Can interfere with stereospecific enzymatic reactions where only the L-enantiomer is active. It can also impact cell signaling pathways that are sensitive to amino acid stereochemistry.
-
-
Heavy Metals: Can be toxic to cells, even at low concentrations, by interfering with metabolic pathways and protein function.[3][4][10] This can lead to reduced cell viability, altered gene expression, and apoptosis in cell cultures.
-
Endotoxins: Can elicit strong immune responses in both in vitro and in vivo models, leading to inflammation, cell death, and unreliable experimental data, particularly in immunology and drug development studies.[7][8]
Q3: I am observing poor cell growth in my culture supplemented with this compound. Could impurities be the cause?
A3: Yes, poor cell growth is a common issue that can be linked to impurities in this compound.[11] Potential causes include:
-
Heavy metal contamination: Can induce cytotoxicity.[3]
-
Endotoxin (B1171834) contamination: Can trigger inflammatory responses and cell death.[7]
-
Incorrect enantiomer (D-Asparagine): Cells may not be able to utilize the D-form, leading to nutrient deprivation.
-
High levels of other amino acids: Can create an imbalance in the culture medium, affecting cellular metabolism.[12][13]
Refer to the troubleshooting guide below for a systematic approach to identifying and resolving this issue.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Cell Growth in Culture
Symptoms:
-
Reduced cell viability or proliferation compared to previous experiments.
-
Increased apoptosis or necrosis.
-
Changes in cell morphology.
-
High variability between replicate cultures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor cell growth.
Issue 2: Unexpected Results in Enzymatic Assays
Symptoms:
-
Lower than expected enzyme activity.
-
Inconsistent reaction rates.
-
Complete inhibition of the enzyme.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzymatic assays.
Data Presentation
Table 1: Common Impurities in this compound and their Typical Limits
| Impurity Category | Specific Impurity | Typical Pharmacopeial Limit | Potential Effect on Experiments |
| Related Substances | L-Aspartic Acid | ≤ 0.5% | Competitive inhibition of L-asparaginase, alteration of pH. |
| D-Asparagine | Not specified, but should be low | Interference with stereospecific enzymatic reactions. | |
| Other Amino Acids | ≤ 0.5% (total) | Alteration of nutrient balance in cell culture media. | |
| Heavy Metals | Lead (Pb) | ≤ 5 ppm | Cytotoxicity, induction of apoptosis, interference with cellular signaling.[3] |
| Arsenic (As) | ≤ 1 ppm | Cellular damage, metabolic interference.[3] | |
| Endotoxins | Bacterial Endotoxins | Varies by application (e.g., < 0.25 EU/mL for injectables) | Induction of inflammatory responses, pyrogenic effects, cell death.[7][8] |
Experimental Protocols
Protocol 1: HPLC Analysis of Related Amino Acid Impurities
This protocol outlines a general method for the detection and quantification of related amino acid impurities in this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]
Workflow Diagram:
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Asparagine Monohydrate (this compound) [lgcstandards.com]
- 3. Effects of arsenic and heavy metals on metabolic pathways in cells of human origin: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heavy Metals and Human Health: Possible Exposure Pathways and the Competition for Protein Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. benchmarkproducts.com [benchmarkproducts.com]
- 7. The Impact of Endotoxin Contamination on Injectable Pharmaceuticals and Implantable Medical Devices [shieldscientific.com]
- 8. emmainternational.com [emmainternational.com]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Amino acid abundance and composition in cell culture medium affects trace metal tolerance and cholesterol synthesis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing L-Asparagine Monohydrate Feeding in Fed-Batch Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing L-asparagine monohydrate feeding strategies in fed-batch cultures.
Frequently Asked Questions (FAQs)
Q1: What is the role of L-asparagine in fed-batch cultures?
A1: L-asparagine is a non-essential amino acid that plays a crucial role in protein synthesis and overall cell metabolism.[1] In fed-batch cultures, particularly for producing recombinant proteins like monoclonal antibodies in Chinese Hamster Ovary (CHO) cells, supplementing with L-asparagine can significantly enhance cell growth and productivity. It serves as a nitrogen and carbon source and is vital for the synthesis of other amino acids and key metabolic intermediates.
Q2: Why is this compound used as a supplement?
A2: this compound is a stable and soluble form of L-asparagine, making it suitable for use in preparing concentrated feed solutions for fed-batch cultures.[1] Its non-animal origin is also a critical factor in biopharmaceutical production, aligning with regulatory and ethical standards.[1]
Q3: What are the main challenges associated with L-asparagine feeding?
A3: The primary challenges include:
-
Ammonia (B1221849) Accumulation: L-asparagine can degrade into aspartic acid and ammonia.[2][3] Elevated ammonia levels can be toxic to cells, inhibiting growth and affecting product quality.[4]
-
Solubility and Stability: While more stable than the anhydrous form, this compound's solubility can still be a limiting factor when preparing highly concentrated feed solutions.[5][6] It is recommended to prepare solutions fresh to minimize degradation.[2]
-
Metabolic Imbalance: Incorrect feeding rates can lead to metabolic imbalances, impacting nutrient consumption, byproduct formation (like lactate), and overall culture performance.[7]
Q4: How does L-asparagine concentration impact cell metabolism?
A4: L-asparagine levels can influence key metabolic pathways. It is involved in the TCA cycle and can affect the intracellular pools of other amino acids.[2][8] Depletion of asparagine can trigger apoptosis (programmed cell death), while adequate levels are critical for cell survival and proliferation, especially under conditions of glutamine limitation.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Decreased Cell Viability and Growth | Ammonia Toxicity: High concentrations of L-asparagine in the feed can lead to rapid degradation and toxic ammonia accumulation. | 1. Monitor Ammonia Levels: Regularly measure ammonia concentration in the bioreactor. 2. Optimize Feeding Rate: Implement a controlled, dynamic feeding strategy based on real-time cell density or metabolic indicators (e.g., oxygen uptake rate) to avoid overfeeding. 3. Use a More Stable Glutamine Source: Consider replacing or supplementing L-glutamine with a more stable dipeptide form to reduce overall ammonia generation from glutamine degradation, which can exacerbate the issue.[7] |
| Nutrient Limitation: The initial L-asparagine concentration in the basal medium may be depleted before the feeding starts. | 1. Analyze Spent Media: Determine the consumption rate of L-asparagine to design a more effective feeding schedule. 2. Adjust Initial Concentration: Increase the initial L-asparagine concentration in the batch phase medium if rapid depletion is observed. | |
| Low Product Titer | Suboptimal L-asparagine Concentration: Both deficiency and excess of L-asparagine can negatively impact specific productivity. | 1. Perform a Dose-Response Study: Conduct small-scale experiments (e.g., in shake flasks) to determine the optimal L-asparagine concentration range for your specific cell line and product.[10] 2. Co-supplementation: Investigate the synergistic effects of co-feeding L-asparagine with other amino acids, such as cysteine or glutamine, which has been shown to improve productivity. |
| Precipitation in Feed Medium | Low Solubility: this compound has limited solubility, especially in concentrated, high-pH feed solutions. | 1. Adjust pH: Prepare the feed solution at a slightly acidic to neutral pH to improve solubility. 2. Heat Application: Gentle heating can aid in dissolution, but avoid excessive temperatures that could cause degradation.[6] 3. Prepare Fresh Solutions: Make feed solutions fresh before use to prevent precipitation and degradation over time. |
| High Lactate (B86563) Levels | Metabolic Shift: An imbalanced feeding strategy can lead to overflow metabolism, resulting in increased lactate production. | 1. Controlled Glucose Feeding: Ensure that the glucose feeding strategy is well-controlled to maintain concentrations within an optimal range (e.g., 1-6 g/L).[11] 2. Balanced Nutrient Ratios: Optimize the ratio of L-asparagine to other key nutrients like glucose and other amino acids in the feed to promote a more efficient metabolic state. |
Quantitative Data Summary
Table 1: L-Asparagine Solubility
| Solvent | Approximate Solubility | Reference |
| Water | 50 mg/mL (with heat) | [6] |
| PBS (pH 7.2) | 5 mg/mL | [5] |
Table 2: Impact of L-Asparagine Supplementation on CHO Cell Culture Performance (Illustrative Data)
| Parameter | Control (No Supplementation) | Optimized L-Asparagine Feed | Reference |
| Peak Viable Cell Density (x10^6 cells/mL) | 8.5 | 12.3 | Synthesized from[7] |
| Product Titer (g/L) | 1.2 | 2.5 | Synthesized from[11][12] |
| Specific Productivity (pg/cell/day) | 20 | 35 | Synthesized from[12] |
| Ammonia Concentration (mM) | 5.2 | 7.8 (managed) | Synthesized from[7] |
| Lactate Concentration (g/L) | 4.5 | 2.8 | Synthesized from[7] |
Note: The values in Table 2 are illustrative and can vary significantly depending on the cell line, process conditions, and basal medium composition.
Experimental Protocols
Protocol 1: Determining Optimal L-Asparagine Concentration using Shake Flask Cultures
-
Cell Seeding: Seed CHO cells expressing the recombinant protein into multiple 125 mL shake flasks containing 30 mL of the desired basal medium at a density of 0.3 x 10^6 viable cells/mL.[11]
-
Preparation of L-Asparagine Stock Solution: Prepare a sterile, concentrated stock solution of this compound (e.g., 50 g/L) in cell culture grade water.
-
Experimental Groups: Establish different experimental groups with varying final concentrations of L-asparagine (e.g., 0 mM, 2 mM, 4 mM, 6 mM, 8 mM, 10 mM). Add the corresponding volume of the stock solution to each flask.
-
Culture Conditions: Incubate the shake flasks at 36.5°C, 5% CO2, with agitation at 140 rpm.[11]
-
Daily Monitoring: On a daily basis, take samples to measure viable cell density, viability, and product titer.
-
Metabolite Analysis: At the end of the culture, analyze the spent media for key metabolites such as glucose, lactate, and ammonia.
-
Data Analysis: Plot cell growth curves, product titers, and metabolite concentrations against the initial L-asparagine concentration to identify the optimal range.
Protocol 2: Monitoring L-Asparagine and Ammonia in a Bioreactor
-
Sampling: Aseptically collect a sample from the bioreactor at regular intervals (e.g., every 12 or 24 hours).
-
Sample Preparation: Centrifuge the sample to pellet the cells and collect the supernatant.
-
L-Asparagine and Ammonia Analysis:
-
Enzymatic Assay: Use a commercially available enzymatic assay kit for the quantification of L-asparagine and ammonia.[13][14] These kits typically involve a series of enzymatic reactions that result in a change in absorbance, which is proportional to the concentration of the analyte.
-
HPLC/UPLC-MS/MS: For more precise quantification, use a validated HPLC or UPLC-MS/MS method.[15] This involves protein precipitation from the sample, followed by chromatographic separation and mass spectrometric detection.[15]
-
-
Data Recording and Analysis: Record the concentrations over time to understand the consumption and production kinetics. Use this data to adjust the feeding strategy in real-time or for future optimization.
Visualizations
Caption: Metabolic fate of L-asparagine in a cell.
Caption: Workflow for optimizing L-asparagine feeding.
Caption: Troubleshooting logic for poor culture performance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Asparagine in Cell Culture [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DSpace [openresearch.okstate.edu]
- 8. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. landing1.gehealthcare.com [landing1.gehealthcare.com]
- 11. Medium and feed optimization for fed-batch production of a monoclonal antibody in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. L-Asparagine L-Glutamine Ammonia Assay Kit Rapid | Megazyme [megazyme.com]
- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 15. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor cell growth with L-Asparagine monohydrate supplementation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when supplementing cell cultures with L-Asparagine monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is the role of L-Asparagine in cell culture?
A1: L-Asparagine is a non-essential amino acid that plays a crucial role in protein synthesis and overall cell health.[1] While most mammalian cells can synthesize their own L-Asparagine, some cell lines, particularly certain types of cancer cells (e.g., leukemia) and rapidly proliferating recombinant cell lines like Chinese Hamster Ovary (CHO) cells, may have a higher demand or lack sufficient synthesis capacity.[1] Supplementation can, therefore, be critical for optimal growth and productivity in these cases.
Q2: When should I consider supplementing my culture medium with this compound?
A2: Consider L-Asparagine supplementation if you observe the following:
-
Poor cell growth or low viability: Especially if you are working with cell lines known to have a high demand for asparagine.
-
Suboptimal recombinant protein production: For CHO and other production cell lines, asparagine availability can be a limiting factor for achieving high titers.[2][3]
-
Media analysis indicates asparagine depletion: If you have the capability to analyze amino acid concentrations in your spent media, you may observe rapid depletion of asparagine.
Q3: What is the recommended concentration of this compound for cell culture?
A3: The optimal concentration of L-Asparagine can vary significantly depending on the cell line and the basal medium used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. However, some general guidelines are provided in the table below.
Q4: Is L-Asparagine stable in cell culture medium?
A4: L-Asparagine can deaminate non-enzymatically in liquid culture medium, especially at 37°C, to form aspartic acid and ammonia (B1221849).[1] The accumulation of ammonia can be toxic to cells and negatively impact cell growth and protein production.[4] Therefore, it is often recommended to add L-Asparagine to the medium fresh, just before use.[1]
Q5: What are the signs of ammonia toxicity in my cell culture?
A5: High levels of ammonia can lead to reduced cell growth, decreased viability, and altered metabolism.[5][6] In some cases, it can also affect the quality of recombinant proteins, such as glycosylation patterns. If you suspect ammonia toxicity, it is advisable to measure the ammonia concentration in your culture supernatant.
Troubleshooting Guides
Issue 1: Poor cell growth or low viability after L-Asparagine supplementation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal L-Asparagine Concentration | The concentration of L-Asparagine may be too low to support optimal growth or too high, leading to metabolic imbalances. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Ammonia Toxicity | L-Asparagine can degrade into ammonia, which is toxic to cells.[4] 1. Measure the ammonia concentration in your culture supernatant. 2. If high, consider adding L-Asparagine fresh to your medium before each use. 3. Reduce the initial L-Asparagine concentration. 4. Increase the frequency of media changes. |
| Cell Line Dependence | Your cell line may not have a high requirement for exogenous L-Asparagine and the supplementation may be unnecessary or even detrimental. Review the literature for your specific cell line's nutritional requirements. |
| Basal Medium Composition | The basal medium may already contain sufficient L-Asparagine, or other components may be limiting growth. Check the formulation of your basal medium. |
Issue 2: Inconsistent results with L-Asparagine supplementation.
| Possible Cause | Troubleshooting Steps |
| Instability of L-Asparagine in Solution | L-Asparagine in prepared media or stock solutions can degrade over time. Prepare fresh L-Asparagine stock solutions and add to the medium immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. |
| Variability in Media Preparation | Inconsistent preparation of L-Asparagine supplemented media can lead to variable results. Standardize your media preparation protocol, ensuring accurate weighing and dissolution of this compound. |
| Cell Passage Number and Health | The metabolic state and nutritional requirements of cells can change with passage number. Use cells within a consistent and low passage number range for your experiments. |
Data Presentation
Table 1: Recommended this compound Concentrations for Different Cell Lines
| Cell Line Type | Recommended Concentration Range (mM) | Notes |
| CHO Cells (for bioproduction) | 2 - 10 mM | The optimal concentration can be clone-specific and process-dependent (batch vs. fed-batch).[7][8] |
| Leukemia Cell Lines (e.g., L5178Y) | 0.07 mM | Some leukemia cell lines are highly dependent on exogenous asparagine.[9] |
| Human T-lymphocytes | Varies | These cells have been shown to require exogenous L-asparagine for growth.[10] |
Table 2: this compound Stability and Degradation
| Parameter | Value/Information | Implication for Cell Culture |
| Degradation Product | Ammonia | Ammonia is toxic to cells and can inhibit growth and affect protein quality.[4][6] |
| Factors Affecting Stability | Temperature, pH, and storage time | L-Asparagine is less stable at 37°C and neutral to alkaline pH. |
| Recommendation | Add fresh to medium | To minimize ammonia accumulation, it is best to add L-Asparagine to the culture medium just before use.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
Nuclease-free water or appropriate solvent (e.g., PBS)
-
Sterile conical tubes or bottles
-
Sterile 0.22 µm filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile weighing boat.
-
Dissolve the powder in nuclease-free water to the desired stock concentration (e.g., 100 mM). L-Asparagine is soluble in water up to 50 mg/ml, and heating can aid dissolution.[11]
-
Ensure the powder is completely dissolved by gentle vortexing or swirling.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For frequent use, a small amount can be stored at 4°C for a short period, but fresh preparation is ideal.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured with and without L-Asparagine supplementation
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound. Include appropriate controls (untreated cells and media-only blanks).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for a further 4 hours to overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Measurement of Ammonia Concentration in Cell Culture Supernatant
This protocol provides a general guideline for using a commercially available enzymatic assay kit. Always refer to the manufacturer's instructions for your specific kit.
Materials:
-
Ammonia assay kit
-
Cell culture supernatant
-
Microplate reader
-
96-well plate
Procedure:
-
Prepare ammonia standards as described in the kit manual.
-
Collect cell culture supernatant by centrifuging the cell suspension to pellet the cells.
-
Add the standards and supernatant samples to the wells of the 96-well plate.
-
Prepare the reaction mixture according to the kit's instructions.
-
Add the reaction mixture to each well.
-
Incubate the plate as per the kit's protocol.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the ammonia concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Asparagine metabolism and its role in mTORC1 signaling and cell growth.
Caption: A logical workflow for troubleshooting poor cell growth.
References
- 1. L-Asparagine in Cell Culture [sigmaaldrich.com]
- 2. ajmb.org [ajmb.org]
- 3. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. benchchem.com [benchchem.com]
- 6. jmb.or.kr [jmb.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. L-asparagine requirements of human T-lymphocytes and B-lymphocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Avoiding clumping of L-Asparagine monohydrate powder during weighing and dissolution
Welcome to the Technical Support Center for L-Asparagine Monohydrate. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you mitigate issues with powder clumping during weighing and dissolution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder clumping?
A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed moisture can create liquid bridges between powder particles, causing them to stick together and form clumps or cakes.[2] The issue is often exacerbated by improper storage, high ambient humidity, and temperature fluctuations.[3]
Q2: What are the ideal storage conditions to prevent clumping?
A2: To prevent moisture absorption, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated place.[1][4] Recommended storage temperatures are generally between 15°C and 25°C (59°F–77°F).[3][5] For optimal protection, especially in humid environments, storing the container inside a desiccator with a suitable drying agent is highly recommended.
Q3: Can I still use this compound powder if it has already clumped?
A3: Yes, clumped powder can often still be used, provided it has not been chemically degraded or contaminated. The primary challenge is ensuring accurate weighing and complete dissolution. You may need to gently break up the clumps with a clean, dry spatula before weighing.[1] However, be aware that the powder's moisture content may be higher than specified, which could affect the final concentration of your solution. For highly sensitive experiments, drying the material may be necessary.
Q4: Does the solubility of this compound change with temperature?
A4: Yes, the solubility of this compound in water increases significantly with temperature.[6][7] Heating the solution is a common method to facilitate the dissolution of higher concentrations.
Troubleshooting Guides
Problem 1: Powder is Clumped in the Container
This guide helps you address powder that has agglomerated during storage.
Symptoms:
-
The powder is not free-flowing and appears as large lumps or a solid cake.
-
It is difficult to scoop the powder for weighing.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Moisture Absorption | Store the product in a desiccator for 24-48 hours to remove excess moisture. For future prevention, always store in a cool, dry place inside a tightly sealed container.[3] |
| Improper Storage | Transfer the powder to a smaller, airtight container with minimal headspace to reduce air exposure. Ensure the container seal is intact and not compromised. |
| Mechanical Compaction | Gently agitate the sealed container or use a sterile, dry spatula to carefully break up the clumps. Avoid excessive force, which can generate fine dust. |
Problem 2: Powder Clumps During Weighing and Transfer
This guide provides steps to prevent clumping on the balance and during transfer.
Symptoms:
-
Powder sticks to the weigh boat or spatula.
-
Accurate weighing is difficult due to static electricity and clumping.
-
Powder spills are common during transfer.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| High Ambient Humidity | Perform weighing in a low-humidity environment, such as a glove box or a room with a dehumidifier.[8] Minimize the time the stock container is open.[1] |
| Static Electricity | Use an anti-static balance or an ionizing gun to neutralize static charges on the weigh boat and container. Using a metal spatula can also help dissipate charge. |
| Hygroscopic Nature | Work quickly to minimize the powder's exposure to air.[1] Pre-weigh your vessel, add the powder, and re-weigh promptly. Keep the container sealed at all other times.[9] |
Quantitative Data Summary
The solubility of this compound is a key factor in its dissolution. The data below shows its solubility in pure water at various temperatures, highlighting the positive correlation between temperature and solubility.
| Temperature (°C) | Temperature (K) | Solubility (g / 100 mL) |
| 25 | 298.15 | ~2.94[10] |
| 30 | 303.15 | ~3.8 |
| 40 | 313.15 | ~5.4 |
| 50 | 323.15 | ~7.5 |
| 60 | 333.15 | ~10.2 |
| Data is derived from graphical representations and textual mentions in cited literature and may be approximate.[6][10] |
Experimental Protocols
Protocol 1: Recommended Weighing Procedure for Hygroscopic Powders
This protocol minimizes moisture absorption and static interference during weighing.
-
Preparation: Place the sealed container of this compound, a clean and dry spatula, and a weigh boat inside a desiccator for at least 2 hours to ensure all items are free of ambient moisture.
-
Environment Control: If available, transfer the items to a nitrogen-purged glove box or a controlled humidity chamber for the weighing process.[11] If not, work quickly in an area with low ambient humidity.
-
Tare the Balance: Place the weigh boat on the analytical balance and press the "tare" or "zero" button. Close the balance doors and wait for the reading to stabilize at zero.[12]
-
Dispense Powder: Remove the this compound container from the desiccator. Open it and use the prepared spatula to quickly transfer the desired amount of powder to the weigh boat.[12] Avoid pouring directly from the main stock bottle to prevent contamination and spillage.[9]
-
Weigh and Record: Immediately close the balance doors, allow the reading to stabilize, and record the mass.
-
Seal Promptly: Tightly seal the this compound container immediately after dispensing to prevent moisture ingress.[1]
Protocol 2: Optimized Dissolution Procedure
This protocol is designed to achieve complete and efficient dissolution of this compound, even if it is slightly clumped.
-
Solvent Preparation: Measure approximately 80-90% of the final required volume of solvent (e.g., deionized water) into a clean beaker equipped with a magnetic stir bar.
-
Create a Vortex: Place the beaker on a magnetic stir plate and set the stir speed to create a gentle vortex without splashing.
-
Gradual Addition: Add the weighed this compound powder slowly and gradually into the shoulder of the vortex, not directly into the center.[13] This gradual addition prevents the formation of large, difficult-to-dissolve agglomerates.[13]
-
Heating (Optional): If the desired concentration is high, gently heat the solution on a hot plate stirrer (e.g., to 40-50°C) to increase the rate of dissolution and solubility. Do not boil unless the protocol specifies it.
-
Complete Dissolution: Continue stirring until all particles are fully dissolved, resulting in a clear, colorless solution.
-
Final Volume Adjustment: Once dissolved, remove the beaker from the heat (if used) and allow it to cool to room temperature. Transfer the solution to a volumetric flask and add the solvent to reach the final desired volume.
Visual Guides
Caption: Causal factors leading to powder clumping.
Caption: Recommended workflow for weighing and dissolution.
Caption: Troubleshooting flowchart for dissolution problems.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Why Does Powder Clump? Understanding and Preventing Lumps in Your Products - You Should Know [api.panierdachat.app]
- 3. coatingai.com [coatingai.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on combined cooling and antisolvent crystallization of L- asparagine monohydrate [morressier.com]
- 8. heegermaterials.com [heegermaterials.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. earthchimp.com [earthchimp.com]
Technical Support Center: L-Asparagine Monohydrate Quality and Experimental Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the impact of L-Asparagine monohydrate quality on experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound and how can they affect my experiments?
A1: this compound is a critical component in various biological experiments, including cell culture and biopharmaceutical production. However, its quality can significantly impact experimental outcomes. Common impurities include:
-
Related Amino Acids: Contamination with other amino acids, such as L-aspartic acid, can alter the nutritional profile of cell culture media, potentially affecting cell growth and metabolism.[1][2] In enzyme assays, these related amino acids can act as competitive inhibitors.[3]
-
Deamidation Products: L-Asparagine can undergo spontaneous deamidation to form L-aspartic acid and L-isoaspartic acid.[4] This is a critical issue as even small amounts of these deamidated forms can induce protein aggregation, leading to loss of biological activity and irreproducible results in studies of amyloid formation.[5][6]
-
Heavy Metals: Trace amounts of heavy metals like lead, cadmium, arsenic, and mercury can be present from the manufacturing process.[7][8] These can be toxic to cells and inhibit enzyme activity, leading to reduced cell viability and inaccurate enzyme kinetic data.
-
Endotoxins: For cell culture applications, endotoxin (B1171834) contamination can trigger inflammatory responses and affect cell growth and function.
Q2: How does the quality of this compound affect cell culture performance?
A2: The purity of this compound is crucial for optimal cell culture performance. High-quality, cell culture-grade this compound ensures:
-
Consistent Cell Growth: Batches with varying impurity profiles can lead to inconsistent cell growth rates and viability between experiments.
-
Reliable Recombinant Protein Production: The availability and purity of L-Asparagine can directly impact the yield and quality of recombinant proteins produced in cell lines like CHO cells.[9][10] Depletion or poor quality of L-asparagine can even lead to misincorporation of other amino acids during protein synthesis.
-
Reproducible Results: Using a consistent, high-purity source of this compound minimizes a significant source of variability, leading to more reproducible experimental results.
Q3: What is deamidation and why is it a concern?
A3: Deamidation is a non-enzymatic chemical reaction where the amide group on the side chain of asparagine is hydrolyzed, converting it to aspartic acid or isoaspartic acid.[4] This is a significant concern because:
-
It introduces structural changes in peptides and proteins, which can alter their function.[4]
-
Even low levels of deamidated impurities can act as seeds for protein aggregation, a common problem in protein stability studies and in the development of protein-based therapeutics.[5][6]
-
The rate of deamidation is influenced by factors such as pH, temperature, and the surrounding amino acid sequence, making it a dynamic source of variability in experiments.[6]
Q4: How can I assess the quality of my this compound?
A4: Several analytical techniques can be used to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities such as other amino acids and deamidation products.[2]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This method is used for the sensitive detection of trace heavy metal contaminants.[11][12][13]
-
Endotoxin Testing: For cell culture applications, a Limulus Amebocyte Lysate (LAL) test is typically used to quantify endotoxin levels.
It is recommended to obtain a Certificate of Analysis (CoA) from the supplier for each batch, which should provide information on the purity and levels of key impurities.[7]
Troubleshooting Guides
Issue 1: Inconsistent Cell Growth or Viability
Possible Cause: Variability in the quality of this compound between batches.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Compare the CoAs of different batches of this compound. Look for variations in the specified purity and the levels of impurities such as other amino acids or heavy metals.
-
Test a New Batch: If you suspect a batch-related issue, try a new, high-purity batch of this compound from a reputable supplier.
-
Qualify New Batches: Before using a new batch in critical experiments, perform a small-scale pilot study to confirm that it supports normal cell growth and morphology.
-
Ensure Proper Storage: Store this compound according to the manufacturer's instructions to prevent degradation.
Issue 2: Protein Aggregation in Solution
Possible Cause: Deamidation of L-Asparagine in your peptide or protein of interest, or the presence of deamidated impurities in the this compound used in your experiments.
Troubleshooting Steps:
-
Control pH and Temperature: Deamidation is accelerated at higher pH and temperature.[6] Maintain a stable, slightly acidic to neutral pH and avoid unnecessary heat exposure.
-
Freshly Prepare Solutions: Prepare L-Asparagine-containing solutions fresh for each experiment to minimize the opportunity for deamidation to occur in solution.
-
Purify Peptides/Proteins: If you are working with a purified peptide or protein, use purification techniques like HPLC to remove any deamidated forms.[5]
-
Use High-Purity L-Asparagine: Start with the highest purity this compound available to minimize the introduction of deamidated impurities.
-
Consider Formulation Additives: For protein formulations, the inclusion of stabilizing excipients can sometimes reduce the rate of deamidation.
Issue 3: Reduced Recombinant Protein Yield
Possible Cause: Sub-optimal quality or concentration of this compound in the cell culture medium.
Troubleshooting Steps:
-
Optimize L-Asparagine Concentration: The optimal concentration of L-Asparagine can vary between cell lines and processes. Perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Ensure High Purity: Use a "cell culture tested" or equivalent high-purity grade of this compound to avoid introducing contaminants that could inhibit protein production.
-
Monitor Amino Acid Depletion: In fed-batch cultures, monitor the concentration of L-Asparagine over time to ensure it does not become a limiting nutrient.[14]
-
Check for Other Limiting Factors: Ensure that other essential nutrients in your culture medium are not being depleted, as this can also impact protein yield.
Data Presentation
Table 1: Typical Impurity Limits for Cell Culture Grade this compound
| Impurity | Specification | Potential Impact on Experiments |
| Purity (Assay) | ≥99% | Ensures consistent nutrient concentration. |
| L-Aspartic Acid | ≤1.0%[1] | Can alter amino acid metabolism and act as a competitive inhibitor in enzyme assays.[3] |
| Other Amino Acids | Varies by supplier | Can affect the nutritional balance of cell culture media. |
| Heavy Metals (as Pb) | ≤10 ppm[15] | Cellular toxicity, enzyme inhibition. |
| Endotoxins | Varies by supplier | Can induce inflammatory responses in cell culture. |
Table 2: Impact of L-Asparagine Deamidation on Experimental Systems
| Experimental System | Observed Effect of Deamidation | Reference |
| Amyloid Peptide Aggregation | Less than 5% deamidated material can induce amyloid formation. | [5] |
| Protein Stability | Can lead to changes in protein structure and function. | [4] |
| Recombinant Protein Production | Can cause heterogeneity in the final product. | [4] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for the analysis of this compound purity by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample
-
This compound reference standard
-
L-Aspartic acid reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 5.5)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve the this compound and L-Aspartic acid reference standards in HPLC-grade water to create stock solutions of known concentrations.
-
Prepare a series of dilutions from the stock solutions to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in HPLC-grade water to a concentration within the range of the calibration curve.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 10 mM phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate L-Asparagine from its potential impurities (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks corresponding to L-Asparagine and L-Aspartic acid based on their retention times compared to the standards.
-
Quantify the amount of L-Asparagine and any detected impurities by comparing the peak areas to the calibration curve.
-
Protocol 2: Detection of Heavy Metals by ICP-MS
This protocol outlines the general steps for detecting heavy metal contamination in this compound using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Materials:
-
This compound sample
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (trace metal grade)
-
Certified multi-element standard solution
-
ICP-MS instrument
Procedure:
-
Sample Digestion:
-
Accurately weigh a small amount of the this compound sample into a clean digestion vessel.
-
Add a mixture of nitric acid and hydrogen peroxide.
-
Digest the sample using a microwave digestion system according to the manufacturer's protocol. This process breaks down the organic matrix and brings the metals into solution.
-
-
Standard Preparation:
-
Prepare a series of calibration standards by diluting the certified multi-element standard solution with a matrix matching the digested sample.
-
-
ICP-MS Analysis:
-
Set up the ICP-MS instrument according to the manufacturer's instructions for the analysis of the target heavy metals (e.g., Pb, Cd, As, Hg).
-
Introduce the digested sample and calibration standards into the instrument.
-
The instrument will ionize the sample and separate the ions based on their mass-to-charge ratio, allowing for the quantification of each metal.
-
-
Data Analysis:
-
Generate a calibration curve from the standard measurements.
-
Determine the concentration of each heavy metal in the sample by comparing its signal to the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound quality.
Caption: L-Asparagine activates mTORC1 signaling independently of Rag GTPases.[16]
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Interaction between L-aspartic acid and L-asparaginase from Escherichia coli: binding and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Low levels of asparagine deamidation can have a dramatic effect on aggregation of amyloidogenic peptides: Implications for the study of amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heavy Metal Testing and Clinical Safety Guidelines | Fullscript [fullscript.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Development of Processes for Recombinant L-Asparaginase II Production by Escherichia coli Bl21 (De3): From Shaker to Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. icpms.cz [icpms.cz]
- 13. Heavy Metal contamination of Dietary Supplements products available in the UAE markets and the associated risk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. J62869.22 [thermofisher.com]
- 16. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing crystallization conditions to control L-Asparagine monohydrate crystal size
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of L-Asparagine monohydrate and control its crystal size.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Issue | Possible Causes | Recommended Solutions |
| No crystal formation | - Insufficient supersaturation- Solution temperature too high- Presence of inhibiting impurities | - Increase supersaturation by lowering the temperature, adding an antisolvent, or evaporating the solvent.- Ensure the solution is cooled below its saturation point.- Purify the L-Asparagine solution prior to crystallization. |
| Formation of very small crystals (fines) | - High level of supersaturation leading to rapid nucleation- Fast cooling rate- Rapid addition of antisolvent | - Reduce the level of supersaturation.- Employ a slower cooling rate to allow for crystal growth over nucleation.[1][2]- Add the antisolvent more slowly and with good mixing to avoid localized high supersaturation.[3] |
| Wide crystal size distribution | - Uncontrolled nucleation- Inconsistent temperature or mixing | - Introduce seed crystals to control the nucleation process.- Ensure uniform temperature and agitation throughout the crystallizer. |
| Crystal agglomeration | - High supersaturation- Insufficient agitation- Secondary nucleation on existing crystals | - Lower the supersaturation to reduce the rate of nucleation.- Optimize the stirring rate to keep crystals suspended without causing excessive secondary nucleation.- Consider adding anti-agglomeration agents. |
| Irregular crystal shape or habit | - Presence of impurities- Solvent effects- Rapid crystal growth | - Recrystallize the L-Asparagine to remove impurities.- Experiment with different solvents or solvent mixtures.- Control the rate of crystallization to be slow and steady. The use of certain additives, such as other amino acids, can modify the crystal habit.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for obtaining large this compound crystals?
A1: Slow cooling crystallization is generally the preferred method for growing large single crystals. A slow, controlled cooling rate allows for the gradual growth of existing crystals while minimizing the formation of new nuclei.[1][2] The slow evaporation of a saturated aqueous solution at a constant temperature can also yield large, high-quality crystals.[7][8][9]
Q2: How does an antisolvent affect the crystal size of this compound?
A2: The addition of an antisolvent, such as isopropanol (B130326) to an aqueous solution of L-Asparagine, reduces its solubility, thereby inducing crystallization.[1][10] The rate of antisolvent addition is a critical parameter; a slow addition rate generally leads to the formation of larger crystals, while rapid addition results in smaller crystals due to a sudden increase in supersaturation and nucleation rate.[3]
Q3: Can additives be used to control the crystal size and shape?
A3: Yes, certain additives can influence the crystal growth of this compound. For example, the presence of D-glutamic acid and D-aspartic acid has been shown to inhibit the growth of the counter enantiomer in preferential crystallization, affecting the final crystal size distribution.[4] Other amino acids can also act as habit modifiers, altering the crystal shape by selectively adsorbing to specific crystal faces.[6]
Q4: What is the role of supersaturation in controlling crystal size?
A4: Supersaturation is the primary driving force for both nucleation and crystal growth. At high supersaturation levels, the rate of nucleation is high, leading to the formation of many small crystals. At lower supersaturation, the growth of existing crystals is favored over the formation of new nuclei, resulting in a larger average crystal size.
Q5: How can I prevent the formation of multiple crystal forms (polymorphism)?
A5: While this compound is the common form, controlling crystallization conditions is key to preventing polymorphism. This includes using a consistent and appropriate solvent system, controlling the rate of temperature change or antisolvent addition, and potentially using seed crystals of the desired polymorph.
Quantitative Data Summary
The following tables summarize key quantitative data for the crystallization of this compound.
Table 1: Solubility of this compound in Water-Isopropanol Mixtures
| Temperature (°C) | Isopropanol (wt%) | Solubility ( g/100g solvent) |
| 25 | 0 | ~2.9 |
| 25 | 20 | ~1.5 |
| 25 | 40 | ~0.7 |
| 35 | 0 | ~4.0 |
| 35 | 20 | ~2.2 |
| 35 | 40 | ~1.2 |
| 45 | 0 | ~5.5 |
| 45 | 20 | ~3.2 |
| 45 | 40 | ~1.9 |
Data extrapolated from graphical representations in scientific literature. Actual values may vary.
Table 2: Effect of Operational Parameters on Crystal Size
| Parameter | Condition | Effect on Crystal Size |
| Cooling Rate | Slow | Larger crystals |
| Fast | Smaller crystals | |
| Antisolvent Addition Rate | Slow | Larger crystals |
| Fast | Smaller crystals | |
| Supersaturation | Low | Larger crystals |
| High | Smaller crystals | |
| Additives (e.g., D-Glu, D-Asp) | Present | Can inhibit growth, affecting size distribution[4] |
Experimental Protocols
Protocol 1: Cooling Crystallization for Large Crystals
Objective: To produce large, well-formed crystals of this compound.
Materials:
-
This compound
-
Deionized water
-
Crystallization vessel with temperature control and stirring
-
Filter paper and funnel
-
Drying oven
Procedure:
-
Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 45°C). Ensure all solids are completely dissolved.
-
Filter the hot solution to remove any undissolved particles.
-
Transfer the clear solution to the crystallization vessel and allow it to equilibrate at the starting temperature with gentle stirring.
-
Initiate a slow cooling program. A cooling rate of 1-5°C per hour is recommended.
-
(Optional) Once the solution becomes slightly supersaturated, introduce a small number of seed crystals to promote controlled growth.
-
Continue the slow cooling process until the desired final temperature is reached (e.g., 20°C).
-
Once crystallization is complete, separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
Protocol 2: Antisolvent Crystallization for Controlled Crystal Size
Objective: To control the crystal size of this compound using an antisolvent.
Materials:
-
This compound
-
Deionized water (solvent)
-
Isopropanol (antisolvent)
-
Crystallization vessel with stirring
-
Pump for controlled addition of antisolvent
-
Filter paper and funnel
-
Drying oven
Procedure:
-
Prepare a clear, undersaturated solution of this compound in deionized water at a constant temperature (e.g., 25°C).
-
Set up the crystallization vessel with efficient stirring.
-
Begin adding isopropanol to the L-Asparagine solution at a slow, controlled rate using the pump. The addition rate will influence the final crystal size; slower addition generally yields larger crystals.
-
Monitor the solution for the onset of nucleation (cloudiness).
-
Continue adding the antisolvent until the desired final solvent-to-antisolvent ratio is achieved. A final isopropanol concentration of 40 wt% is a reasonable target.[10]
-
Allow the suspension to stir for a period (e.g., 1-2 hours) to allow for crystal growth and equilibration.
-
Filter the crystals from the solution.
-
Wash the crystals with a mixture of water and isopropanol that matches the final mother liquor composition.
-
Dry the crystals in an oven at a low temperature.
Visualizations
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Antisolvent Crystallization.
Caption: Key Parameter Effects on Crystal Size.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcea.org [ijcea.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Growth of this compound organic single crystals: An experimental and DFT computational approach for nonlinear optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth of this compound organic single crystals: An experimental and DFT computational approach for nonlinear optical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. morressier.com [morressier.com]
Challenges in quantifying L-Asparagine monohydrate in complex biological matrices
Welcome to the technical support center for the quantification of L-Asparagine monohydrate in complex biological matrices. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the quantification of L-Asparagine.
Sample Preparation
Q1: I'm seeing rapid degradation of L-Asparagine in my plasma samples after collection. How can I prevent this?
A1: This is a critical issue, especially in samples from patients undergoing L-Asparaginase therapy. The enzyme continues to hydrolyze L-Asparagine ex vivo. To counteract this, immediate enzyme inactivation is crucial.
-
Recommended Action: Add a protein precipitation and enzyme-inactivating agent like sulfosalicylic acid (SSA) to the blood sample immediately after collection.[1] This rapidly denatures L-Asparaginase and other proteins, preserving the endogenous L-Asparagine levels.[1] Methanol (B129727) precipitation is another effective method.[2]
Q2: My sample cleanup is insufficient, leading to high background noise and matrix effects in my LC-MS/MS analysis. What can I do?
A2: Complex biological matrices like plasma, serum, and tissue homogenates contain numerous endogenous compounds that can interfere with analysis.[3][4]
-
Troubleshooting Steps:
-
Optimize Protein Precipitation: Ensure the ratio of precipitant (e.g., methanol, acetonitrile, or SSA) to sample is optimal. A common starting point is a 3:1 (v/v) ratio of cold methanol to plasma.[5]
-
Consider Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed to remove interfering substances. A cartridge with a chemistry similar to your analytical column can be effective.
-
Ultrafiltration: Using ultrafiltration units (e.g., 10 kDa cutoff) can effectively remove larger proteins and enzymes.[5]
-
Chromatography & Detection
Q3: I'm having trouble with poor retention and peak shape for L-Asparagine on my reversed-phase HPLC column. Why is this happening?
A3: L-Asparagine is a highly polar (hydrophilic) compound, which leads to poor retention on traditional C18 reversed-phase columns.[6]
-
Solutions:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide better separation and peak symmetry for L-Asparagine.[2][3]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase can improve the retention of polar analytes on a reversed-phase column.[6][7]
-
Derivatization: Pre-column derivatization with a hydrophobic reagent (e.g., o-phthalaldehyde, OPA) can increase the hydrophobicity of L-Asparagine, leading to better retention on reversed-phase columns.[8]
-
Q4: My HPLC method shows co-elution of L-Asparagine with other amino acids, particularly L-Citrulline. How can I resolve this?
A4: Co-elution can be a significant challenge, especially in complex mixtures of amino acids.[9][10]
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the mobile phase composition, such as the organic solvent ratio, pH, or buffer concentration.[11] Even minor pH changes can significantly alter retention times for ionizable compounds.[11]
-
Gradient Elution Adjustment: Modify the gradient slope to improve the separation of closely eluting peaks.
-
Column Chemistry: Experiment with different column chemistries. A different stationary phase may offer the selectivity needed to resolve the co-eluting peaks.
-
Q5: The sensitivity of my assay is too low to detect the L-Asparagine levels I'm interested in. How can I improve it?
A5: Low sensitivity can be a result of the analytical method or the detector being used.
-
Enhancement Strategies:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to UV or fluorescence detection.[2][3][12] Operating in Multiple Reaction Monitoring (MRM) mode significantly reduces background noise.[6][12]
-
Fluorescence Detection with Derivatization: If using HPLC with fluorescence detection, ensure your derivatization reaction is optimized for maximum yield.[8] OPA derivatization is a common and sensitive method.[8]
-
Sample Concentration: If possible, concentrate your sample extract before analysis. However, be mindful of concentrating interfering matrix components as well.
-
Enzymatic Assays
Q6: My enzymatic assay for L-Asparagine shows high background or interference. What are the common causes?
A6: Enzymatic assays can be susceptible to interference from other compounds in the sample that may interact with the coupled enzyme reactions.[13][14]
-
Troubleshooting Steps:
-
Sample Blank: Always run a sample blank that omits the primary enzyme (Asparaginase) to measure the background signal from endogenous compounds like aspartate, oxaloacetate, or pyruvate.[15] This background can then be subtracted from your sample readings.[15]
-
Specificity Check: Ensure the enzyme used is highly specific for L-Asparagine. Some asparaginases have activity towards L-Glutamine, which can lead to overestimated results if glutamine is present in the sample.[14]
-
Internal Standard: Spiking a known amount of L-Asparagine into a sample (internal standard) can help identify if substances in the matrix are inhibiting the enzymatic reaction.[14]
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for different L-Asparagine quantification methods.
Table 1: LC-MS/MS Methods for L-Asparagine Quantification
| Parameter | UPLC-MS/MS (Human Plasma)[12][16] | LC-MS/MS (Cell Media)[6][7] | LC-MS/MS (Mouse Whole Blood)[17] |
| Linearity Range | 1.95–125 µM | 0.005 - 50 µM | Not Specified |
| Accuracy | 89.85–104.8% | 82 – 113% | Sufficient for study |
| Precision (CV%) | Intra-day: 0.28–5.65%Inter-day: 2.17–6.46% | < 6% | Sufficient for study |
| LOD | Not Specified | 5 nM (5 fmol on-column) | 2.3 µM |
| LOQ | 1.95 µM | 5 nM (5 fmol on-column) | Not Specified |
Table 2: HPLC Methods for L-Asparagine Quantification
| Parameter | HPLC with Fluorescence Detection (Human Serum)[8] | HPLC with UV Detection (Xylem Sap)[10] |
| Linearity Range | 0.5 - 100 µg/mL | 10 - 100 µMol/mL |
| Accuracy | 95.8 - 103.5% | Not Specified |
| Precision (CV%) | Intra-day: < 4.8%Inter-day: < 6.5% | Not Specified |
| LOD | 0.1 µg/mL | Not Specified |
| LOQ | 0.5 µg/mL | Not Specified |
Experimental Protocols
1. Protocol: UPLC-MS/MS Quantification of L-Asparagine in Human Plasma
This protocol is adapted from Jeong et al. (2018).[12][16]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 30 µL of 30% (v/v) sulfosalicylic acid.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: Imtakt Intrada Amino Acid analysis column
-
Mobile Phase A: 25 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile with 0.5% formic acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient: Step gradient (specifics to be optimized for the system)
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for L-Asparagine: m/z 133.02 → 73.99
-
2. Protocol: Enzymatic Assay for L-Asparaginase Activity (Measures Aspartate Formation)
This protocol is based on a coupled enzymatic reaction.[15][18]
-
Reagents:
-
Asparaginase (B612624) Assay Buffer
-
Substrate Mix (containing L-Asparagine)
-
Aspartate Enzyme Mix
-
Conversion Mix
-
Aspartate Standard
-
-
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of Aspartate (e.g., 0 to 10 nmole/well).
-
Sample Preparation: Add 1-50 µL of your sample (e.g., cell culture supernatant) to a 96-well plate. Adjust the volume to 50 µL with Assay Buffer.
-
Reaction Mix Preparation: For each well, prepare a master mix containing Assay Buffer, Aspartate Enzyme Mix, and Conversion Mix.
-
Reaction Initiation: Add the Reaction Mix to each well. For the first measurement (Tinitial), immediately read the absorbance (570 nm) or fluorescence (λex = 535/λem = 587 nm).
-
Substrate Addition: Add the Substrate Mix to each well to start the asparaginase reaction.
-
Incubation: Incubate the plate at 25°C for a defined period (e.g., 10-30 minutes).
-
Final Measurement: After incubation, take the second reading (Tfinal).
-
Calculation: Calculate the change in absorbance or fluorescence and determine the amount of aspartate generated by comparing to the standard curve. The activity is then calculated based on the amount of aspartate formed per unit time.
-
Visualizations
Caption: Workflow for L-Asparagine quantification by LC-MS/MS.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Determination of L-asparagine in biological samples in the presence of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 5. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. agilent.com [agilent.com]
- 7. chem-agilent.com [chem-agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Quantitation of Asparagine and Citrulline Using High-Performance Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 15. Enzymatic Asparaginase Activity Assay [sigmaaldrich.cn]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: L-Asparagine Monohydrate Integrity in Sterilization
Welcome to the Technical Support Center for L-Asparagine Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the impact of various sterilization methods on the integrity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when sterilizing this compound solutions?
A1: The primary concern is the degradation of L-Asparagine, an amino acid with an amide group that is susceptible to hydrolysis. This degradation can be accelerated by heat and certain chemical interactions. The main degradation pathway is deamidation, where the amide group is hydrolyzed, converting L-Asparagine into L-Aspartic acid and releasing ammonia (B1221849). This alteration can impact the efficacy and safety of pharmaceutical formulations and the accuracy of experimental results.
Q2: Which sterilization methods are commonly used for this compound, and what are their general effects?
A2: The choice of sterilization method depends on the formulation (solid or liquid) and its heat sensitivity.
-
Autoclaving (Steam Sterilization): While effective for sterilization, the high temperatures and pressure can cause significant degradation of L-Asparagine in aqueous solutions.
-
Gamma Irradiation: This method can be used for solid this compound and some solutions. However, it can induce radiolysis, leading to molecular changes.
-
Filter Sterilization: This is the preferred method for heat-sensitive aqueous solutions of this compound as it physically removes microorganisms without using heat.
-
Ethylene Oxide (EO) Sterilization: Typically used for heat-sensitive and moisture-sensitive materials, EO gas can effectively sterilize this compound powder. However, residual EO and its byproducts can pose safety risks and potentially interact with the amino acid.
Q3: What are the main degradation products of this compound during sterilization?
A3: The primary degradation products resulting from the deamidation of L-Asparagine are L-Aspartic acid and ammonia. High temperatures, such as those in autoclaving, can accelerate this process.[1][2][3] Other potential byproducts can form depending on the sterilization method and the presence of other components in the formulation.
Troubleshooting Guides
Autoclaving (Steam Sterilization)
Issue 1: Significant degradation of this compound in solution after autoclaving.
-
Possible Cause: L-Asparagine is heat-labile, and standard autoclave cycles (121°C for 15-20 minutes) can cause substantial deamidation.
-
Solution:
-
Avoid Autoclaving for Solutions: Whenever possible, use sterile filtration for aqueous solutions of this compound.
-
Reduced Temperature and Time: If autoclaving is unavoidable, consider using a lower temperature for a longer duration (e.g., 105°C for an extended period), though some degradation will still occur.[4] Validate the sterility and integrity of the product under these modified conditions.
-
Separate Sterilization: Autoclave the this compound powder separately (if appropriate for the application) and aseptically reconstitute it with sterile solvent.
-
Issue 2: pH shift in the L-Asparagine solution after autoclaving.
-
Possible Cause: The release of ammonia during the deamidation of L-Asparagine to L-Aspartic acid can increase the pH of the solution.
-
Solution:
-
pH Buffering: Incorporate a suitable buffer system in your formulation to maintain the desired pH range.
-
Post-Sterilization pH Adjustment: If feasible for your application, aseptically adjust the pH after sterilization.
-
Monitor Degradation: Quantify the amount of ammonia and L-Aspartic acid to correlate with the pH shift and assess the extent of degradation.
-
Gamma Irradiation
Issue 3: Altered properties or reduced purity of solid this compound after gamma irradiation.
-
Possible Cause: Gamma rays can induce chemical changes in the solid-state, affecting the crystal structure and chemical integrity. Studies have shown that gamma irradiation can decrease the enthalpy of dehydration and decomposition of solid this compound.
-
Solution:
-
Dose Optimization: The extent of degradation is dose-dependent. Use the lowest effective dose of gamma radiation that achieves sterility.
-
Post-Irradiation Analysis: Perform comprehensive analysis (e.g., DSC, HPLC) to assess any changes in the physical and chemical properties of the this compound.
-
Filter Sterilization
Issue 4: Clogging of the sterilizing filter.
-
Possible Cause: High concentration of the L-Asparagine solution or the presence of undissolved particles can lead to filter clogging.
-
Solution:
-
Pre-filtration: Use a pre-filter with a larger pore size to remove any larger particles before the final sterilizing-grade filter.
-
Optimize Concentration: If possible, filter more dilute solutions.
-
Select Appropriate Filter: Choose a filter with a high-flow membrane material and a larger surface area.
-
Issue 5: Potential for leachables from the filter to contaminate the product.
-
Possible Cause: Filter membranes can release chemical compounds (leachables) into the filtrate, which may affect the stability or safety of the L-Asparagine solution.[5][6][7][8]
-
Solution:
-
Filter Compatibility Studies: Select filters that have been tested for low extractables and leachables with your specific solvent and product formulation.[5][6][7][8]
-
Pre-flushing: Flush the filter with a sterile solvent (e.g., water for injection) before filtering the L-Asparagine solution to remove potential surface contaminants.
-
Data Presentation
Table 1: Summary of Sterilization Method Effects on this compound Integrity
| Sterilization Method | Form | Primary Degradation Mechanism | Key Degradation Products | General Impact on Integrity | Recommended Use |
| Autoclaving | Aqueous Solution | Thermal deamidation | L-Aspartic acid, Ammonia | High degradation | Not recommended for solutions |
| Solid Powder | Thermal decomposition | Ammonia, other byproducts | Moderate to high degradation | Not recommended | |
| Gamma Irradiation | Solid Powder | Radiolysis, molecular rearrangement | Various radiolytic products | Dose-dependent degradation | Feasible with dose optimization and post-validation |
| Aqueous Solution | Radiolysis of water and L-Asparagine | Various radiolytic products | Significant degradation | Generally not recommended | |
| Filter Sterilization | Aqueous Solution | Physical removal of microbes | None from the method itself | Minimal to none | Recommended for solutions |
| Ethylene Oxide (EO) | Solid Powder | Alkylation (potential) | EO adducts (potential) | Low, but residual EO is a concern | Feasible for powders with proper aeration |
Experimental Protocols
Protocol 1: Quantification of L-Asparagine and L-Aspartic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of L-Asparagine and its primary degradation product, L-Aspartic acid, to assess the impact of sterilization.
1. Sample Preparation:
-
Accurately dilute the sterilized L-Asparagine solution with a suitable mobile phase to a concentration within the calibration range.
-
For solid samples, accurately weigh and dissolve in the mobile phase.
2. HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution using a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for a specific column and system.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for underivatized amino acids. For higher sensitivity and specificity, pre-column or post-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection can be employed.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducibility.
3. Calibration:
-
Prepare a series of standard solutions of L-Asparagine and L-Aspartic acid of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each compound.
4. Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Identify and quantify the peaks for L-Asparagine and L-Aspartic acid based on their retention times and the calibration curves.
5. Calculation of Degradation:
-
Calculate the percentage of L-Asparagine degraded using the following formula: % Degradation = ([Initial Concentration of L-Asparagine] - [Final Concentration of L-Asparagine]) / [Initial Concentration of L-Asparagine] * 100
Mandatory Visualizations
Caption: Experimental workflow for evaluating the effect of different sterilization methods on this compound integrity.
Caption: Primary degradation pathway of L-Asparagine via deamidation.
References
- 1. Mitigation of acrylamide by l-asparaginase from Bacillus subtilis KDPS1 and analysis of degradation products by HPLC and HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantitation of Asparagine and Citrulline Using High-Performance Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of extractables/leachables from filters on stability of protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
L-Asparagine Monohydrate vs. Anhydrous L-Asparagine: A Comparative Guide for Cell Culture Performance
For Researchers, Scientists, and Drug Development Professionals
In the realm of biopharmaceutical production and cell culture, the selection of raw materials is a critical determinant of process efficiency and product quality. L-asparagine, a non-essential amino acid, plays a pivotal role in promoting cell growth, viability, and protein synthesis, particularly in high-density cultures of Chinese Hamster Ovary (CHO) cells and other mammalian cell lines. It is commercially available in two primary forms: L-Asparagine monohydrate and anhydrous L-Asparagine. While chemically similar, the presence of a water molecule in the monohydrate form introduces subtle physical differences that could potentially influence its handling, dissolution, and ultimately, its performance in a cell culture environment.
This guide provides an objective comparison of this compound and anhydrous L-Asparagine, addressing their physicochemical properties and potential implications for cell culture performance. Due to a lack of publicly available direct comparative studies, this guide combines theoretical considerations with established knowledge of L-asparagine's role in cellular metabolism. Illustrative experimental data is presented to guide researchers in designing and evaluating their own comparative studies.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between the two forms lies in the presence of one molecule of water of hydration in this compound. This seemingly minor difference has implications for molecular weight, which is a crucial factor for preparing equimolar solutions in cell culture media.
| Property | This compound | Anhydrous L-Asparagine | Reference |
| Molecular Formula | C₄H₈N₂O₃·H₂O | C₄H₈N₂O₃ | [1][2] |
| Molecular Weight | 150.13 g/mol | 132.12 g/mol | [1][2] |
| Appearance | White crystalline powder or colorless crystals | White crystalline powder | [3][4] |
| Solubility in Water | Soluble | Soluble | [4] |
Key Consideration for Researchers: When substituting one form for the other, it is imperative to adjust the mass used to ensure molar equivalence. For example, to achieve the same molar concentration, one would need to use approximately 13.6% more this compound by weight than the anhydrous form.
Impact on Cell Culture Performance: A Theoretical Framework
Dissolution and Bioavailability: Both forms are soluble in water, a prerequisite for their use in cell culture media. The rate of dissolution could potentially differ, with the anhydrous form theoretically dissolving faster due to the absence of the water of hydration that needs to be overcome. However, in a well-mixed bioreactor, this difference is likely to be negligible. The bioavailability of the L-asparagine molecule to the cells is expected to be identical once dissolved.
Stability in Media: L-asparagine is known to be unstable in liquid media, undergoing spontaneous deamidation to form aspartic acid and ammonia (B1221849).[5] This degradation is temperature and pH-dependent. The presence of the water of hydration in the monohydrate form is unlikely to significantly alter this intrinsic instability in aqueous solution. Therefore, the rate of ammonia generation, a critical factor affecting cell viability and productivity, is expected to be comparable for both forms when used at equimolar concentrations.
Illustrative Performance Data
To facilitate a quantitative comparison, the following tables present hypothetical experimental data from a simulated head-to-head study in a CHO cell line producing a monoclonal antibody (mAb). It is crucial to note that this data is illustrative and not derived from actual experiments.
Table 1: Impact on CHO Cell Growth and Viability
| Parameter | This compound | Anhydrous L-Asparagine |
| Peak Viable Cell Density (x 10⁶ cells/mL) | 18.5 ± 0.8 | 18.2 ± 0.9 |
| Integral of Viable Cell Density (x 10⁹ cells·h/L) | 1550 ± 75 | 1520 ± 80 |
| Cell Viability at Day 14 (%) | 85 ± 3 | 84 ± 4 |
| Ammonia Concentration at Day 14 (mM) | 6.8 ± 0.5 | 6.7 ± 0.6 |
Table 2: Impact on Monoclonal Antibody (mAb) Production
| Parameter | This compound | Anhydrous L-Asparagine |
| Final mAb Titer (g/L) | 4.2 ± 0.2 | 4.1 ± 0.3 |
| Specific Productivity (pcd) | 35 ± 2 | 34 ± 2.5 |
| Product Quality (e.g., Glycosylation Profile) | Comparable | Comparable |
Based on these hypothetical results, at equimolar concentrations, both forms of L-asparagine would be expected to yield similar performance in terms of cell growth, viability, and protein production. The choice between the two may therefore be guided by factors such as cost, availability, and ease of handling in large-scale powder dissolution.
Experimental Protocols for Comparative Evaluation
To empower researchers to conduct their own comparative analysis, this section provides detailed methodologies for key experiments.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of this compound and anhydrous L-Asparagine in a fed-batch CHO cell culture.
Caption: Experimental workflow for comparing L-Asparagine forms.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Seed CHO cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
Quantification of Monoclonal Antibody Production: ELISA
An enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the concentration of a specific protein, such as a monoclonal antibody, in a sample.
-
Coating: Coat a 96-well plate with a capture antibody specific to the Fc region of the target mAb and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add diluted cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated detection antibody that binds to a different epitope on the mAb and incubate.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm and calculate the mAb concentration based on the standard curve.[8][9][10]
L-Asparagine in Cellular Metabolism
L-asparagine is synthesized from aspartate and glutamine by the enzyme asparagine synthetase. It serves as a crucial building block for protein synthesis. In the context of cell culture, its availability can become a limiting factor for cell growth and recombinant protein production.[11][12]
Caption: Metabolic pathway of L-Asparagine in a cell.
Conclusion
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. mpbio.com [mpbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. rpicorp.com [rpicorp.com]
- 5. L-Asparagine in Cell Culture [sigmaaldrich.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Quantitation of monoclonal antibodies by ELISA. The use of purified mouse IgG and mouse IgM monoclonal antibodies as standards in a quantitative ELISA measuring monoclonal antibodies produced by cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of monoclonal antibody by capture ELISA based on initial enzyme activity rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. umass.edu [umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. Genome-Scale Modeling of CHO Cells Unravel the Critical Role of Asparagine in Cell Culture Feed Media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: L-Asparagine Monohydrate vs. L-Glutamine in Supporting Cell Growth
For Researchers, Scientists, and Drug Development Professionals
In the realm of cell culture, the roles of L-asparagine and L-glutamine as crucial amino acid supplements are well-established. Both are integral to cellular metabolism, proliferation, and viability. This guide provides an objective comparison of their performance in supporting cell growth, backed by experimental data, detailed protocols, and visual representations of their metabolic and signaling functions.
Core Functions in Cellular Metabolism
L-glutamine is a primary respiratory fuel for many cultured cells and serves as a versatile precursor for the synthesis of nucleotides, non-essential amino acids, and glutathione.[1][2] It is a major nitrogen donor within the cell.[1] L-asparagine is also a critical amino acid for protein synthesis and can play a vital role in cell survival, particularly under conditions of glutamine limitation.[3][4] The synthesis of asparagine itself is dependent on glutamine, as the enzyme asparagine synthetase (ASNS) utilizes glutamine as a nitrogen donor to convert aspartate into asparagine.[5]
Impact on Cell Growth and Viability: A Quantitative Comparison
The necessity of L-asparagine and L-glutamine for optimal cell growth is evident when observing the effects of their limitation in culture media. The following tables summarize data from a study on Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.
Table 1: Effect of Amino Acid Limitation on Maximum Viable Cell Density (VCD) in Different CHO Cell Lines
| Cell Line | Control (Complete Medium) (x10⁶ cells/mL) | Glutamine Limitation (x10⁶ cells/mL) | Asparagine Limitation (x10⁶ cells/mL) |
| CHO-DXB11 | ~10.5 | ~6.0 | ~10.0 |
| CHO-K1SV | ~9.0 | ~5.5 | ~8.5 |
| CHO-S | ~8.0 | ~4.5 | ~7.8 |
Data adapted from a study on the effects of amino acid limitations.[3]
Table 2: Effect of Amino Acid Limitation on Specific Growth Rate (µ) in Different CHO Cell Lines
| Cell Line | Control (Complete Medium) (day⁻¹) | Glutamine Limitation (day⁻¹) | Asparagine Limitation (day⁻¹) |
| CHO-DXB11 | ~0.035 | ~0.025 | ~0.034 |
| CHO-K1SV | ~0.032 | ~0.022 | ~0.031 |
| CHO-S | ~0.030 | ~0.020 | ~0.029 |
Data adapted from a study on the effects of amino acid limitations.[3]
These data indicate that while both amino acids are important, glutamine limitation has a more pronounced detrimental effect on the growth of these CHO cell lines compared to asparagine limitation.[3] However, in certain contexts, such as for cells with low asparagine synthetase (ASNS) expression, exogenous asparagine is absolutely essential for survival.[5]
Influence on Byproduct Formation and Culture Conditions
Supplementation with both L-glutamine and L-asparagine has been shown to be effective in buffering the pH of cell cultures and reducing the accumulation of lactate, a metabolic byproduct that can inhibit cell growth.[5][6] This combined supplementation can lead to higher cell viability and improved productivity, for instance, in recombinant antibody production.[5][6]
Experimental Protocols
Determining Cell Viability using Trypan Blue Exclusion
This method distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest a representative sample of the cell suspension.
-
Dilute the cells in PBS to an appropriate concentration for counting.
-
Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution.[7][8]
-
Allow the mixture to incubate for 1-2 minutes at room temperature.[7]
-
Load the hemocytometer with the cell suspension.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[8]
Measuring Cell Proliferation using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate at a desired density and culture them under the experimental conditions (e.g., with varying concentrations of L-asparagine or L-glutamine).
-
At the end of the culture period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing the effects of L-asparagine and L-glutamine and their distinct signaling pathways for mTORC1 activation.
Caption: A typical experimental workflow for comparing the effects of L-asparagine and L-glutamine on cell growth.
Caption: L-Asparagine and L-Glutamine activate mTORC1 signaling independently of Rag GTPases, via Arf1.[1][9]
Conclusion
Both this compound and L-glutamine are indispensable for robust cell growth in culture. While L-glutamine often serves as a primary energy and nitrogen source, the importance of L-asparagine, particularly in preventing apoptosis under metabolic stress and for specific cell lines, cannot be overstated. The choice and concentration of supplementation should be empirically determined for each cell line and process to achieve optimal performance in research and biopharmaceutical production. Understanding their distinct and overlapping roles in cellular metabolism and signaling is key to designing effective cell culture strategies.
References
- 1. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Other Methods for Purity Analysis of L-Asparagine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for L-Asparagine monohydrate, an essential amino acid in cell culture media and a key component in pharmaceutical formulations, is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for this purpose. This guide provides a detailed comparison of the HPLC method with other analytical techniques, supported by experimental data derived from pharmacopeial standards.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is the most specific and sensitive technique for the purity analysis of this compound, capable of separating the active pharmaceutical ingredient (API) from its related substances and degradation products.
This protocol is based on the United States Pharmacopeia (USP) monograph for Asparagine.[1][2]
-
Mobile Phase: A filtered and degassed mixture of a buffer solution and an organic modifier. A typical mobile phase consists of a solution of 13.61 g of monobasic potassium phosphate (B84403) and 2.16 g of sodium 1-octanesulfonate in about 900 mL of water, adjusted to a pH of 2.2 with phosphoric acid, and then diluted to 1 L with water. 5.0 mL of acetonitrile (B52724) is then added.[1][2]
-
Chromatographic Column: A 4.6-mm × 25-cm column containing 5-µm packing L1 is commonly used.[1][2]
-
Detector: A UV detector set at a wavelength of 210 nm.[1][2]
-
Injection Volume: A 20 µL injection volume is standard.[1][2]
-
Column Temperature: The analysis is performed at a column temperature of 25°C.[1]
-
System Suitability:
-
Resolution: The resolution between the asparagine peak and the aspartic acid peak should be not less than 5.0.[1][3]
-
Tailing Factor: The tailing factor for the asparagine peak should not be more than 2.0.[1]
-
Relative Standard Deviation: The relative standard deviation for replicate injections of the standard solution should not be more than 1.0%.[1]
-
-
Procedure:
-
Prepare a standard solution of USP Asparagine Anhydrous RS in water.
-
Prepare a sample solution of this compound in water.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the percentage of this compound in the sample.
-
Comparison with Alternative Methods
While HPLC is the preferred method, other techniques such as Thin-Layer Chromatography (TLC) and Titration are also used for purity assessment, particularly for limit tests of impurities.
| Parameter | HPLC | Thin-Layer Chromatography (TLC) | Titration |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on differential adsorption on a stationary phase. | Quantitative chemical reaction to determine the concentration of a substance. |
| Specificity | High | Moderate | Low |
| Sensitivity | High | Low to Moderate | Low |
| Quantification | Yes (Precise) | Semi-quantitative (Limit tests) | Yes (Less precise than HPLC) |
| Typical Use | Assay for purity and determination of related substances. | Limit test for ninhydrin-positive substances. | Assay for overall purity. |
| Pharmacopeial Reference | USP, EP[1][2][3][4] | USP, EP[4][5] | USP, EP[4][5] |
| Key Experimental Details | Mobile Phase: Potassium phosphate buffer with sodium 1-octanesulfonate and acetonitrile.[1][2] Column: C18 (L1 packing).[1][2] Detection: UV at 210 nm.[1][2] | Stationary Phase: Silica gel.[4][5] Mobile Phase: Butyl alcohol, water, and glacial acetic acid (3:1:1).[5] Detection: Ninhydrin spray reagent.[4][5] | Titrant: 0.1 N Perchloric acid.[4][5] Solvent: Formic acid and glacial acetic acid.[4][5] Endpoint: Potentiometric.[4][5] |
| Acceptance Criteria Example | Purity: 98.0% to 101.5% (dried basis).[5] Impurity A (Aspartic Acid) ≤ 0.50%.[3] | No secondary spot is more intense than the principal spot from a 0.5% standard solution.[5] | Purity: 98.0% to 101.5% (dried basis).[5] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Relationship between Analytical Methods and Purity Parameters.
References
A Comparative Guide to the Quantitative Analysis of L-Asparagine Monohydrate in Spent Media
For researchers, scientists, and drug development professionals, accurate quantification of amino acids like L-Asparagine in spent cell culture media is critical for optimizing bioprocesses and ensuring product quality. This guide provides an objective comparison of mass spectrometry-based methods with alternative techniques for the quantitative analysis of L-Asparagine monohydrate, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The selection of an analytical method for L-Asparagine quantification depends on the specific requirements for sensitivity, specificity, throughput, and available instrumentation. While mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high sensitivity and specificity, other methods like High-Performance Liquid Chromatography (HPLC) with derivatization and colorimetric assays provide viable alternatives.
| Parameter | LC-MS/MS | HPLC with Pre-column Derivatization (OPA/FMOC) | Colorimetric Assay (Ninhydrin) |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Chromatographic separation of derivatized amino acids with UV or fluorescence detection.[1][2][3] | Reaction of L-Asparagine with ninhydrin (B49086) to produce a colored product measured by spectrophotometry.[4] |
| Specificity | Very High (distinguishes between isobaric compounds). | High (dependent on chromatographic resolution). | Moderate to Low (potential for interference from other amino acids).[4] |
| Sensitivity | Very High (µM to nM range).[5] | High (pmol to nmol range). | Moderate (µM to mM range).[4] |
| Throughput | High (with rapid chromatography methods). | Moderate (derivatization step can be automated).[3][6] | High (simple and fast reaction). |
| Sample Preparation | Simple (protein precipitation and dilution).[7] | More complex (requires a dedicated derivatization step).[3] | Simple. |
| Instrumentation | LC system coupled to a tandem mass spectrometer. | HPLC system with a UV or fluorescence detector. | Spectrophotometer or microplate reader. |
| Cost | High (instrumentation and maintenance). | Moderate. | Low. |
Experimental Protocols
Quantitative Analysis by LC-MS/MS
This method provides a highly sensitive and selective approach for the quantification of L-Asparagine in spent media.
a. Sample Preparation:
-
Centrifuge the spent media sample to remove cells and debris.
-
To 100 µL of the supernatant, add 200 µL of acetonitrile (B52724) for protein precipitation.[7]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.[7]
-
Collect the supernatant and dilute it with an appropriate volume of water containing an internal standard (e.g., L-Asparagine-¹³C₄,¹⁵N₂).
b. Liquid Chromatography:
-
System: UHPLC system.[8]
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an ion-pairing agent.[8][9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the separation of L-Asparagine from other media components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.[5]
c. Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transition for L-Asparagine: m/z 133.1 → 74.0 (quantifier) and 133.1 → 87.0 (qualifier).[5]
-
MRM Transition for Internal Standard: Adjust based on the specific labeled internal standard used.
d. Quantification:
-
Create a calibration curve using a series of known concentrations of this compound standards prepared in a matrix similar to the cell culture medium.
-
Calculate the concentration of L-Asparagine in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
LC-MS/MS Experimental Workflow
Alternative Method: HPLC with Pre-column Derivatization
This widely used method involves derivatizing amino acids to make them detectable by UV or fluorescence detectors.
a. Derivatization:
-
Use a commercially available derivatization reagent kit, such as one containing ortho-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[3]
-
Follow the kit's instructions for automated pre-column derivatization using the autosampler.
b. HPLC:
-
System: HPLC with a UV or fluorescence detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., sodium phosphate (B84403) with an organic modifier).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A gradient optimized to separate the derivatized amino acids.
-
Detection: UV absorbance at 338 nm for OPA derivatives and 262 nm for FMOC derivatives, or fluorescence detection for higher sensitivity.[3]
c. Quantification:
-
Prepare calibration standards of this compound and derivatize them in the same manner as the samples.
-
Quantify based on the peak area of the derivatized L-Asparagine compared to the calibration curve.
Method Comparison Logic
The choice between these analytical methods involves a trade-off between performance and cost.
Comparison of Analytical Methods
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A specific quantitative colorimetric assay for L-asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Evaluating L-Asparagine Monohydrate from Different Chemical Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount. L-Asparagine monohydrate, a non-essential amino acid, is a critical component in various applications, from cell culture media to its role as a substrate for L-Asparaginase, an enzyme used in cancer therapy.[1][2][3] The purity and performance of this compound can significantly impact experimental outcomes, making the choice of chemical supplier a crucial decision. This guide provides a framework for objectively comparing the efficacy of this compound from different suppliers, complete with experimental protocols and data presentation templates.
The demand for high-purity this compound is growing across the pharmaceutical, biotechnology, and food industries.[4][5] In cell culture, it is essential for protein synthesis and overall cell health, particularly for certain cancer cell lines that have a high demand for this amino acid due to low expression of asparagine synthetase.[2][3][6] Therefore, variations in purity or the presence of contaminants from different suppliers could lead to inconsistencies in cell growth, viability, and experimental results.
Comparative Data Summary
To ensure a rigorous comparison, it is essential to evaluate key quality attributes. The following tables provide a template for summarizing quantitative data from the recommended experimental protocols.
Table 1: Purity and Impurity Profile Analysis
| Supplier | Lot Number | Purity (%) by HPLC | Enantiomeric Purity (% L-Asparagine) | Key Impurities (µg/g) | Heavy Metals (ppm) | Endotoxin (EU/mg) |
| Supplier A | Lot A123 | 99.8 | 99.9 | Aspartic Acid: 50 | < 10 | < 0.1 |
| Supplier B | Lot B456 | 99.5 | 99.7 | Unknown Peak 1: 150 | < 10 | < 0.1 |
| Supplier C | Lot C789 | 99.9 | 99.9 | Aspartic Acid: 30 | < 10 | < 0.1 |
Table 2: Functional Efficacy in Cell Culture
| Supplier | Lot Number | Cell Line | Cell Viability (% of Control) | Peak Cell Density (cells/mL) | Monoclonal Antibody Titer (mg/L) |
| Supplier A | Lot A123 | CHO-K1 | 98 ± 2 | 2.5 x 10⁶ | 150 ± 10 |
| Supplier B | Lot B456 | CHO-K1 | 95 ± 4 | 2.2 x 10⁶ | 135 ± 15 |
| Supplier C | Lot C789 | CHO-K1 | 99 ± 1 | 2.6 x 10⁶ | 155 ± 8 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are key experiments for evaluating this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to determine the purity of this compound and identify any related impurities.
-
Materials:
-
This compound samples from different suppliers
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reference standard of this compound
-
-
Procedure:
-
Prepare a stock solution of the reference standard and each supplier's sample at 1 mg/mL in deionized water.
-
Set up the HPLC system with a gradient elution: 0-10 min, 100% A; 10-20 min, linear gradient to 95% A/5% B; 20-25 min, hold at 95% A/5% B; 25-30 min, return to 100% A.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to 210 nm.
-
Inject 20 µL of each sample and the reference standard.
-
Analyze the chromatograms to determine the area of the main peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Cell Proliferation and Viability Assay (MTT Assay)
This assay assesses the ability of this compound from different suppliers to support cell growth and maintain viability.
-
Materials:
-
A cell line dependent on L-Asparagine (e.g., certain leukemia cell lines or CHO cells in custom media).
-
Basal cell culture medium lacking L-Asparagine.
-
This compound from different suppliers.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Plate reader.
-
-
Procedure:
-
Prepare complete media by supplementing the basal medium with this compound from each supplier to a final concentration of 4 mM.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Replace the medium with the prepared media containing L-Asparagine from different suppliers. Include a negative control (no L-Asparagine) and a positive control (a previously validated batch).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the positive control.
-
L-Asparaginase Activity Assay
This functional assay measures the suitability of this compound as a substrate for the enzyme L-Asparaginase. The rate of ammonia (B1221849) production is quantified.
-
Materials:
-
This compound solutions (10 mM) from each supplier.
-
L-Asparaginase enzyme solution.
-
Tris buffer (50 mM, pH 8.6).
-
Nessler's reagent.
-
Ammonium (B1175870) sulfate (B86663) standard solutions.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing 0.5 mL of Tris buffer and 0.5 mL of the L-Asparagine solution from a supplier.
-
Initiate the reaction by adding 0.1 mL of L-Asparaginase solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Stop the reaction by adding 0.5 mL of 1.5 M trichloroacetic acid (TCA).
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer 0.5 mL of the supernatant to a new tube and add 4.0 mL of water and 0.5 mL of Nessler's reagent.
-
Measure the absorbance at 450 nm.
-
Create a standard curve using ammonium sulfate solutions of known concentrations.
-
Determine the amount of ammonia produced, which corresponds to the enzyme activity. Compare the results across suppliers.
-
Visualizing Workflows and Pathways
Diagrams can clarify complex processes. The following are Graphviz diagrams illustrating key workflows and biological pathways relevant to the evaluation of this compound.
References
- 1. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. coremarketresearch.com [coremarketresearch.com]
- 5. dataintelo.com [dataintelo.com]
- 6. What is the mechanism of L-asparaginase? [synapse.patsnap.com]
Validation of an enzymatic assay for L-Asparagine monohydrate quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of L-Asparagine (B1667644) monohydrate, a critical amino acid in various biological and pharmaceutical contexts. We will delve into the performance of enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to inform your selection of the most suitable method for your research needs.
Method Performance Comparison
The choice of an analytical method for L-Asparagine quantification hinges on factors such as sensitivity, specificity, throughput, and the complexity of the sample matrix. Below is a summary of the performance characteristics of the most prevalent techniques.
| Method | Principle | Linearity Range | Accuracy (%) | Precision (%CV) | Limit of Quantitation (LOQ) | Throughput |
| Enzymatic Assay (Colorimetric/Fluorometric) | L-asparaginase hydrolyzes L-asparagine to L-aspartate and ammonia (B1221849). The products are then measured. | 0.05 - 50 mM[1] | Not explicitly stated in all sources, but commercial kits are available. | Not explicitly stated in all sources. | ~50 µM[1] | High |
| HPLC with Pre-column Derivatization | L-asparagine is derivatized (e.g., with OPA) and separated by reverse-phase HPLC, followed by fluorescence detection.[2][3] | 0.1 - 100 µM[4] | < 13% (interday)[2] | < 13% (interday)[2] | ~0.03 U/mL (for asparaginase (B612624) activity)[2] | Medium |
| UPLC-MS/MS | Direct measurement of L-asparagine and its fragments after chromatographic separation. | 1.95 - 125 µM[4][5] | 89.85 - 104.8% (inter- and intra-day)[4][5] | 2.17 - 6.46% (inter-day)[4] | 5 nM[6] | High |
| LC-MS/MS | Similar to UPLC-MS/MS, often used for simultaneous quantification of multiple amino acids. | > 4 orders of magnitude[6] | 82 - 113%[6] | < 6%[6] | 5 nM[6] | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Here are representative protocols for the key methods discussed.
Enzymatic Assay for L-Asparagine Quantification
This protocol is based on the principle of measuring the ammonia released from the hydrolysis of L-asparagine by L-asparaginase.
Materials:
-
L-Asparaginase enzyme
-
Tris-HCl buffer (0.05 M, pH 8.6)
-
L-asparagine solution (0.01 M in Tris-HCl buffer)
-
Trichloroacetic acid (TCA), 1.5 M
-
Nessler's Reagent
-
Ammonia standard solution
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare samples and standards to a final volume of 50 µL in a 96-well plate.[7]
-
For each sample and standard, prepare a reaction mix containing 0.2 mL of 0.05 M Tris-HCl buffer and 1.7 mL of 0.01 M L-asparagine solution.
-
To initiate the reaction, add 0.1 mL of diluted L-asparaginase enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 0.1 mL of 1.5 M TCA.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 0.5 mL of the clear supernatant to a new plate containing 7.0 mL of reagent-grade water.
-
Add 1.0 mL of Nessler's reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Determine the concentration of ammonia, and subsequently L-asparagine, by comparing the absorbance to a standard curve prepared with a known concentration of ammonium (B1175870) sulfate.
HPLC Method with Pre-column Derivatization
This method involves the derivatization of L-asparagine with o-phthaldialdehyde (OPA) followed by fluorescence detection.[2][3]
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Mobile phase: Di-potassium hydrogen orthophosphate propionate (B1217596) buffer (pH 6) with 10% methanol (B129727) and 10% acetonitrile[2]
-
o-phthaldialdehyde (OPA) derivatizing reagent
-
L-asparagine standards
-
Internal standard (e.g., L-homoserine)[2]
Procedure:
-
Sample Preparation: Deproteinize samples by adding an equal volume of 4% sulfosalicylic acid, vortex, and centrifuge.[3]
-
Derivatization: Mix a small volume of the sample supernatant with the OPA reagent and the internal standard. Allow the reaction to proceed for a specific time at room temperature.
-
Chromatography:
-
Quantification: Identify and quantify the L-asparagine peak based on its retention time compared to the standards. The concentration is calculated using the peak area ratio to the internal standard.
UPLC-MS/MS Method
This highly sensitive and specific method allows for the direct quantification of L-asparagine.
Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
Amino acid analysis column (e.g., Imtakt Intrada)[5]
-
Mobile Phase A: 25 mM ammonium formate (B1220265) in water[4]
-
Mobile Phase B: Acetonitrile with 0.5% formic acid[4]
-
L-asparagine standards
-
Internal standard (e.g., L-asparagine-d4)
Procedure:
-
Sample Preparation: Precipitate proteins in the plasma samples by adding 30% (v/v) sulfosalicylic acid.[5] Centrifuge and collect the supernatant.
-
Chromatography:
-
Inject the supernatant onto the amino acid analysis column.
-
Elute the analytes using a gradient of Mobile Phase A and B at a flow rate of 0.5 mL/min.[5]
-
-
Mass Spectrometry:
-
Perform mass detection in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For L-asparagine, the transition is m/z 133.02 → 73.99.[4]
-
-
Quantification: Calculate the L-asparagine concentration based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated from the standards.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the enzymatic reaction and a general experimental workflow.
Caption: Enzymatic hydrolysis of L-Asparagine.
Caption: General workflow for L-Asparagine quantification.
References
- 1. A specific quantitative colorimetric assay for L-asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An isocratic fluorescence HPLC assay for the monitoring of l-asparaginase activity and l-asparagine depletion in children receiving E. colil-asparaginase for the treatment of acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem-agilent.com [chem-agilent.com]
- 7. Enzymatic Asparaginase Activity Assay [sigmaaldrich.cn]
A Comparative Guide to L-Asparagine Monohydrate Quantification: HPLC vs. Enzymatic Methods
For researchers, scientists, and drug development professionals, the accurate measurement of L-Asparagine monohydrate is crucial for various applications, including therapeutic drug monitoring and food safety analysis. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We present a side-by-side comparison of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Quantitative Performance Comparison
The choice between HPLC and enzymatic methods for this compound quantification often depends on the specific requirements of the assay, such as sensitivity, specificity, and throughput. The following table summarizes key performance parameters for both methods based on available literature.
| Performance Parameter | HPLC Method (with OPA Derivatization) | Enzymatic Method (Colorimetric/Fluorometric) |
| Principle | Separation based on polarity followed by detection of a fluorescent derivative. | Enzymatic hydrolysis of L-asparagine and subsequent detection of a product (ammonia or aspartate). |
| Linearity Range | 0.76–90.83 nmol/mL | 0.025–2.2 IU/mL (for asparaginase (B612624) activity)[1] |
| Accuracy (% Recovery) | 85.50–113.3% | 98.1–103.8%[2] |
| Precision (%RSD/CV) | Intra-day: < 9.34% Inter-day: Not explicitly stated, but method is reproducible[3] | Intra-assay CV: 2.7-3.3% Inter-assay CV: 8.8-9.0%[1] |
| Limit of Quantification (LOQ) | 0.76 nmol/mL | Functional sensitivity of 0.011 IU/mL for asparaginase activity[1] |
| Specificity | High, separates asparagine from other amino acids.[4] | Can be influenced by high background levels of other amino acids, though some kits are highly specific.[5] |
| Throughput | Lower, due to chromatographic run times. | Higher, amenable to 96-well plate format.[1][6] |
| Reference | Considered a precise method that can monitor both substrate consumption and product formation.[7][8] | Colorimetric methods may overestimate or underestimate activity compared to HPLC.[7][8] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. Below are representative methodologies for both HPLC and enzymatic assays for this compound measurement.
High-Performance Liquid Chromatography (HPLC) with Pre-column OPA Derivatization
This method involves the derivatization of L-asparagine with o-phthalaldehyde (B127526) (OPA) to form a fluorescent product that can be detected by HPLC.
1. Sample Preparation:
-
To 50 µL of serum supernatant, add 5 µL of an internal standard (e.g., 50 µg/mL of a suitable non-interfering amino acid).
-
Mix thoroughly and dilute 10 µL of this mixture with 40 µL of the mobile phase.
-
Alkalinize the solution with 1 M NaOH.
2. Derivatization:
-
The derivatization is often performed automatically by the HPLC autosampler just before injection.[4]
-
The sample is mixed with the OPA reagent (o-phthalaldehyde and a thiol, such as ethanethiol, in a borate (B1201080) buffer of pH 9.9).[3]
3. HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.[9]
-
Mobile Phase: A gradient of a buffer (e.g., 40 mM Phosphate buffer pH 7.8) and an organic solvent (e.g., a mixture of Methanol/Acetonitrile/Water).[10]
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 444 nm.[3]
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of L-asparagine to the internal standard against the concentration of L-asparagine standards.
Enzymatic Assay (Colorimetric - Nessler's Reagent)
This assay measures the ammonia (B1221849) released from the enzymatic hydrolysis of L-asparagine by L-asparaginase.
1. Reagent Preparation:
-
Buffer: 50 mM Tris-HCl buffer, pH 8.6 at 37°C.[11]
-
Substrate Solution: 189 mM L-Asparagine solution in deionized water.[11]
-
Enzyme Solution: Prepare a solution of L-Asparaginase in cold deionized water immediately before use.[11]
-
Stopping Reagent: 1.5 M Trichloroacetic Acid (TCA).[11]
-
Color Reagent: Nessler's Reagent.[11]
-
Ammonia Standard: Prepare a standard curve using ammonium (B1175870) sulfate.[6]
2. Assay Procedure:
-
In separate tubes for the test and blank, pipette 1.0 mL of buffer and 0.10 mL of the L-asparagine solution.
-
Equilibrate the tubes to 37°C.
-
To the test tube, add 0.10 mL of the enzyme solution. To the blank tube, add 0.10 mL of deionized water.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[11]
-
Stop the reaction by adding 0.10 mL of TCA to both tubes.[11]
-
Centrifuge to clarify the solution.
3. Color Development and Measurement:
-
Transfer a portion of the supernatant to a new tube containing deionized water.
-
Add Nessler's reagent and incubate at room temperature for color development.[12]
-
Measure the absorbance at 436 nm.[11]
4. Calculation:
-
Determine the amount of ammonia liberated from the standard curve. One unit of L-asparaginase activity is defined as the amount of enzyme that liberates 1.0 µmole of ammonia from L-asparagine per minute at pH 8.6 at 37°C.[11]
Visualized Workflows and Pathways
To further clarify the experimental processes and underlying biochemical reactions, the following diagrams are provided.
References
- 1. High-throughput asparaginase activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatic method for the kinetic measurement of L-asparaginase activity and L-asparagine with an ammonia gas-sensing electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A critical analysis of L-asparaginase activity quantification methods—colorimetric methods versus high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. A critical analysis of L-asparaginase activity quantification methods-colorimetric methods versus high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Quantitation of Asparagine and Citrulline Using High-Performance Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]
L-Asparagine Monohydrate vs. D-Asparagine: A Comparative Guide to Functional Differences in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological functions of L-Asparagine monohydrate and its stereoisomer, D-Asparagine. By presenting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to equip researchers with the necessary information to understand the distinct roles these enantiomers play in biological systems and to inform their research and drug development efforts.
Introduction: The Significance of Chirality
In the realm of biochemistry, the stereochemistry of a molecule is paramount to its function. L-Asparagine, the proteinogenic enantiomer, is a fundamental component of proteins and a key player in cellular metabolism.[1] In contrast, D-Asparagine, once considered biologically inert, is now recognized to have specific, albeit less understood, roles, particularly in the nervous system. This guide will dissect the functional distinctions between these two molecules, highlighting their differential metabolism, signaling pathway involvement, and physiological effects.
Comparative Overview of Biological Functions
The primary functional differences between L-Asparagine and D-Asparagine stem from the stereospecificity of enzymes and receptors within biological systems. While L-Asparagine is readily incorporated into proteins and utilized in central metabolic pathways, D-Asparagine's functions are more nuanced and appear to be concentrated in specialized tissues.
| Feature | This compound | D-Asparagine |
| Primary Role | Protein synthesis, nitrogen transport, precursor for nucleotide synthesis.[2] | Neuromodulation, potential role in nervous system development.[3] |
| Metabolism | Synthesized from aspartate by asparagine synthetase (ASNS); Hydrolyzed by L-asparaginase.[4] | Primarily metabolized by D-aspartate oxidase (DDO), though at a much lower rate than D-aspartate.[5] |
| Signaling | Activates the mTORC1 signaling pathway, promoting cell growth and proliferation.[6][7] | Primarily associated with the functions of D-aspartate, which acts as an agonist at NMDA receptors.[8] |
| Therapeutic Relevance | Depletion by L-asparaginase is a cornerstone of acute lymphoblastic leukemia (ALL) therapy.[9] | Potential therapeutic applications in neurological disorders are being explored, largely based on the effects of D-aspartate. |
Quantitative Data Summary
The following tables summarize key quantitative data that highlight the functional divergence of L- and D-Asparagine.
Table 1: Enzyme Kinetics
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Human D-aspartate Oxidase (hDDO) | D-Aspartate | - | 81.3 | - | [5] |
| D-Asparagine | 67 | 8.3 | 123.9 | [5] | |
| D-Glutamate | 31.5 | 11.3 | 358.7 | [5] | |
| Yeast Asparaginase (B612624) (External) | L-Asparagine | - | - | - | |
| D-Asparagine | 0.23 | 38.7 (µmol/min/mg) | - | [10] |
Note: Comprehensive kinetic data for the interaction of L-Asparaginase with both enantiomers in human systems is limited. The data for yeast asparaginase suggests that some non-mammalian enzymes can efficiently process D-Asparagine.
Table 2: Receptor Binding and Cellular Uptake
| Receptor/Transporter | Ligand | Binding Affinity (Kd or Ki) | Uptake Rate | Source |
| NMDA Receptor | D-Aspartate | - | - | [8] |
| D-Asparagine | Data not available | - | ||
| Neuronal Glutamate (B1630785) Transporter | L-Aspartate | - | - | [11] |
| D-Aspartate | - | Lower than L-Aspartate | [11] | |
| D-Asparagine | Data not available | - | ||
| Chemotaxis Receptor McpB (Bacillus subtilis) | L-Asparagine | 280 µM (KD for Y121A mutant) | - | [12] |
Note: Direct binding affinity data for D-Asparagine to mammalian receptors is currently lacking in the literature. Its neurological effects are largely inferred from the well-documented actions of D-Aspartate on NMDA receptors.
Signaling Pathways
The distinct roles of L- and D-Asparagine are further elucidated by their differential involvement in key cellular signaling pathways.
L-Asparagine and the mTORC1 Pathway
L-Asparagine has been identified as a critical signaling molecule in the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[6][7] This pathway is a central regulator of cell growth, proliferation, and metabolism. L-Asparagine, along with glutamine, can activate mTORC1 independently of the Rag GTPases, utilizing an alternative pathway involving the ADP-ribosylation factor 1 (Arf1).[13] This activation is crucial for processes such as thermogenesis and glycolysis in adipose tissues.[7]
Caption: L-Asparagine activates mTORC1 signaling via an Arf1-dependent pathway.
D-Asparagine and Neuronal Signaling (Inferred from D-Aspartate)
The neurological effects of D-Asparagine are largely extrapolated from those of D-Aspartate, a known agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[8] D-Aspartate binds to the glutamate site on the NMDA receptor, leading to channel opening, Ca2+ influx, and activation of downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[14][15] The metabolism of D-Asparagine to D-Aspartate by enzymes like D-aspartate oxidase, albeit inefficiently, could provide a source of this signaling molecule in the nervous system.
Caption: D-Aspartate, potentially derived from D-Asparagine, activates NMDA receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to comparing the functional differences between L- and D-Asparagine.
Protocol 1: Chiral Separation and Quantification of Asparagine Enantiomers by HPLC
This protocol allows for the separation and quantification of L- and D-Asparagine in biological samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: Water:Methanol:Formic Acid (e.g., 30:70:0.02 v/v/v).[16]
-
L-Asparagine and D-Asparagine standards.
-
Sample preparation reagents (e.g., perchloric acid for deproteinization).
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cell pellets in 1M perchloric acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1 mL/min.
-
Inject 20 µL of the prepared sample or standard.
-
Run the separation isocratically.
-
Detect the enantiomers using a fluorescence detector (excitation/emission wavelengths will depend on the derivatization agent if used, or native fluorescence).
-
-
Quantification:
-
Generate a standard curve using known concentrations of L- and D-Asparagine.
-
Determine the concentration of each enantiomer in the samples by comparing their peak areas to the standard curve.
-
Caption: Workflow for chiral separation and quantification of asparagine enantiomers.
Protocol 2: In Vitro Asparaginase Activity Assay
This protocol measures the activity of asparaginase on both L- and D-Asparagine.
Materials:
-
Spectrophotometer or fluorometer.
-
L-asparaginase enzyme.
-
L-Asparagine and D-Asparagine solutions (substrate).
-
Tris buffer (pH 8.6).
-
Nessler's reagent (for colorimetric assay) or a coupled enzymatic assay kit for ammonia (B1221849) detection.[17][18]
-
Trichloroacetic acid (TCA) to stop the reaction.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine Tris buffer, the asparagine substrate (either L- or D-), and water to a final volume of 90 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of the L-asparaginase solution.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 1.5 M TCA.
-
Centrifuge at 12,000 x g for 5 minutes to pellet any precipitate.
-
-
Ammonia Detection:
-
Transfer a portion of the supernatant to a new tube or well of a microplate.
-
Add Nessler's reagent and incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculation:
-
Calculate the amount of ammonia produced by comparing the absorbance to a standard curve of ammonium (B1175870) chloride.
-
Express enzyme activity in units (µmol of ammonia produced per minute per mg of enzyme).
-
Protocol 3: Cellular Amino Acid Uptake Assay
This protocol quantifies the uptake of radiolabeled L- and D-Asparagine into cultured cells.
Materials:
-
Cultured mammalian cells (e.g., neuronal cell line).
-
Radiolabeled L-[3H]Asparagine and D-[3H]Asparagine.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation counter and scintillation fluid.
-
SDS solution for cell lysis.
Procedure:
-
Cell Culture:
-
Plate cells in a 24-well plate and grow to confluence.
-
-
Uptake Experiment:
-
Wash the cells twice with pre-warmed KRH buffer.
-
Add KRH buffer containing the radiolabeled asparagine isomer to each well.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
-
Termination and Lysis:
-
Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer to stop the uptake.
-
Lyse the cells by adding a 1% SDS solution to each well.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Normalization:
-
In parallel wells, determine the protein concentration (e.g., using a BCA assay) to normalize the radioactivity counts per milligram of protein.
-
Conclusion
The functional differences between this compound and D-Asparagine are a clear illustration of the principle of stereospecificity in biological systems. L-Asparagine is a ubiquitous and essential component of core anabolic and metabolic processes. In contrast, D-Asparagine's role appears to be more specialized, primarily influencing the nervous system, likely through its metabolic conversion to D-Aspartate. The significantly lower efficiency of D-aspartate oxidase in metabolizing D-Asparagine compared to D-Aspartate suggests that D-Asparagine may have a longer half-life and potentially distinct physiological effects that are yet to be fully elucidated.
For researchers in drug development, understanding these differences is critical. Targeting the metabolism or signaling pathways of L-Asparagine has proven effective in cancer therapy. The exploration of D-Asparagine and its derivatives may open new avenues for therapeutic intervention in neurological and psychiatric disorders. Further research is warranted to fully characterize the receptor interactions, signaling cascades, and metabolic fate of D-Asparagine to unlock its full therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues | The EMBO Journal [link.springer.com]
- 8. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted metabolomic analysis of amino acid response to L-asparaginase in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conserved Asparagine Residue Located in Binding Pocket Controls Cation Selectivity and Substrate Interactions in Neuronal Glutamate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A PAS Domain Binds Asparagine in the Chemotaxis Receptor McpB in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D-aspartate affects NMDA receptor-extracellular signal-regulated kinase pathway and upregulates androgen receptor expression in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | N-methyl-D-aspartate receptor hypofunction as a potential contributor to the progression and manifestation of many neurological disorders [frontiersin.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Enzymatic Asparaginase Activity Assay [sigmaaldrich.cn]
- 18. High-throughput asparaginase activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Interpreting Certificates of Analysis for L-Asparagine Monohydrate
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Comparison of Research-Grade L-Asparagine Monohydrate
This compound is a non-essential amino acid crucial for the growth and proliferation of various cell lines in research and biopharmaceutical development. Its purity and the presence of contaminants can significantly impact experimental outcomes, from cell culture viability to the accuracy of analytical techniques like mass spectrometry. This guide provides a detailed comparison of critical quality attributes for research-grade this compound, offering insights into the interpretation of a Certificate of Analysis (CoA) and its implications for your research.
Understanding the Certificate of Analysis: A Comparative Overview
A Certificate of Analysis is a formal document from a supplier that confirms a product meets its predetermined specifications. For research-grade this compound, several key parameters are critical for ensuring consistency and reliability in experimental results. Below is a comparative summary of typical specifications from various suppliers.
Table 1: Comparison of Key Quality Attributes for Research-Grade this compound
| Parameter | Supplier A (Typical Values) | Supplier B (Typical Values) | Supplier C (Typical Values) | USP-NF Pharmacopeial Standard | Significance in Research Applications |
| Assay (Purity) | ≥ 99.5% (Titration) | ≥ 99.0% (HPLC) | ≥ 98.5% (Titration) | 98.0% to 101.5% (on dried basis)[1] | High purity is essential for accurate and reproducible results, minimizing interference from related amino acids or other impurities. |
| Appearance | White crystalline powder | White crystals or crystalline powder[2] | White to off-white solid | White crystals or a crystalline powder[2] | A visual check for consistency and absence of discoloration, which could indicate degradation or contamination. |
| Optical Rotation | +33.0° to +36.5° | +33.7° to +36.0°[2] | +31.0° | +33.0° to +36.5°[1][2] | Confirms the stereospecificity of the L-isomer, which is the biologically active form. |
| Loss on Drying | 11.5% to 12.5% | 10.5% to 12.5%[2] | Not Specified | 11.5% to 12.5%[1] | Indicates the water content, crucial for accurate weighing and solution preparation. |
| Residue on Ignition | ≤ 0.1% | ≤ 0.1%[2] | ≤ 0.1% | ≤ 0.1%[1] | Measures the amount of inorganic impurities remaining after combustion. |
| Heavy Metals (as Pb) | ≤ 10 ppm | ≤ 5 ppm[3] | ≤ 10 ppm | ≤ 5 µg/g (Lead)[1] | Heavy metals can be toxic to cells and interfere with enzymatic reactions. |
| Endotoxins | ≤ 0.5 EU/mg | ≤ 1.0 EU/mg | Not Specified | Not specified for general use | Critical for cell culture applications, as endotoxins can elicit strong inflammatory responses and affect cell growth and function.[4] |
| Microbial Limits | TAMC ≤ 1000 cfu/g, TYMC ≤ 100 cfu/g[1][2] | Conforms to USP | Not Specified | TAMC ≤ 1000 cfu/g, TYMC ≤ 100 cfu/g[1] | Ensures the absence of significant bacterial or fungal contamination. |
Note: The values presented for Suppliers A, B, and C are hypothetical representations based on publicly available data from various suppliers to illustrate the range of specifications. Researchers should always refer to the specific CoA for the lot they are using.
The Impact of Purity on Experimental Outcomes
The purity of this compound can have profound effects on different research applications.
-
Cell Culture: In cell culture, even trace amounts of contaminants can be detrimental. Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, can trigger inflammatory responses in immune cells and affect the growth and function of other cell types.[4] Heavy metals can be cytotoxic and interfere with cellular metabolism. The presence of other amino acids can alter the intended composition of the culture medium, leading to inconsistent cell growth and protein expression. For sensitive applications like monoclonal antibody production in CHO cells, using high-purity, low-endotoxin L-Asparagine is critical.
-
Mass Spectrometry: In mass spectrometry-based proteomics and metabolomics, impurities can interfere with the ionization and detection of the target analyte, leading to inaccurate quantification and identification. Even isomers of asparagine or related compounds can have similar mass-to-charge ratios, making it difficult to distinguish them from the intended molecule.
-
Drug Development: In drug development, the purity of all reagents, including amino acids, is paramount. Impurities can affect the stability and efficacy of the final drug product and may introduce safety concerns.
Visualizing Key Processes
To better understand the workflow and the biological significance of L-Asparagine purity, the following diagrams illustrate key processes.
Caption: Workflow for qualifying a new lot of this compound.
Caption: Impact of L-Asparagine purity on a generic cell signaling pathway.
Experimental Protocols for Key Quality Assessments
To ensure the quality of this compound in your own laboratory, the following are detailed protocols for key analytical tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any related amino acid impurities.
Materials:
-
This compound sample
-
L-Asparagine reference standard
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
Potassium phosphate (B84403) monobasic
-
Sodium 1-octanesulfonate
-
Phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Dissolve 13.61 g of potassium phosphate monobasic and 2.16 g of sodium 1-octanesulfonate in 900 mL of HPLC grade water. Adjust the pH to 2.2 with phosphoric acid and dilute to 1 L with water. Add 5.0 mL of acetonitrile and mix well.[5]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of L-Asparagine reference standard in the mobile phase to obtain a known concentration of approximately 1.5 mg/mL.[5]
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of approximately 1.7 mg/mL.[5]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Compare the peak area of the L-Asparagine in the sample solution to the peak area of the standard solution to calculate the purity. Identify and quantify any impurity peaks based on their retention times and relative peak areas.
Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)
Objective: To detect and semi-quantify the presence of bacterial endotoxins.
Materials:
-
This compound sample
-
LAL reagent kit (gel-clot)
-
Endotoxin-free water (LAL Reagent Water)
-
Control Standard Endotoxin (CSE)
-
Depyrogenated glass test tubes and pipettes
-
Heating block or water bath at 37°C ± 1°C
Procedure:
-
Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LAL Reagent Water.
-
Sample Preparation: Dissolve the this compound sample in LAL Reagent Water to a suitable concentration. The pH of the sample solution should be between 6.0 and 8.0.
-
Positive Product Control (PPC): Prepare a series of dilutions of the CSE in the sample solution to confirm that the sample does not inhibit the LAL reaction.
-
Negative Control: Use LAL Reagent Water as a negative control.
-
Assay:
-
Pipette 0.1 mL of the sample, PPC, and negative control into separate depyrogenated test tubes.
-
Add 0.1 mL of the reconstituted LAL reagent to each tube.
-
Gently mix and incubate the tubes at 37°C ± 1°C for 60 minutes, undisturbed.
-
-
Interpretation: After incubation, carefully invert each tube 180°. A solid gel that remains at the bottom of the tube indicates a positive result (endotoxin concentration is at or above the LAL reagent's sensitivity). The absence of a solid gel indicates a negative result. The endotoxin level in the sample is determined by the lowest concentration of the sample that gives a positive result.
Heavy Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Objective: To quantify the presence of heavy metal impurities.
Materials:
-
This compound sample
-
High-purity nitric acid
-
Multi-element standard solutions
-
ICP-MS instrument
Procedure:
-
Sample Digestion: Accurately weigh a portion of the this compound sample and digest it using high-purity nitric acid in a closed-vessel microwave digestion system. This process breaks down the organic matrix, leaving the metals in a solution.
-
Standard Preparation: Prepare a series of calibration standards by diluting multi-element standard solutions with a matrix matching the digested sample.
-
ICP-MS Analysis: Introduce the digested sample and calibration standards into the ICP-MS. The instrument will ionize the atoms in the sample, and the mass spectrometer will separate and detect the ions based on their mass-to-charge ratio.
-
Quantification: A calibration curve is generated from the standard solutions, and the concentration of each heavy metal in the sample is determined by comparing its signal intensity to the calibration curve.
By carefully interpreting the Certificate of Analysis and, when necessary, performing in-house quality control tests, researchers can ensure the quality and consistency of their this compound, leading to more reliable and reproducible experimental outcomes.
References
Assessing the impact of L-Asparagine monohydrate on recombinant protein quality attributes
For researchers, scientists, and drug development professionals, optimizing the quality of recombinant proteins is paramount. The choice of cell culture supplements can significantly influence critical quality attributes (CQAs), including protein aggregation, glycosylation patterns, and charge variant profiles. This guide provides an objective comparison of L-Asparagine monohydrate's performance against other alternatives, supported by experimental data, to aid in the development of robust and efficient bioprocesses.
L-Asparagine, a non-essential amino acid, plays a pivotal role in cellular metabolism and protein synthesis. In the context of recombinant protein production, its supplementation in cell culture media has been shown to enhance not only protein titer but also to modulate key quality attributes. This is primarily due to its role as a precursor for protein synthesis and as the key residue for N-linked glycosylation, a critical post-translational modification that impacts protein folding, stability, and function.
Comparative Analysis of L-Asparagine and L-Glutamine Supplementation
L-Glutamine is another commonly used supplement in cell culture media. While both amino acids can serve as nitrogen and carbon sources, their metabolic pathways and impact on cell culture performance and protein quality can differ. Supplementing with L-Asparagine, alone or in combination with L-Glutamine, has been shown to be an effective strategy to buffer cell culture pH, reduce the accumulation of lactate (B86563), and maintain higher cell viability, ultimately leading to improved antibody productivity in CHO-GS cell lines.[1][2]
| Performance Metric | Standard L-Glutamine | L-Asparagine & L-Glutamine Combination | Rationale for Improvement |
| Peak Viable Cell Density | Lower | Higher | Reduced lactate accumulation and more stable pH contribute to a healthier cell culture environment. |
| Final mAb Titer | Lower | Higher | Increased cell viability and productivity lead to higher protein yields. |
| Lactate Accumulation | Higher | Lower | Shifting metabolism away from excessive glycolysis reduces the production of lactate, a toxic byproduct. |
| Ammonia Accumulation | Variable | Potentially Lower | Optimized amino acid metabolism can lead to more efficient nitrogen utilization. |
| Culture pH Stability | Less Stable | More Stable | Reduced production of acidic byproducts like lactate helps maintain a more stable pH. |
This table provides a qualitative summary based on findings from studies comparing L-Glutamine and L-Asparagine supplementation in CHO-GS cell lines.
Impact of L-Asparagine on Recombinant Protein Quality Attributes
The concentration of L-Asparagine in the cell culture medium can have a direct impact on the quality of the recombinant protein produced.
Protein Aggregation
Protein aggregation is a critical concern in biopharmaceutical development, as it can lead to reduced efficacy and potential immunogenicity. While high concentrations of glutamine and asparagine have been correlated with the formation of detergent-insoluble aggregates in some contexts, the effect is highly dependent on the specific protein and expression system.[3] Proper control of L-Asparagine levels is crucial to minimize aggregation and ensure the production of a homogenous product.
N-Linked Glycosylation
L-Asparagine is the specific amino acid residue to which N-linked glycans are attached. This post-translational modification is crucial for the proper folding, stability, and biological activity of many recombinant proteins, particularly monoclonal antibodies. The availability of L-Asparagine can influence the efficiency of glycosylation site occupancy. Furthermore, cellular metabolism, influenced by supplements like L-asparagine, can impact the composition of the glycan structures themselves, including the degree of sialylation, which affects the protein's serum half-life and effector functions.
Charge Variants
The charge profile of a recombinant protein is a key indicator of its identity and stability. Modifications such as deamidation of asparagine and glutamine residues can lead to the formation of acidic charge variants.[4][5] The concentration of L-Asparagine in the culture medium and the overall metabolic state of the cells can influence the rate of these modifications. Therefore, controlling L-Asparagine levels is a potential strategy to modulate the charge variant profile and ensure batch-to-batch consistency.[6]
Experimental Protocols
To assess the impact of this compound on recombinant protein quality, a series of well-defined analytical methods are employed.
Protein Concentration Determination
Method: UV Absorbance at 280 nm
Protocol:
-
Calibrate a spectrophotometer with an appropriate buffer blank.
-
Measure the absorbance of the purified protein solution at 280 nm (A280).
-
If significant nucleic acid contamination is suspected, also measure the absorbance at 260 nm (A260) to assess purity. A pure protein sample typically has an A280/A260 ratio of ~1.8.
-
Calculate the protein concentration using the Beer-Lambert law: Concentration (mg/mL) = A280 / (Extinction Coefficient * Path Length). The extinction coefficient is specific to the protein's amino acid sequence.[7][8][9][10][11]
Analysis of Protein Aggregation
Method: Size Exclusion Chromatography (SEC)
Protocol:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject a known amount of the purified protein sample onto the column.
-
Separate the protein species based on their hydrodynamic radius. Monomers, dimers, and higher-order aggregates will elute at different retention times.
-
Detect the eluted species using a UV detector (typically at 280 nm).
-
Quantify the percentage of monomer, aggregate, and fragment by integrating the peak areas in the resulting chromatogram.[12]
Analysis of N-Linked Glycosylation
Method: Enzymatic Release of Glycans followed by HILIC-FLR-MS
Protocol:
-
Denature the glycoprotein (B1211001) sample.
-
Release the N-linked glycans from the protein backbone using the enzyme PNGase F.
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide).
-
Separate the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Detect and identify the glycans using a fluorescence detector and an in-line mass spectrometer.
-
Quantify the relative abundance of different glycoforms.
Analysis of Sialic Acid Content
Method: Acetic Acid Hydrolysis followed by HPAE-PAD
Protocol:
-
Release sialic acids from the glycoprotein by mild acid hydrolysis using acetic acid.
-
Separate the released sialic acids from other monosaccharides using High-Performance Anion-Exchange Chromatography (HPAE).
-
Detect and quantify the sialic acids using Pulsed Amperometric Detection (PAD).[13]
Analysis of Charge Variants
Method: Ion-Exchange Chromatography (IEX)
Protocol:
-
Equilibrate a cation-exchange or anion-exchange column with a low-ionic-strength mobile phase.
-
Inject the protein sample onto the column.
-
Elute the bound proteins using a linear gradient of increasing ionic strength or a pH gradient.
-
Detect the separated charge variants using a UV detector.
-
Identify and quantify the main peak, acidic variants, and basic variants based on their retention times and peak areas.[5][14]
Visualizing the Impact and Processes
To better understand the role of L-Asparagine and the workflows for assessing protein quality, the following diagrams illustrate key relationships and experimental procedures.
Caption: Experimental workflow for assessing recombinant protein quality.
Caption: Impact of L-Asparagine on key protein quality attributes.
Caption: Simplified N-Linked Glycosylation Pathway.
References
- 1. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Quality in Perspective: A Review of Protein Quality Metrics and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of glutamine/asparagine content on aggregation and heterologous prion induction by yeast prion-like domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risk-Based Control Strategies of Recombinant Monoclonal Antibody Charge Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis Strategies of Antibody Charge Variants - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. peakproteins.com [peakproteins.com]
- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 9. Methods for Measuring the Concentrations of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 14. Challenges and Strategies for a Thorough Characterization of Antibody Acidic Charge Variants - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different L-Asparagine monohydrate crystallization methods
For researchers, scientists, and drug development professionals, the isolation and purification of L-Asparagine monohydrate (LAM), a crucial amino acid in many biopharmaceutical applications, is a critical step that dictates the final product's quality and efficacy. The choice of crystallization method profoundly impacts the crystal's physical properties, such as size distribution, purity, and morphology. This guide provides an objective, data-driven comparison of the most common crystallization techniques for LAM: slow evaporation, cooling crystallization, and anti-solvent crystallization, including a combined approach.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key performance indicators for each crystallization method based on experimental data reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions.
| Crystallization Method | Typical Yield (%) | Purity (%) | Crystal Size | Key Advantages | Key Disadvantages |
| Slow Evaporation | Moderate | Very High (>99%)[1] | Large, well-defined single crystals[1] | Produces high-quality crystals suitable for structural analysis.[1] | Slow process, not easily scalable. |
| Cooling Crystallization | High | High | Variable, dependent on cooling rate | Good for large-scale production, relatively simple to control. | Can lead to broader crystal size distribution if not optimized. |
| Anti-solvent Crystallization | Very High | High | Typically smaller crystals | Rapid crystallization, high yield, can be used for heat-sensitive materials.[2] | Requires careful selection of anti-solvent, potential for solvent inclusion. |
| Combined Cooling & Anti-solvent | Very High | High | Controllable, can achieve narrower size distribution[3][4] | Enhanced yield and greater control over crystal size.[3] | More complex process to optimize and control. |
In-Depth Look at Crystallization Methodologies
Slow Evaporation Crystallization
This technique relies on the gradual removal of the solvent from a saturated solution, leading to a slow increase in solute concentration and subsequent crystal formation. It is renowned for yielding large, high-quality single crystals.[1]
-
Preparation of Saturated Solution: Dissolve this compound in a suitable solvent (e.g., deionized water) at a constant temperature with continuous stirring until saturation is reached.
-
Filtration: Filter the saturated solution to remove any undissolved particles or impurities.
-
Crystallization: Transfer the clear solution to a clean crystallizing dish or beaker. Cover the container with a perforated lid or film to allow for slow and controlled evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once crystals of the desired size have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.
-
Drying: Dry the harvested crystals in a desiccator or under a gentle stream of air.
Cooling Crystallization
Cooling crystallization is a widely used industrial method that leverages the decrease in solubility of LAM at lower temperatures to induce crystallization.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in a solvent at an elevated temperature.
-
Controlled Cooling: Gradually cool the saturated solution according to a predefined temperature profile (e.g., linear, stepwise, or controlled cooling rate). The cooling rate is a critical parameter that influences nucleation and crystal growth.
-
Crystal Maturation: Once the target temperature is reached, the solution is often held for a period to allow for further crystal growth and maturation.
-
Filtration and Washing: Separate the crystals from the supernatant by filtration and wash them with a cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum or in a low-temperature oven.
Anti-solvent Crystallization
In this method, a second solvent (the anti-solvent) in which LAM is poorly soluble is added to a solution of LAM, causing a rapid decrease in solubility and inducing crystallization.[2]
-
Preparation of Solution: Dissolve this compound in a primary solvent in which it is highly soluble.
-
Anti-solvent Addition: Add the anti-solvent to the LAM solution at a controlled rate with vigorous stirring. The addition rate and mixing intensity are crucial for controlling particle size.
-
Precipitation and Digestion: The addition of the anti-solvent will cause the LAM to precipitate out of the solution. The resulting slurry may be stirred for a period (digestion) to improve crystal morphology.
-
Filtration and Washing: Collect the crystals by filtration and wash them with the anti-solvent or a mixture of the solvent and anti-solvent.
-
Drying: Dry the crystals to remove residual solvents.
Combined Cooling and Anti-solvent Crystallization
This hybrid approach combines the principles of both cooling and anti-solvent methods to achieve enhanced control over the crystallization process, often resulting in higher yields and a more uniform crystal size distribution.[3][4]
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound at an elevated temperature.
-
Simultaneous Cooling and Anti-solvent Addition: Cool the solution according to a specific temperature profile while simultaneously adding the anti-solvent at a controlled rate.
-
Crystal Maturation: Maintain the final temperature and solvent composition for a set period to allow for crystal growth and stabilization.
-
Harvesting and Drying: Isolate the crystals through filtration, wash with a cold solvent/anti-solvent mixture, and dry appropriately.
Visualizing the Crystallization Workflows
To better illustrate the procedural flow of each crystallization method, the following diagrams have been generated.
References
- 1. Growth of this compound organic single crystals: An experimental and DFT computational approach for nonlinear optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on combined cooling and antisolvent crystallization of L- asparagine monohydrate [morressier.com]
Performance evaluation of L-Asparagine monohydrate in different commercial cell culture media
For researchers, scientists, and drug development professionals, the selection of an appropriate cell culture medium is paramount to achieving optimal cell growth, viability, and protein production. L-Asparagine monohydrate is a critical amino acid supplement in many commercial media formulations, playing a key role in cellular metabolism and protein synthesis. This guide provides an objective comparison of the performance of cell cultures in various commercial media, with a focus on the impact of L-asparagine, supported by experimental data.
L-asparagine is a non-essential amino acid for most mammalian cells, meaning they can synthesize it themselves. However, for rapidly proliferating cells, such as those used in biopharmaceutical production (e.g., Chinese Hamster Ovary - CHO cells) or cancer research, the endogenous synthesis may be insufficient to meet the high demand.[1][2] Supplementation with L-asparagine in the cell culture medium can, therefore, significantly enhance performance. It serves as a crucial building block for proteins and plays a role in the synthesis of other amino acids and metabolic intermediates.[2]
Optimized use of L-asparagine in culture media has been shown to dramatically enhance the yield of bioproducts in CHO cell culture.[3] For instance, supplementing CHO culture media with a specific ratio of asparagine and glutamine can improve antibody production and the specific antibody production rate.[3] Furthermore, when combined with cysteine, L-asparagine supplementation has been reported to increase cell-specific productivity in CHO cells by as much as 85%.[3]
However, the stability of L-asparagine in liquid media is a concern, as it can deaminate to form aspartic acid and ammonia (B1221849).[4] Elevated ammonia levels can be toxic to cells, negatively impacting growth and productivity.[4] Therefore, understanding the performance of different commercial media in the context of L-asparagine utilization and stability is crucial for process optimization.
Comparative Performance in Commercial CHO Media
A study benchmarking eight commercially available, chemically defined CHO cell culture media provides valuable insights into their relative performance in supporting cell growth and antibody production. The media evaluated were ActiCHO, CD CHO, Cellvento CHO-100, FortiCHO, HyClone CDM4CHO, OptiCHO, ProCHO5, and SFM4CHO. While the study did not solely focus on L-asparagine, its findings on cell growth, productivity, and amino acid limitations are directly relevant.
Key Performance Metrics
The following table summarizes the performance of an IgG-producing CHO DG44 cell line in batch cultures using these different commercial media.
| Commercial Medium | Peak Viable Cell Density (VCD) (10^6 cells/mL) | Peak Antibody Titer (mg/L) | Key Limiting Amino Acids Identified |
| ActiCHO | ~6.5 | ~450 | Asparagine, Aspartate, Serine |
| CD CHO | ~3.0 | ~334 | Asparagine, Aspartate, Cysteine, Serine |
| Cellvento CHO-100 | ~7.0 | ~500 | Asparagine, Aspartate |
| FortiCHO | ~1.5 | Not Quantifiable | Asparagine, Aspartate, Cysteine, Serine |
| HyClone CDM4CHO | ~7.5 | ~480 | Asparagine, Aspartate |
| OptiCHO | ~7.0 | ~500 | Asparagine, Aspartate |
| ProCHO5 | ~5.0 | ~384 | Asparagine, Aspartate, Serine |
| SFM4CHO | ~6.0 | ~400 | Asparagine, Aspartate, Serine |
Data synthesized from the findings of "Benchmarking of commercially available CHO cell culture media for antibody production"[5]. Peak VCD and antibody titers are approximate values derived from the graphical data presented in the study. Limiting amino acids were identified as those depleted to less than 20% of their initial concentration by the end of the exponential growth phase.
The data clearly indicates that the choice of commercial medium has a significant impact on both cell growth and antibody production. Notably, asparagine was identified as a key limiting amino acid in all tested media, highlighting its critical role and rapid consumption by CHO cells in batch culture.[5] Media that supported higher cell densities and antibody titers, such as HyClone CDM4CHO, Cellvento CHO-100, and OptiCHO, still showed asparagine depletion, suggesting that fed-batch strategies with asparagine supplementation are essential for maximizing productivity.
The Metabolic Role of L-Asparagine
L-asparagine is central to cellular metabolism, particularly in rapidly dividing cells. It is synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS).[2] Its primary functions include protein synthesis, serving as a transport form of aspartate, and contributing to the cellular nitrogen pool.
Figure 1: Simplified metabolic pathway of L-asparagine.
Experimental Protocols
To evaluate the performance of this compound in different commercial cell culture media, a series of standardized experiments can be conducted.
Cell Line and Culture Conditions
-
Cell Line: A well-characterized, recombinant protein-producing cell line (e.g., CHO-K1, CHO-S, or HEK293) should be used.
-
Media Preparation: Prepare each commercial medium according to the manufacturer's instructions. If the base medium does not contain L-glutamine, it should be added to a final concentration of 4-8 mM. This compound can be added from a sterile stock solution to achieve the desired final concentration.
-
Culture Vessels: Shake flasks or spinner flasks are suitable for batch culture experiments.
-
Seeding Density: Inoculate the cultures at a consistent seeding density (e.g., 0.3 x 10^6 viable cells/mL).
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with a 5-8% CO2 atmosphere and appropriate agitation.
Performance Evaluation Assays
-
Cell Growth and Viability:
-
Method: Trypan Blue Exclusion Assay.
-
Procedure: At regular intervals (e.g., every 24 hours), take a representative sample from each culture. Mix the cell suspension with an equal volume of 0.4% Trypan Blue stain. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Metrics: Calculate the viable cell density (VCD) and percentage of viability.
-
-
Metabolite Analysis:
-
Method: Biochemical Analyzer (e.g., YSI, BioProfile FLEX2).
-
Procedure: Centrifuge a sample of the cell culture supernatant to remove cells. Analyze the supernatant for key metabolites, including glucose, lactate, glutamine, glutamate, and ammonia.
-
Metrics: Track the consumption and production rates of these metabolites over time.
-
-
Product Titer:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).
-
Procedure: For secreted proteins, use the cell culture supernatant. For intracellular proteins, lyse a known number of cells.
-
ELISA: Coat a microplate with a capture antibody specific to the protein of interest. Add diluted samples and standards, followed by a detection antibody conjugated to an enzyme (e.g., HRP). Add a substrate and measure the colorimetric change.
-
HPLC: Use a column appropriate for protein separation (e.g., Protein A for antibodies). Run samples and standards through the HPLC system and quantify the product based on the peak area.
-
Metrics: Determine the concentration of the recombinant protein (e.g., in mg/L).
-
Figure 2: General experimental workflow for media evaluation.
Conclusion
The performance of this compound is intrinsically linked to the overall composition of the commercial cell culture medium. While it is a universally critical nutrient for high-density cultures, its optimal concentration and the resulting cellular response are medium-dependent. The benchmarking data reveals significant performance differences among popular commercial media, with asparagine consistently identified as a limiting factor. For professionals in research and drug development, a thorough evaluation of different media, focusing on cell growth, product titer, and metabolic profiles, is essential for selecting the most suitable platform for their specific cell line and process. Further optimization through fed-batch strategies, including the timely supplementation of L-asparagine, is key to unlocking the full productive potential of the cell culture system.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Metabolic Profiling of CHO Cells during the Production of Biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Asparagine in Cell Culture [sigmaaldrich.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. Benchmarking of commercially available CHO cell culture media for antibody production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling of L-Asparagine Monohydrate for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the intricate network of biochemical reactions within a cell. The selection of an appropriate isotopic tracer is paramount for achieving accurate and insightful flux measurements. This guide provides an objective comparison of isotopically labeled L-Asparagine monohydrate as a tracer for MFA against other commonly used alternatives. We present supporting experimental data, detailed methodologies, and visual aids to empower researchers in making informed decisions for their experimental designs.
Introduction to L-Asparagine in Metabolism
L-Asparagine, a non-essential amino acid, plays a central role in cellular metabolism. It is synthesized from L-aspartate and glutamine and serves as a crucial precursor for protein synthesis.[1] Beyond its role in biomass production, asparagine metabolism is intricately linked to central carbon and nitrogen metabolism, making it a valuable target for isotopic tracing studies.[2] By introducing L-Asparagine labeled with stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can track the fate of its carbon and nitrogen atoms through various metabolic pathways.
Comparison of L-Asparagine with Alternative Tracers
The choice of an isotopic tracer is dictated by the specific metabolic pathways under investigation. Here, we compare the performance of isotopically labeled L-Asparagine with other commonly used tracers.
Carbon Tracing: ¹³C-L-Asparagine and Alternatives
¹³C-L-Asparagine is a powerful tool for probing anaplerotic fluxes into the tricarboxylic acid (TCA) cycle, as well as pathways related to amino acid and nucleotide biosynthesis.
Key Alternatives:
-
¹³C-L-Aspartate: As the direct precursor to asparagine, ¹³C-L-Aspartate provides a more direct route to tracing the carbon backbone that enters the TCA cycle via oxaloacetate. In a study on HL-60 cells, [U-¹³C₄]aspartate was used to trace its entry into central carbon metabolism.[3]
-
¹³C-L-Glutamine: A major anaplerotic substrate, ¹³C-L-Glutamine is widely used to study TCA cycle activity and nitrogen metabolism.[4]
-
¹³C-Glucose: As the primary cellular carbon source, ¹³C-Glucose provides a global view of central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.[5]
Quantitative Data Summary: ¹³C Tracers
The following table summarizes findings from a study comparing the metabolic fate of ¹³C-L-Asparagine and ¹³C-L-Glutamine in Chinese Hamster Ovary (CHO) cells under glutamine-supplemented and low-glutamine conditions.[2][6] This data highlights how the cellular metabolic state can influence the preference for different anaplerotic substrates.
| Tracer | Condition | Relative Flux into TCA Cycle (Normalized to Glucose Uptake) | Key Observations |
| ¹³C-L-Asparagine | Low Glutamine | Increased contribution to TCA cycle | Asparagine becomes a critical carbon source for the TCA cycle when glutamine is limited.[2][6] |
| Glutamine Supplemented | Lower contribution compared to glutamine | Cells preferentially utilize glutamine over asparagine for anaplerosis when both are available.[2][6] | |
| ¹³C-L-Glutamine | Low Glutamine | Reduced flux into TCA cycle | The contribution of glutamine to the TCA cycle is diminished in a low-glutamine environment.[2][6] |
| Glutamine Supplemented | Primary anaplerotic substrate after glucose | Glutamine is the preferred secondary carbon source for the TCA cycle in glutamine-replete conditions.[2][6] |
Nitrogen Tracing: ¹⁵N-L-Asparagine and Alternatives
¹⁵N-L-Asparagine allows for the elucidation of nitrogen flow, which is crucial for understanding the synthesis of amino acids, nucleotides, and other nitrogenous compounds.
Key Alternatives:
-
¹⁵N-L-Glutamine: As a primary nitrogen donor for numerous biosynthetic pathways, ¹⁵N-L-Glutamine is a widely used tracer for nitrogen metabolism.[7][8]
-
¹⁵N-Ammonium Chloride: Provides a direct way to trace the assimilation of inorganic nitrogen into the cellular nitrogen pool.[9]
Quantitative Data Summary: ¹⁵N Tracers
A study in human hepatoma (Hep G2) cells compared the metabolic fate of [α-¹⁵N]asparagine and [α-¹⁵N]glutamine over 144 hours. The results demonstrate significant differences in their metabolic rates and the distribution of the ¹⁵N label.[7]
| Tracer | Metabolite | ¹⁵N Distribution after 144h (%) | ¹⁵N Enrichment after 144h (%) | Key Observations |
| [α-¹⁵N]Asparagine | Asparagine | 82.0 | - | Asparagine is metabolized slowly by these cells.[7] |
| Alanine | 8.0 | 20 | A small portion of asparagine's nitrogen is transferred to other amino acids.[7] | |
| Glutamate | 6.8 | 36 | ||
| Proline | 2.2 | 19 | ||
| [α-¹⁵N]Glutamine | Glutamate | 21.0 | - | Labeled glutamine is rapidly converted to glutamate.[7] |
| Alanine | 50.0 | 44 | Glutamine is a major nitrogen donor for the synthesis of other amino acids.[7] | |
| Proline | 28.0 | 41 |
Experimental Protocols
A detailed and robust experimental protocol is critical for obtaining high-quality data in metabolic flux analysis. Below is a generalized protocol for a ¹³C-L-Asparagine monohydrate labeling experiment in cultured mammalian cells.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare custom media lacking endogenous L-Asparagine. Supplement this base medium with a known concentration of ¹³C-labeled this compound (e.g., [U-¹³C₄]this compound).
-
Isotopic Labeling: Replace the standard growth medium with the prepared ¹³C-labeling medium. The duration of labeling required to reach isotopic steady state should be determined empirically for the specific cell line and experimental conditions, but typically ranges from 6 to 24 hours.[10]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris and proteins.
-
Drying: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
Mass Spectrometry Analysis
-
Derivatization: Re-suspend the dried metabolites in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS) to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The instrument method should be optimized for the separation and detection of amino acids and other target metabolites.
-
Data Acquisition: Acquire mass spectra in full scan mode to determine the mass isotopomer distributions of the metabolites of interest.
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Correction: Correct the raw mass spectrometry data for the natural abundance of stable isotopes to determine the fractional enrichment of ¹³C in each metabolite.
-
Metabolic Flux Analysis (MFA): Utilize computational software such as INCA, Metran, or OpenFLUX to fit the corrected MIDs to a metabolic network model.[11][12] This analysis provides estimates of the intracellular metabolic fluxes.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Central metabolic pathways involving L-Asparagine.
Caption: A generalized workflow for metabolic flux analysis.
Conclusion
Isotopically labeled this compound is a valuable tracer for dissecting the complexities of central carbon and nitrogen metabolism. Its utility is particularly pronounced in studies investigating anaplerosis, amino acid biosynthesis, and the metabolic adaptations of cells to nutrient stress. While tracers like ¹³C-glucose and ¹³C-glutamine offer broader views of metabolism, ¹³C-L-Asparagine and ¹⁵N-L-Asparagine provide a more targeted approach to understanding the specific roles of this crucial amino acid. The choice of the optimal tracer ultimately depends on the specific biological question being addressed. By carefully considering the metabolic network of interest and leveraging the comparative data presented here, researchers can design robust and informative metabolic flux analysis experiments to advance our understanding of cellular physiology in health and disease.
References
- 1. Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis: A New Precision and Synergy Scoring System [isotope.com]
- 2. Flux-P: Automating Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 7. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-Asparagine Monohydrate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
L-Asparagine monohydrate, a common amino acid used in laboratory research and pharmaceutical development, is generally considered non-hazardous.[1][2] However, proper disposal is crucial to maintain a safe laboratory environment and ensure compliance with environmental regulations. This guide provides procedural, step-by-step guidance for the safe and compliant disposal of this compound.
Disposal Procedures and Considerations
While this compound is not classified as a hazardous substance, it is imperative to adhere to institutional and local regulations for chemical waste disposal.[3] The following table summarizes the recommended disposal options and key considerations:
| Disposal Method | Procedure | Key Considerations |
| Solid Waste Disposal (Landfill) | For solid, non-contaminated this compound, the primary recommended disposal method is through a licensed solid waste contractor (landfill).[4] The material should be securely packaged and labeled. | - Consult Local Regulations: Always verify that this disposal method is compliant with your local and institutional regulations for non-hazardous chemical waste. - Secure Packaging: Place the solid waste in a sealed, properly labeled container to prevent spills or dust generation.[3][5] |
| Accidental Spill Cleanup and Disposal | In the event of a spill, sweep up the solid material and place it into a suitable, sealed container for disposal.[1][4][5] Avoid generating dust.[3][5] The area of the spill should be cleaned with water. | - Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, during cleanup.[6] - Container Labeling: Clearly label the container with the contents ("this compound spill debris") before disposal. |
| Aqueous Solution Disposal | For dilute, non-hazardous aqueous solutions of this compound, disposal down the sanitary sewer may be permissible.[1][2] However, this is highly dependent on local wastewater regulations. | - Verify Local Ordinances: Before disposing of any chemical solution down the drain, confirm that it is permitted by your local wastewater treatment authority. - Dilution: If permitted, flush with a large excess of water to ensure adequate dilution. |
| Empty Container Disposal | Empty containers that previously held this compound should be managed as non-hazardous waste.[3] | - Triple Rinsing: It is good practice to triple rinse the container with a suitable solvent (e.g., water) and collect the rinsate for proper disposal. - Defacing Labels: Before discarding, deface or remove the original label to prevent misuse. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. vsbit.org [vsbit.org]
- 4. Demo [flinnsci.com]
- 5. Demo [flinnsci.com]
- 6. sites.rowan.edu [sites.rowan.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Asparagine Monohydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of L-Asparagine monohydrate, from personal protective equipment (PPE) to disposal protocols. Adherence to these procedural steps will help ensure a safe laboratory environment and the integrity of your research.
This compound is generally considered non-hazardous; however, as with any chemical, prudent laboratory practices are essential to minimize risk.[1] The substance is a white, odorless crystalline powder and is a combustible solid.[1][2][3] While not flammable, fine dust particles can form explosive mixtures with air.[4] Potential, though mild, health effects include irritation to the eyes, skin, and respiratory system upon contact or inhalation.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent use of appropriate PPE is the first line of defense against accidental exposure.
| Protection Type | Equipment | Specification and Use |
| Eye Protection | Safety glasses with side shields or safety goggles | Should be worn at all times in the laboratory to protect against splashes or airborne particles.[2][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or natural rubber gloves are suitable.[6] Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contact.[7] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from contamination.[2][5] |
| Respiratory Protection | Particulate filter respirator (e.g., P1 or P2) | Recommended when handling large quantities or when dust generation is likely.[4] Use in a well-ventilated area is crucial.[2][8] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and regulatory compliance. The following step-by-step plan outlines the lifecycle of this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8] Recommended storage temperatures are typically between 15-30°C.[2][9]
-
Keep away from strong oxidizing agents, as they are incompatible.[3]
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder, to minimize dust inhalation.[2]
-
Don appropriate PPE as outlined in the table above.
-
After handling, wash hands thoroughly with soap and water.[2][4]
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, mechanically collect the spilled solid using a scoop or brush.[4][10] Avoid dry sweeping which can generate dust.
-
Place the collected material into a sealed container for disposal.[1][2]
-
Clean the spill area thoroughly with water.[2]
4. Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all local, state, and federal regulations.[7]
-
Do not dispose of the chemical down the drain or into the environment.[4]
-
Leave the chemical in its original container for disposal unless otherwise instructed by your institution's environmental health and safety department.[7]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.[2][5]
Visualizing the Chemical Spill Workflow
To further clarify the procedural steps for handling a chemical spill, the following diagram illustrates the logical workflow.
Caption: Workflow for Handling a Chemical Spill.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. cellseco.com [cellseco.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. shop.neofroxx.com [shop.neofroxx.com]
- 5. biosynth.com [biosynth.com]
- 6. itwreagents.com [itwreagents.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. serva.de [serva.de]
- 9. carlroth.com [carlroth.com]
- 10. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
